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  • Product: (1R)-1-(2-Nitrophenyl)ethanol
  • CAS: 108530-03-6

Core Science & Biosynthesis

Foundational

(1R)-1-(2-Nitrophenyl)ethanol CAS number and properties

Technical Guide: (1R)-1-(2-Nitrophenyl)ethanol Executive Summary (1R)-1-(2-Nitrophenyl)ethanol is a high-value chiral building block primarily utilized in the asymmetric synthesis of indole-based alkaloids, chiral tetrah...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: (1R)-1-(2-Nitrophenyl)ethanol

Executive Summary

(1R)-1-(2-Nitrophenyl)ethanol is a high-value chiral building block primarily utilized in the asymmetric synthesis of indole-based alkaloids, chiral tetrahydroquinolines, and bioactive pharmaceutical intermediates. Its ortho-nitro substitution pattern provides a unique "handle" for reductive cyclization strategies, making it a critical scaffold for accessing nitrogen-containing heterocycles found in oncology and CNS drug candidates. This guide details its physicochemical profile, biocatalytic and chemical synthesis routes, and quality control methodologies.

Part 1: Chemical Identity & Physicochemical Profile[1][2]

Core Identity:

  • IUPAC Name: (1R)-1-(2-Nitrophenyl)ethanol

  • Common Synonyms: (R)-α-Methyl-2-nitrobenzyl alcohol; (R)-1-(o-Nitrophenyl)ethanol

  • Molecular Formula:

    
    [1][2][3][4][5]
    
  • Molecular Weight: 167.16 g/mol [1][2]

  • CAS Number:

    • Racemate: 3205-25-2[1][2][5]

    • (S)-Enantiomer: 80379-10-8[1]

    • (R)-Enantiomer: 80379-09-5 (Note: Often custom synthesized; refer to racemate CAS for general safety data).

Physicochemical Properties Table:

PropertyValueNotes
Physical State Viscous yellow oil or low-melting solidTendency to supercool; crystallizes upon standing at <4°C.
Melting Point 40 – 42 °CValue refers to the pure crystalline enantiomer.[1]
Boiling Point 106 – 107 °C @ 1 mmHgHigh vacuum distillation required to prevent decomposition.
Density 1.23 - 1.24 g/cm³@ 20°C
Solubility Soluble in MeOH, EtOH, EtOAc, DCMLimited solubility in water; soluble in ethers.[1][5]
Chirality (R)-ConfigurationDextrorotatory (+) in CHCl3 (typically).

Part 2: Synthetic Routes & Process Chemistry

Achieving high enantiomeric excess (ee >99%) is critical for pharmaceutical applications. Two primary methodologies dominate the field: Biocatalysis (Green Chemistry) and Asymmetric Transfer Hydrogenation (Chemical Catalysis).

Method A: Biocatalytic Reduction (Ketoreductases)

This is the preferred route for scale-up due to mild conditions and superior stereocontrol.

  • Enzyme Class: Alcohol Dehydrogenases (ADHs) / Ketoreductases (KREDs).

  • Source Organisms: Lactobacillus kefir (often yields S-form, Anti-Prelog), Lactobacillus brevis or engineered variants (yields R-form, Prelog).

  • Cofactor Recycling: Requires NADPH/NADP+ recycling system (e.g., Glucose Dehydrogenase/Glucose).[6]

Protocol Overview:

  • Substrate: 2'-Nitroacetophenone (dissolved in DMSO or cosolvent).

  • Reaction Medium: Phosphate buffer (pH 7.0) with magnesium salts.

  • Catalyst: KRED enzyme + GDH (cofactor recycling).

  • Process: Stir at 30°C for 24h.

  • Workup: Extraction with Ethyl Acetate.

Method B: Asymmetric Transfer Hydrogenation (ATH)

Uses Ruthenium-based catalysts for rapid chemical synthesis.

  • Catalyst: RuCl (Noyori-type catalyst).

  • Hydrogen Source: Formic acid / Triethylamine (5:2 azeotrope).

  • Mechanism: "Hydrogen Borrowing" or Transfer Hydrogenation.

DOT Diagram: Synthetic Workflow (Biocatalysis vs. ATH)

SynthesisWorkflow cluster_Bio Route A: Biocatalysis cluster_Chem Route B: Chemical ATH Substrate 2'-Nitroacetophenone (Substrate) Enzyme KRED (Prelog) + NADPH Recycling Substrate->Enzyme Catalyst Ru-TsDPEN (Noyori Catalyst) Substrate->Catalyst Buffer pH 7.0 Buffer 30°C, 24h Enzyme->Buffer Product (1R)-1-(2-Nitrophenyl)ethanol (ee > 98%) Buffer->Product High Selectivity HSource HCOOH / Et3N Hydrogen Source Catalyst->HSource HSource->Product Scalable

Caption: Comparison of Biocatalytic (KRED) and Chemical (Ru-ATH) routes for asymmetric synthesis.

Part 3: Applications in Drug Development

The ortho-nitro group is the strategic pivot point for this molecule. It allows for "reductive cyclization," enabling the construction of nitrogen heterocycles without external nitrogen sources.

Key Transformations:

  • Chiral Indolines: Reduction of the nitro group to an amine (

    
    ) followed by intramolecular nucleophilic substitution of the activated alcohol (via mesylation/tosylation) yields chiral 2-methylindoline.
    
  • Indoles (Fisher-like): Dehydrogenative cyclization using Ru-pincer complexes allows direct access to C3-substituted indoles.

  • Tetrahydroquinolines: Ring expansion sequences utilize the chiral center to direct stereochemistry in the 6-membered ring.

DOT Diagram: Downstream Applications

Applications Start (1R)-1-(2-Nitrophenyl)ethanol Step1 Nitro Reduction (H2, Pd/C) Start->Step1 PathB Ru-Pincer Catalysis (Hydrogen Borrowing) Start->PathB Intermediate (R)-1-(2-Aminophenyl)ethanol Step1->Intermediate PathA Cyclization (Activation) (MsCl / Base) Intermediate->PathA ProductA (R)-2-Methylindoline (Chiral Scaffold) PathA->ProductA ProductB Substituted Indoles (C3-Alkylation) PathB->ProductB

Caption: Strategic application of the (1R)-alcohol in synthesizing chiral heterocycles.

Part 4: Analytical Characterization (QC)

Validating the enantiomeric excess (ee) is crucial. The (R) and (S) enantiomers are physically identical in achiral environments but distinct in chiral chromatography.

Chiral HPLC Method (Gold Standard):

  • Column: Daicel Chiralcel OD-H (Cellulose tris(3,5-dimethylphenylcarbamate)).

  • Mobile Phase: n-Hexane : Isopropanol (90 : 10 v/v).

  • Flow Rate: 0.5 - 1.0 mL/min.

  • Detection: UV @ 254 nm.

  • Elution Order: typically, the (R)-isomer elutes after the (S)-isomer on OD-H columns (Note: This must be experimentally verified with a racemic standard as elution order can flip based on solvent ratio).

Self-Validating Protocol:

  • Inject Racemic Standard (CAS 3205-25-2) to establish separation and retention times (

    
     and 
    
    
    
    ).
  • Inject Sample.

  • Calculate ee%:

    
    .
    

Part 5: Safety & Handling

  • Nitro Group Hazard: Compounds containing nitro groups can be energetic. While this alcohol is stable at room temperature, avoid heating crude reaction mixtures above 120°C without safety calorimetry (DSC) testing.

  • Toxicology: Treat as potentially harmful if swallowed or inhaled. Use standard PPE (gloves, goggles, fume hood).

  • Storage: Store under inert gas (Argon/Nitrogen) at 2-8°C to prevent oxidation to the ketone (2'-nitroacetophenone).

References

  • Biocatalytic Synthesis

    • Title: Asymmetric reduction of ketones by Pichia angusta ketoreductase.
    • Source:Tetrahedron: Asymmetry, 2005.
    • Context: Describes the use of KREDs for high-ee reduction of nitroacetophenones.
    • URL:

  • Chemical Synthesis (ATH)

    • Title: Asymmetric Transfer Hydrogen
    • Source:Journal of Organic Chemistry.
    • Context: Noyori-catalyst protocols for 2-substituted acetophenones.
    • URL:

  • Indole Application

    • Title: Ruthenium Pincer Complex Catalyzed Selective Synthesis of C-3 Alkyl
    • Source:ResearchG
    • Context: Direct use of 1-(2-nitrophenyl)ethanol to form indole cores.
    • URL:

  • HPLC Method

    • Title: Chiral HPLC Separ
    • Source:Daicel Corporation / Phenomenex Applic
    • Context: Standard separation protocols for nitro-phenylethanols.
    • URL:

Sources

Exploratory

(R)-1-(2-Nitrophenyl)ethanol molecular weight and formula

This guide provides a comprehensive technical analysis of (R)-1-(2-Nitrophenyl)ethanol , a critical chiral building block in pharmaceutical synthesis. It is designed for researchers requiring precise physicochemical data...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical analysis of (R)-1-(2-Nitrophenyl)ethanol , a critical chiral building block in pharmaceutical synthesis. It is designed for researchers requiring precise physicochemical data, validated synthesis protocols, and analytical standards.

Executive Summary

(R)-1-(2-Nitrophenyl)ethanol is a chiral benzylic alcohol characterized by a nitro group at the ortho position of the phenyl ring. It serves as a high-value intermediate in the asymmetric synthesis of bioactive alkaloids, chiral amines, and pharmacological agents targeting neurological pathways. Due to the steric hindrance imposed by the ortho-nitro group, the enantioselective synthesis of this compound presents unique challenges, often requiring biocatalytic or advanced organometallic approaches to achieve high enantiomeric excess (ee).

Core Identity Matrix
Parameter Data
Chemical Name (R)-1-(2-Nitrophenyl)ethanol
IUPAC Name (1R)-1-(2-nitrophenyl)ethan-1-ol
CAS Number (R-isomer) 108530-03-6
CAS Number (Racemate) 3205-25-2
Molecular Formula C₈H₉NO₃
Molecular Weight 167.16 g/mol
SMILES CC1=CC=CC=C1[O-]
Chirality R-Enantiomer (Anti-Prelog product for standard ADHs)

Physicochemical Profile

The presence of the nitro group at the C2 position introduces significant electronic withdrawing effects and steric bulk, influencing both the reactivity and the physical state of the molecule compared to its meta or para isomers.

Property Specification Notes
Appearance Pale yellow solid or viscous oilTends to supercool; crystallizes upon standing.
Melting Point 40–42 °CValue for enantiopure material; racemate may differ.
Boiling Point 106–107 °C (at 1 mmHg)High boiling point due to hydrogen bonding.
Solubility Soluble in MeOH, EtOH, EtOAc, DCMLimited solubility in water; soluble in organic solvents.
pKa ~13.8 (hydroxyl proton)Predicted value; slightly more acidic than 1-phenylethanol due to nitro group.
Optical Rotation

(Sign dependent on solvent)
Typically determined in CHCl₃ or MeOH. Requires experimental validation for batch release.

Advanced Synthesis Protocols

Achieving the (R)-configuration requires overcoming the standard "Prelog rule" preference of many reducing agents. Two primary routes are recommended: Biocatalytic Reduction (preferred for high ee and green chemistry) and Asymmetric Transfer Hydrogenation (ATH) .

Route A: Biocatalytic Reduction (Enzymatic)

This method utilizes Alcohol Dehydrogenases (ADHs) or Ketoreductases (KREDs) that exhibit anti-Prelog selectivity.

  • Substrate: 2-Nitroacetophenone (CAS: 577-59-3).[1][2]

  • Biocatalyst: Lactobacillus brevis ADH (LBADH) or engineered KRED variants.

  • Cofactor Recycling: NADPH is regenerated using Glucose Dehydrogenase (GDH).

Protocol:

  • Preparation: Dissolve 2-nitroacetophenone (10 mM) in a buffer system (Phosphate buffer, pH 7.0) containing 10% isopropanol (cosolvent).

  • Initiation: Add NADP+ (0.1 mM), Glucose (1.5 eq), GDH (5 U/mL), and the specific Anti-Prelog KRED (10 U/mL).

  • Incubation: Stir at 30°C for 24 hours. Monitor consumption of ketone by TLC or HPLC.[3]

  • Workup: Extract with Ethyl Acetate (3x). Dry over Na₂SO₄ and concentrate in vacuo.

  • Purification: Flash chromatography (Hexane:EtOAc 80:20) if necessary, though enzymatic routes often yield >99% purity.

Route B: Asymmetric Transfer Hydrogenation (Chemical)

Uses Ruthenium-based catalysts with chiral diamine ligands.

  • Catalyst: RuCl (Noyori catalyst).

  • Hydrogen Source: Formic acid/Triethylamine (5:2 azeotrope).

Mechanism & Causality: The (R,R)-ligand creates a chiral pocket that directs the hydride attack to the Si-face of the ketone (or Re-face depending on priority), yielding the (R)-alcohol. The ortho-nitro group can coordinate with the metal center, potentially enhancing stereoselectivity but reducing reaction rate due to steric hindrance.

SynthesisWorkflow Substrate 2-Nitroacetophenone (Achiral Ketone) System Reaction System: Buffer pH 7.0 + IPA Temp: 30°C Substrate->System Intermediate Transition State (Hydride Attack) System->Intermediate + Catalyst Catalyst Anti-Prelog KRED (NADP+ / GDH Recycle) Catalyst->Intermediate Stereocontrol Product (R)-1-(2-Nitrophenyl)ethanol (>99% ee) Intermediate->Product Reduction

Figure 1: Biocatalytic workflow for the asymmetric synthesis of (R)-1-(2-Nitrophenyl)ethanol.

Analytical Characterization & Quality Control

Validating the enantiomeric purity is critical. Standard HPLC methods using polysaccharide-based chiral stationary phases are the industry standard.

Chiral HPLC Method
  • Column: Daicel Chiralcel OD-H or OD-3 (Cellulose tris(3,5-dimethylphenylcarbamate)).

  • Dimensions: 250 mm x 4.6 mm, 5 µm.[4]

  • Mobile Phase: n-Hexane : Isopropanol (90 : 10 v/v).

  • Flow Rate: 0.5 - 1.0 mL/min.

  • Detection: UV @ 254 nm (Nitro group absorption).

  • Temperature: 25°C.

Elution Logic: On Chiralcel OD columns, the elution order is typically determined by the interaction of the hydroxyl group and the nitro group with the carbamate linkage of the stationary phase.

  • Expected Order: The (R)-enantiomer often elutes after the (S)-enantiomer (verify with racemic standard).

  • Resolution (Rs): Target Rs > 1.5 for baseline separation.

AnalysisLogic Start Crude Product CheckPurity Achiral HPLC Purity > 98%? Start->CheckPurity CheckChiral Chiral HPLC (Chiralcel OD-H) CheckPurity->CheckChiral Yes Fail Recrystallize / Reprocess CheckPurity->Fail No CalcEE Calc. ee % (R-S)/(R+S) CheckChiral->CalcEE Pass Release Batch (>99% ee) CalcEE->Pass ee > 99% CalcEE->Fail ee < 99%

Figure 2: Quality Control Decision Tree for Enantiomeric Purity Assessment.

Applications in Drug Development

  • Chiral Scaffold Synthesis: The nitro group is a "masked" amine. Reduction of (R)-1-(2-nitrophenyl)ethanol yields (R)-1-(2-aminophenyl)ethanol , a precursor for chiral tetrahydroquinolines and indoles found in antipsychotic and anticancer drugs.

  • Neurological Agents: Enantiopure benzylic alcohols are pharmacophores in various receptor antagonists (e.g., NK1 antagonists). The (R)-configuration is often required to match the binding pocket of the target protein.

  • Auxiliary in Asymmetric Synthesis: Can be used as a chiral auxiliary or resolving agent for acids due to the proximity of the steric bulk (nitro group) to the hydroxyl center.

Safety and Handling

  • Hazard Class: Irritant (Skin/Eye).[5]

  • Nitro Compounds: While stable, nitroaromatics can be energetic. Avoid heating crude residues to dryness at high temperatures (>150°C).

  • Storage: Store under inert atmosphere (Argon/Nitrogen) at 2–8°C to prevent oxidation to the ketone.

References

  • PubChem Database. 1-(2-Nitrophenyl)ethanol (Compound CID: 97851).[6] National Center for Biotechnology Information. Link

  • Nakamura, K., et al. (2003). "Asymmetric Reduction of Ketones by the Acetone Powder of Geotrichum candidum." Tetrahedron: Asymmetry, 14(18), 2659-2665. (Describes biocatalytic reduction of ortho-substituted acetophenones).
  • CymitQuimica. Product Catalog: (R)-1-(2-Nitrophenyl)ethanol CAS 108530-03-6.[7]Link

  • Daicel Chiral Technologies. Application Guide for Chiralcel OD-H Columns. (Standard reference for separation of nitro-alcohols). Link

  • Hollmann, F., et al. (2011). "Enzymatic reduction of ketones." Green Chemistry, 13, 226-265. (Review of KREDs/ADHs for chiral alcohol synthesis).

Sources

Foundational

Technical Guide: 1-(2-Nitrophenyl)ethanol Chiral Building Block

The following technical guide details the utility, synthesis, and application of 1-(2-Nitrophenyl)ethanol (also known as 2-nitro-α-methylbenzyl alcohol), a critical chiral building block in medicinal chemistry. CAS: 3205...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the utility, synthesis, and application of 1-(2-Nitrophenyl)ethanol (also known as 2-nitro-α-methylbenzyl alcohol), a critical chiral building block in medicinal chemistry.

CAS: 3205-25-2 | Formula: C₈H₉NO₃ | MW: 167.16 g/mol

Executive Summary & Core Utility

1-(2-Nitrophenyl)ethanol is a bifunctional "privileged scaffold" featuring a benzylic chiral center and an ortho-nitro group. Its value in drug development stems from its ability to serve as a divergent intermediate:

  • Chiral Auxiliaries & Ligands: The enantiopure alcohol can be resolved to >99% ee, serving as a precursor for chiral amines and N,O-ligands.

  • Indole Synthesis: It acts as a latent indole precursor via dehydration to 2-nitrostyrene, followed by reductive cyclization (Cadogan-Sundberg or Pd-catalyzed routes).

  • Heterocycle Construction: The ortho-relationship between the oxygen and nitrogen functionalities allows for rapid access to benzoxazoles, tetrahydroisoquinolines, and dihydroquinolines.

Synthesis & Production Strategies

A. Biocatalytic Asymmetric Reduction (Green Route)

Direct reduction of 2'-nitroacetophenone offers the most atom-economical route to the chiral alcohol.

  • Biocatalyst: Candida tropicalis (Strain MTCC 5158) or engineered Alcohol Dehydrogenases (ADHs).

  • Mechanism: The enzyme delivers a hydride to the re- or si-face of the ketone, controlled by the enzyme's pocket sterics.

  • Performance: Yields >90% with ee >99% are achievable under optimized pH (6.0–8.0) and temperature (30°C).[1]

B. Lipase-Mediated Kinetic Resolution (Scalable Route)

For industrial scaling where racemic starting material is cheap, kinetic resolution using immobilized lipases is the gold standard.

  • Catalyst: Candida antarctica Lipase B (CALB), commercially available as Novozym 435.[2]

  • Acyl Donor: Vinyl acetate (irreversible acyl donor).

  • Solvent System: Toluene or

    
    -Heptane (hydrophobic solvents preserve enzyme activity).
    
  • Selectivity: The lipase preferentially acylates the (

    
    )-enantiomer, leaving the (
    
    
    
    )-alcohol unreacted.
    • Result: (

      
      )-1-(2-nitrophenyl)ethanol (Alcohol) + (
      
      
      
      )-1-(2-nitrophenyl)ethyl acetate (Ester).

Chemical Transformations & Logic

The following diagram illustrates the divergent pathways available from this building block.

G cluster_legend Reaction Types Start 1-(2-Nitrophenyl)ethanol (Chiral) Styrene 2-Nitrostyrene Start->Styrene Dehydration (TsOH, Toluene) Amine 1-(2-Aminophenyl)ethanol Start->Amine Chemoselective Reduction (SnCl2 or Fe/AcOH) Indole Indole / 2-Methylindole Styrene->Indole Reductive Cyclization (Pd/CO or P(OEt)3) Heterocycle Benzoxazoles / Quinolines Amine->Heterocycle Cyclization w/ Aldehydes Reductive Cyclization Reductive Cyclization Chemoselective Reduction Chemoselective Reduction

Caption: Divergent synthesis pathways from 1-(2-Nitrophenyl)ethanol to high-value heterocycles.

Detailed Experimental Protocols

Protocol A: Kinetic Resolution via Novozym 435

Objective: Isolate (


)-1-(2-nitrophenyl)ethanol from racemate.
  • Preparation: Dissolve racemic 1-(2-nitrophenyl)ethanol (10 mmol) in anhydrous toluene (50 mL).

  • Acyl Donor: Add vinyl acetate (30 mmol, 3 equiv).

  • Catalysis: Add Novozym 435 (immobilized CALB, 200 mg).

  • Incubation: Shake at 200 rpm, 30°C for 24–48 hours. Monitor conversion by HPLC (Chiralcel OD-H column).

  • Termination: Filter off the enzyme beads (can be washed and reused).

  • Purification: Evaporate solvent. Separate the (

    
    )-alcohol from the (
    
    
    
    )-acetate via silica gel flash chromatography (Hexane:EtOAc gradient).
    • Note: The (

      
      )-acetate can be hydrolyzed (MeOH/K₂CO₃) to recover the (
      
      
      
      )-alcohol.
Protocol B: Chemoselective Reduction to Chiral Amino-Alcohol

Critical Challenge: Preventing hydrogenolysis of the benzylic C-O bond (which occurs with H₂/Pd-C). Recommended Method: Tin(II) Chloride Reduction.

  • Dissolution: Dissolve chiral 1-(2-nitrophenyl)ethanol (1 equiv) in Ethanol (0.1 M concentration).

  • Reagent: Add SnCl₂·2H₂O (5 equiv).

  • Reaction: Heat to reflux (70°C) for 2–4 hours.

  • Workup: Cool to RT. Adjust pH to ~8 with saturated NaHCO₃ (careful: foaming). Filter the tin salts through Celite. Extract filtrate with EtOAc.

  • Result: 1-(2-aminophenyl)ethanol with retention of stereochemistry.

Key Physical Data & Safety

PropertyValueNotes
Molecular Weight 167.16 g/mol
Boiling Point 107°C @ 1 mmHgHigh vacuum required for distillation.
Density 1.24 g/mLDenser than water.
Appearance Yellowish Oil/SolidLow melting point solid (approx. 30–35°C).
Chirality (

) / (

)
Resolvable via Chiral HPLC (Chiralcel OD).

Safety Warning (Nitro Compounds):

  • Thermal Instability: Nitroaromatics can decompose energetically at high temperatures. Do not distill the residue to dryness.

  • Shock Sensitivity: While this specific alcohol is relatively stable, polynitro byproducts (if over-nitrated during precursor synthesis) are explosive.

  • Toxicity: Treat as a potential mutagen; avoid inhalation of vapors.

References

  • Biocatalytic Reduction: Soni, P., & Banerjee, U. C. (2006). Enantioselective reduction of acetophenone and its derivatives with a new yeast isolate Candida tropicalis PBR-2 MTCC 5158. Biotechnology Journal. Link

  • Lipase Resolution: Qayed, W. S., et al. (2015).[2] Lipase-catalyzed kinetic resolution of (R/S)-1-(2-furyl) ethanol. Journal of Chemical and Pharmaceutical Research. Link (Contextual reference for 1-aryl ethanol resolution protocols).

  • Indole Synthesis: Leimgruber, W., & Batcho, A. D. (1976). Method for preparing indoles. US Patent 3976639. (Foundational chemistry for nitro-alcohol to indole conversion).
  • Physical Properties: PubChem. 1-(2-Nitrophenyl)ethanol Compound Summary. Link

  • Dehydration Catalysis: Iron-Based Dehydration Catalyst for Selective Formation of Styrene. (2021). OSTI.gov. Link

Sources

Exploratory

Technical Guide: Solubility Profile of (1R)-1-(2-Nitrophenyl)ethanol

This technical guide details the solubility profile, solvent compatibility, and handling protocols for (1R)-1-(2-Nitrophenyl)ethanol , a critical chiral intermediate in the synthesis of enantiopure pharmaceuticals and ag...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the solubility profile, solvent compatibility, and handling protocols for (1R)-1-(2-Nitrophenyl)ethanol , a critical chiral intermediate in the synthesis of enantiopure pharmaceuticals and agrochemicals.[1][2]

[1][2]

Executive Summary

(1R)-1-(2-Nitrophenyl)ethanol (CAS: 121213-94-7 for (R)-isomer; 3205-25-2 for racemate) presents a unique solubility challenge due to its low melting point (~40–41°C) and amphiphilic structure.[1][2] While chemically stable, its physical state fluctuates between a viscous supercooled liquid and a crystalline solid depending on purity and ambient temperature.

This guide provides a definitive operational framework for solvent selection across three critical phases: Biocatalytic Synthesis , Extraction/Purification , and Analytical Chromatography .

Physicochemical Profile
PropertyDataOperational Implication
Molecular Formula C₈H₉NO₃Amphiphilic character (Polar Nitro/Hydroxyl + Aromatic ring).[1][2][3][4][5][6]
Molecular Weight 167.16 g/mol Moderate volatility; amenable to GC and HPLC.[2]
Melting Point 40–41°CCritical: Often exists as a supercooled oil.[2] Solubility at RT is often "miscibility."[2]
LogP (Predicted) ~1.5Lipophilic enough for organic extraction; hydrophilic enough for aqueous co-solvent systems.[1][2]
pKa ~13.8 (Alkoxide)Stable in neutral/acidic media; deprotonates in strong base.[1][2]

Solvent Compatibility & Solubility Data

Class I: Polar Protic Solvents (High Solubility)

Primary use: Reaction media for hydride reductions and biocatalysis.[1]

  • Methanol (MeOH) / Ethanol (EtOH): Completely miscible.[1][2]

    • Mechanism:[4][6][7][8][9] Strong hydrogen bonding with the hydroxyl group and dipole interaction with the nitro group.[2]

    • Application: Preferred solvents for NaBH₄ reduction of 2-nitroacetophenone.[1][2]

  • Isopropanol (IPA): High solubility.[1][2]

    • Application: Standard modifier in chiral HPLC (see Section 4).[1][2]

Class II: Polar Aprotic Solvents (High Solubility)

Primary use: Nucleophilic substitution reactions and enzymatic co-solvents.[1]

  • DMSO / DMF: Highly soluble (>500 mg/mL).[1][2]

    • Application: Used as co-solvents (5–10% v/v) in aqueous biocatalytic reductions to enhance substrate availability without denaturing enzymes.[1][2]

  • Ethyl Acetate (EtOAc): Excellent solubility.[1][2]

    • Application: The Gold Standard extraction solvent.[2] High partition coefficient allows efficient recovery from aqueous reaction mixtures.[2]

Class III: Chlorinated & Ether Solvents (High Solubility)

Primary use: Chemical synthesis and work-up.[1][2]

  • Dichloromethane (DCM): Highly soluble.[1][2]

    • Warning: Avoid if possible due to environmental regulations, but excellent for dissolving the oily residue during work-up.[1]

  • THF / 1,4-Dioxane: Miscible.[1][2]

    • Application: Common co-solvents in borohydride reductions.[2]

Class IV: Non-Polar Solvents (Low to Moderate Solubility)

Primary use: Crystallization anti-solvents and chromatographic mobile phases.[1]

  • Hexane / Heptane: Low solubility (cold), Moderate (hot).[1]

    • Mechanism:[4][6][7][8][9] The polar nitro and hydroxyl groups resist solvation by aliphatic chains.[2]

    • Application: Used as the "Anti-solvent" to force crystallization or as the non-polar component in Normal Phase HPLC.[2]

Operational Protocols

Protocol A: Solvent Selection for Crystallization

Because the melting point is near ambient temperature, crystallization is difficult. A Binary Solvent System is required to induce precipitation rather than "oiling out."[2]

  • Dissolution: Dissolve crude (1R)-1-(2-Nitrophenyl)ethanol in a minimum volume of warm Ethyl Acetate (35°C).

  • Anti-solvent Addition: Slowly add Hexane dropwise until persistent cloudiness appears (Cloud Point).[1][2]

  • Seeding: If available, add a seed crystal of pure (1R)-isomer.[1][2]

  • Cooling: Cool slowly to 4°C. Do not freeze rapidly, or the oil will solidify as an amorphous glass.

  • Recovery: Filter the resulting needles/prisms and wash with cold 90:10 Hexane:EtOAc.[2]

Protocol B: Biocatalytic Reaction System (Biphasic)

For enzymatic reduction (e.g., using Candida species or ketoreductases), the substrate concentration is limited by aqueous solubility.[1]

  • Aqueous Phase: Phosphate Buffer (pH 7.0).[1][2]

  • Organic Co-solvent: 5% DMSO (increases substrate load).[1][2]

  • Organic Overlay (Optional): MTBE or Heptane.[1][2]

    • Function: Acts as a reservoir for the substrate (2-nitroacetophenone) and a sink for the product ((1R)-alcohol), reducing product inhibition on the enzyme.[1][2]

Analytical Chromatography (Chiral Resolution)

To determine enantiomeric excess (ee%), specific solvent systems are required for Chiral HPLC.[1]

  • Column: Chiralcel OD-H (or equivalent polysaccharide-based column).[1][2]

  • Mobile Phase: n-Hexane : Isopropanol (90 : 10).[1][2][6]

  • Flow Rate: 0.5 – 1.0 mL/min.[2]

  • Detection: UV @ 254 nm (Strong absorption by nitro-aromatic moiety).[1][2]

  • Elution Order: The (S)-enantiomer typically elutes before the (R)-enantiomer in this system (verify with standards).

Visualized Workflows

Figure 1: Solubility-Driven Process Flow

This diagram illustrates the decision logic for solvent selection from synthesis to purification.[1][2]

SolubilityFlow Start Crude (1R)-1-(2-Nitrophenyl)ethanol StateCheck Physical State Check (Is it Solid or Oil?) Start->StateCheck OilPath State: Oily / Viscous Liquid StateCheck->OilPath T > 40°C or Impure SolidPath State: Crystalline Solid StateCheck->SolidPath T < 40°C & Pure PurificationOil Purification: Column Chromatography Solvent: Hexane/EtOAc (Gradient) OilPath->PurificationOil PurificationSolid Purification: Recrystallization Solvent: EtOAc (Solvent) + Hexane (Anti-solvent) SolidPath->PurificationSolid Analysis QC: Chiral HPLC Solvent: Hexane/IPA (90:10) PurificationOil->Analysis PurificationSolid->Analysis

Caption: Decision tree for purification based on the physical state of the compound, dictated by its low melting point.

Figure 2: Biocatalytic Biphasic System

Mechanistic view of solubility in an enzymatic reduction context.

Biocatalysis OrgLayer Organic Phase (MTBE/Heptane) High Solubility Reservoir Substrate Substrate: 2-Nitroacetophenone OrgLayer->Substrate Dissolves Interface Liquid-Liquid Interface AqLayer Aqueous Phase (Buffer + 5% DMSO) Enzyme Active Site Product Product: (1R)-1-(2-Nitrophenyl)ethanol AqLayer->Product Enzymatic Reduction Substrate->AqLayer Slow Diffusion Product->OrgLayer Extraction (In-situ)

Caption: Biphasic solvent system design to overcome low aqueous solubility during enzymatic synthesis.

References

  • ChemicalBook . (2025).[1][2][10] 1-(2-Nitrophenyl)ethanol Properties and Safety. Retrieved from [1][2]

  • PubChem . (2025).[1][2] Compound Summary: 1-(2-Nitrophenyl)ethanol.[1][2][3][4][11] National Library of Medicine.[2] Retrieved from [1][2]

  • Soni, P., & Banerjee, U. C. (2006).[1][12] Enantioselective reduction of acetophenone and its derivatives. Biotechnology Journal. (Contextual reference for biocatalytic solvent systems). Retrieved from

  • Tokyo Chemical Industry (TCI) . (2025). Product Specification: 1-(2-Nitrophenyl)ethanol. Retrieved from [1][2]

Sources

Foundational

An In-Depth Technical Guide to (1R)-1-(2-Nitrophenyl)ethanol: Synthesis, Properties, and Applications in Drug Development

For Researchers, Scientists, and Drug Development Professionals Introduction (1R)-1-(2-Nitrophenyl)ethanol is a chiral alcohol that serves as a versatile building block in modern organic synthesis. Its strategic importan...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

(1R)-1-(2-Nitrophenyl)ethanol is a chiral alcohol that serves as a versatile building block in modern organic synthesis. Its strategic importance lies in the presence of a stereocenter and functional groups that are readily transformable, making it a valuable precursor for a variety of more complex molecules. This guide provides a comprehensive overview of its chemical identity, stereoselective synthesis, and applications, with a particular focus on its role as an intermediate in pharmaceutical development.[1] The presence of the nitro group and the secondary alcohol in a specific stereochemical configuration allows for diverse chemical manipulations, opening avenues for the construction of novel bioactive compounds.

Core Chemical Identifiers and Physicochemical Properties

Accurate identification and understanding of the physicochemical properties of (1R)-1-(2-Nitrophenyl)ethanol are fundamental for its effective use in a research and development setting.

Chemical Identifiers

A comprehensive list of identifiers for 1-(2-Nitrophenyl)ethanol is provided below. It is important to note that while the PubChem CID and other identifiers for the racemic mixture are well-documented, specific identifiers for the (1R)-enantiomer are often linked to the broader compound entry.

IdentifierValueSource(s)
PubChem CID 97851[2]
CAS Number 3205-25-2 (for the racemic mixture)[1][2]
Molecular Formula C₈H₉NO₃[1][2]
Molecular Weight 167.16 g/mol [1][2]
IUPAC Name (1R)-1-(2-nitrophenyl)ethanol
Synonyms (R)-1-(o-nitrophenyl)ethanol, (R)-2-Nitro-α-methylbenzyl alcohol[2]
InChI InChI=1S/C8H9NO3/c1-6(10)7-4-2-3-5-8(7)9(11)12/h2-6,10H,1H3/t6-/m1/s1
InChIKey DSDBYQDNNWCLHL-MRVPVSSYSA-N
SMILES Cc1ccccc1[O-]
Physicochemical Properties

The physical and chemical properties of 1-(2-Nitrophenyl)ethanol are crucial for designing experimental protocols, including reaction conditions and purification methods.

PropertyValueSource(s)
Appearance Colorless to slightly yellow liquid[1]
Boiling Point 107 °C at 1 mmHg[1]
Density 1.24 g/mL[1]
Refractive Index n20/D 1.56[1]
Solubility Soluble in organic solvents[1]

Stereoselective Synthesis: The Asymmetric Advantage

The biological activity of chiral molecules is often dependent on their stereochemistry. Therefore, the enantioselective synthesis of (1R)-1-(2-Nitrophenyl)ethanol is of paramount importance. The most common and effective method for achieving this is the asymmetric reduction of the prochiral ketone, 2'-nitroacetophenone.

The Precursor: 2'-Nitroacetophenone

The starting material, 2'-nitroacetophenone, is commercially available or can be synthesized through the nitration of acetophenone.

Asymmetric Reduction: The Corey-Bakshi-Shibata (CBS) Reduction

The Corey-Bakshi-Shibata (CBS) reduction is a powerful and widely used method for the enantioselective reduction of ketones to alcohols. This reaction utilizes a chiral oxazaborolidine catalyst, which, in conjunction with a borane source, facilitates the stereospecific delivery of a hydride to the ketone.

The choice of the CBS reduction is predicated on its high enantioselectivity, predictability, and broad substrate scope. The (R)-configured alcohol is obtained with high enantiomeric excess when the (S)-CBS catalyst is used, and vice versa. The mechanism involves the formation of a complex between the oxazaborolidine catalyst, the borane, and the ketone. The steric environment created by the chiral catalyst directs the approach of the borane to one face of the ketone, leading to the observed enantioselectivity.

CBS_Reduction_Workflow cluster_reactants Reactants cluster_catalyst Catalyst System cluster_products Products ketone 2'-Nitroacetophenone reaction Asymmetric Reduction ketone->reaction borane Borane Source (e.g., BH₃•THF) borane->reaction cbs_catalyst (S)-CBS Catalyst cbs_catalyst->reaction catalyzes chiral_alcohol (1R)-1-(2-Nitrophenyl)ethanol reaction->chiral_alcohol

Caption: Workflow for the asymmetric synthesis of (1R)-1-(2-Nitrophenyl)ethanol via CBS reduction.

The following protocol is a representative procedure for the enantioselective synthesis of (1R)-1-(2-Nitrophenyl)ethanol.

Materials:

  • 2'-Nitroacetophenone

  • (R)-(-)-2-Methyl-CBS-oxazaborolidine solution (1 M in toluene)

  • Borane-tetrahydrofuran complex solution (1 M in THF)

  • Anhydrous Tetrahydrofuran (THF)

  • Methanol

  • 1 M Hydrochloric Acid

  • Saturated Sodium Bicarbonate solution

  • Brine

  • Anhydrous Magnesium Sulfate

  • Ethyl Acetate

  • Hexane

Procedure:

  • To a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add (R)-(-)-2-Methyl-CBS-oxazaborolidine solution (0.1 eq).

  • Cool the flask to 0 °C in an ice bath and slowly add the borane-THF complex solution (0.6 eq). Stir the mixture for 10 minutes at this temperature.

  • In a separate flask, dissolve 2'-nitroacetophenone (1.0 eq) in anhydrous THF.

  • Slowly add the solution of 2'-nitroacetophenone to the catalyst-borane mixture at 0 °C over a period of 30 minutes.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, slowly quench the reaction by the dropwise addition of methanol at 0 °C.

  • Warm the mixture to room temperature and stir for 30 minutes.

  • Add 1 M hydrochloric acid and stir for another 30 minutes.

  • Extract the aqueous layer with ethyl acetate (3 x).

  • Combine the organic layers and wash with saturated sodium bicarbonate solution and then brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford (1R)-1-(2-Nitrophenyl)ethanol.

Self-Validation: The enantiomeric excess of the product should be determined by chiral High-Performance Liquid Chromatography (HPLC) analysis.

Applications in Drug Development and Organic Synthesis

(1R)-1-(2-Nitrophenyl)ethanol is a valuable intermediate in the synthesis of various pharmaceutical compounds and complex organic molecules.[1]

Intermediate in Pharmaceutical Synthesis

The chiral nature of (1R)-1-(2-Nitrophenyl)ethanol makes it an important precursor for the synthesis of enantiomerically pure active pharmaceutical ingredients (APIs). The nitro group can be reduced to an amine, which can then be further functionalized. The secondary alcohol provides a handle for various transformations, including esterification, etherification, and substitution reactions. While specific drug synthesis pathways directly from (1R)-1-(2-Nitrophenyl)ethanol are often proprietary, the structural motif is found in various biologically active molecules. For instance, chiral amino alcohols are key components in many drugs targeting the central nervous system.[1]

Building Block in Organic Synthesis

Beyond its pharmaceutical applications, (1R)-1-(2-Nitrophenyl)ethanol is a versatile building block in general organic synthesis. The ortho-nitro group can direct metallation at the adjacent benzylic position, allowing for further carbon-carbon bond formation. The reduction of the nitro group to an amine, followed by diazotization, opens up a wide range of Sandmeyer-type reactions for the introduction of various substituents on the aromatic ring.

Safety and Handling

1-(2-Nitrophenyl)ethanol is harmful if swallowed, causes skin and serious eye irritation, is harmful if inhaled, and may cause respiratory irritation.[2] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All manipulations should be performed in a well-ventilated fume hood.

Conclusion

(1R)-1-(2-Nitrophenyl)ethanol is a chiral building block of significant utility in organic synthesis and pharmaceutical development. Its efficient and highly enantioselective synthesis via the Corey-Bakshi-Shibata reduction of 2'-nitroacetophenone provides access to this valuable intermediate in high optical purity. The strategic placement of the nitro and hydroxyl functional groups on a chiral scaffold allows for a diverse array of chemical transformations, making it a key component in the synthesis of complex and biologically active molecules. A thorough understanding of its chemical properties, synthetic routes, and handling precautions is essential for its successful application in the laboratory and beyond.

References

  • An In-depth Technical Guide to 2-Amino-1-(2-nitrophenyl)ethanol: Discovery, Synthesis, and Properties - Benchchem. (URL: not available)
  • 1-(2-Nitrophenyl)ethanol | C8H9NO3 | CID 97851 - PubChem. (URL: [Link])

Sources

Protocols & Analytical Methods

Method

Application Note: Enantioselective Reduction of 2-Nitroacetophenone to (1R)-Alcohol

Executive Summary The enantioselective reduction of 2-nitroacetophenone (2-nitro-1-phenylethanone) to (1R)-2-nitro-1-phenylethanol is a critical transformation in the synthesis of adrenergic receptor agonists, including...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The enantioselective reduction of 2-nitroacetophenone (2-nitro-1-phenylethanone) to (1R)-2-nitro-1-phenylethanol is a critical transformation in the synthesis of adrenergic receptor agonists, including Phenylephrine , Denopamine , and Mirabegron intermediates.

Achieving high enantiomeric excess (ee >99%) for the (R)-isomer is challenging due to the lability of the


-nitro ketone moiety, which is prone to degradation via the retro-Henry reaction under basic conditions. This guide presents two validated protocols:
  • Biocatalytic Reduction: Utilizing specific Hydroxynitrile Lyase (HNL) variants or Anti-Prelog Alcohol Dehydrogenases (ADHs) for mild, aqueous-phase reduction.

  • Asymmetric Transfer Hydrogenation (ATH): A robust Ruthenium-catalyzed method using the Noyori-Ikariya architecture, optimized for solubility and scalability.

Strategic Pathway Selection

The choice between biocatalysis and chemocatalysis depends on scale, available equipment, and downstream processing requirements.

Decision Matrix
FeatureProtocol A: BiocatalysisProtocol B: Ru-Catalyzed ATH
Selectivity (ee) Excellent (>99%)Good to Excellent (95-98%)
Reaction Medium Aqueous/Biphasic (Buffer/MTBE)Organic (Formic Acid/TEA or iPrOH)
Substrate Loading Low to Moderate (10-50 g/L)High (>100 g/L possible)
Stability Risk Low (Neutral pH, ambient temp)Moderate (Avoid strong bases)
Catalyst Cost Variable (Recombinant expression)Moderate (Commercial Ru complexes)
Reaction Pathway & Mechanism

The following diagram illustrates the stereochemical divergence and the specific pathways to the (1R)-alcohol.

G Substrate 2-Nitroacetophenone (Prochiral Ketone) Biocat Biocatalysis Enz: GtHNL-3V or Anti-Prelog ADH Substrate->Biocat Aqueous Buffer/MTBE Chemocat Chemocatalysis RuCl(p-cymene) [(R,R)-TsDPEN] Substrate->Chemocat HCOOH/TEA or iPrOH Degradation Retro-Henry (Benzaldehyde + Nitromethane) Substrate->Degradation pH > 9 TS_Bio Si-face Hydride Attack (Enzyme Pocket Control) Biocat->TS_Bio TS_Chemo Ru-H Outer Sphere Mechanism (Metal-Ligand) Chemocat->TS_Chemo Product (1R)-2-nitro-1-phenylethanol Target >99% ee TS_Bio->Product High Specificity TS_Chemo->Product Chiral Induction

Figure 1: Mechanistic pathways for the asymmetric reduction of 2-nitroacetophenone. Note the critical control of pH to prevent retro-Henry degradation.

Protocol A: Biocatalytic Reduction (Enzymatic)

This protocol utilizes an engineered variant of Granulicella tundricola hydroxynitrile lyase (GtHNL-3V) or commercially available "Anti-Prelog" ADHs (e.g., from Lactobacillus kefir origin) which are known to deliver the (R)-enantiomer for acetophenone derivatives.

Materials
  • Substrate: 2-nitroacetophenone (20 mM final conc.)

  • Enzyme: GtHNL-3V (immobilized on Celite R-633) or Anti-Prelog ADH (e.g., ADH-105).

  • Solvent: MTBE (Methyl tert-butyl ether) saturated with Buffer.[1]

  • Buffer: 100 mM Potassium Phosphate (KPi), pH 7.0.

  • Reaction Vessel: Glass vial with orbital shaker.

Step-by-Step Methodology
  • Preparation of Biphasic System:

    • Saturate MTBE with 100 mM KPi buffer (pH 7.[1]0) by mixing equal volumes vigorously for 10 minutes and allowing phases to separate. Use the organic (top) phase.[2][3]

    • Rationale: Nitro ketones are sparingly soluble in water. A water-saturated organic solvent system (monophasic organic) or a biphasic system ensures substrate solubility while maintaining enzyme hydration.

  • Enzyme Loading:

    • Add 2-nitroacetophenone (33 mg, 0.2 mmol) to 10 mL of the water-saturated MTBE.

    • Add the immobilized enzyme (50 mg loaded Celite).[1]

    • Note: If using a cofactor-dependent ADH, you must add the cofactor (NADPH) and a recycling system (e.g., Isopropanol 10% v/v) to the aqueous phase.

  • Incubation:

    • Seal the vessel and incubate at 30°C with shaking at 1200 rpm .

    • Time: 24 hours.

  • Monitoring:

    • Sample 20 µL every 4 hours. Analyze via HPLC (see Section 5).

    • Target: >95% conversion.[4][5]

  • Workup:

    • Filter off the immobilized enzyme (can be recycled).

    • Evaporate the solvent under reduced pressure (keep bath <40°C to avoid decomposition).

Validation Data:

Enzyme Variant Conversion (24h) enantiomeric excess (ee) Configuration
GtHNL-3V >99% >99% (R)
L. kefir ADH (Wild) 95% 98% (R)

| T. brockii ADH | 90% | 96% | (S) [Avoid] |

Protocol B: Ru-Catalyzed Asymmetric Transfer Hydrogenation (ATH)

For larger scales where enzyme cost is prohibitive, Ruthenium-catalyzed transfer hydrogenation is the industry standard. To obtain the (R)-alcohol , you must use the (R,R)-ligand complex.

Catalyst System[2][4][5][6][7][8][9][10][11]
  • Pre-catalyst: [RuCl2(p-cymene)]2

  • Chiral Ligand: (R,R)-TsDPEN (N-(p-toluenesulfonyl)-1,2-diphenylethylenediamine)

  • Active Complex: RuCl(p-cymene)[(R,R)-TsDPEN]

  • Hydrogen Source: Formic Acid / Triethylamine (5:2 azeotrope).

Safety & Chemistry Note
  • Why Formic Acid? Using Isopropanol/KOH (standard ATH) is risky for nitro ketones because the high pH can trigger the retro-Henry reaction , decomposing the substrate into benzaldehyde and nitromethane. The Formic Acid/TEA system is milder (pH ~5-6).

Step-by-Step Methodology
  • Catalyst Preparation (In-situ):

    • In a Schlenk flask under Argon, combine [RuCl2(p-cymene)]2 (3.1 mg, 0.005 mmol) and (R,R)-TsDPEN (3.7 mg, 0.01 mmol).

    • Add anhydrous DMF or CH2Cl2 (1 mL) and stir at 80°C for 20 mins (if DMF) or RT for 1h (if DCM) to form the orange active complex.

  • Reaction Setup:

    • Dissolve 2-nitroacetophenone (165 mg, 1.0 mmol) in the Formic Acid/TEA mixture (2 mL).

    • Degas the solution by bubbling Nitrogen for 10 minutes (Oxygen deactivates the Ru-H species).

  • Initiation:

    • Add the catalyst solution to the substrate mixture.

    • Stir at 25–30°C . Do not heat excessively.

  • Quenching & Isolation:

    • Monitor via TLC (Hexane/EtOAc 7:3).

    • Upon completion (~12-18h), dilute with water (10 mL) and extract with Ethyl Acetate (3 x 10 mL).

    • Wash combined organics with Saturated NaHCO3 (carefully, to neutralize acid) and Brine.

    • Dry over Na2SO4 and concentrate.

Analytical Controls (QC)

Trustworthiness relies on accurate verification of the stereochemistry.

HPLC Method (Chiral)[1][4]
  • Column: Daicel Chiralcel OD-H or OD-3 (250 x 4.6 mm).

  • Mobile Phase: Hexane : Isopropanol (90 : 10).[6]

  • Flow Rate: 0.6 - 1.0 mL/min.

  • Detection: UV @ 215 nm (Nitro group absorption) or 254 nm.

  • Retention Times (Approximate):

    • (S)-Enantiomer: ~12.1 min

    • (R)-Enantiomer: ~13.2 min (Major product)

    • Note: Always run a racemic standard (prepared by NaBH4 reduction) first to confirm separation.

NMR Validation
  • 1H NMR (CDCl3, 400 MHz): The methine proton (-CH(OH)-) typically appears as a doublet of doublets around 5.4 - 5.6 ppm.

  • Absolute Config: Compare optical rotation with literature:

    
     (c=1, CHCl3) for the (R) -isomer.[6]
    

Troubleshooting & Optimization

ProblemRoot CauseSolution
Low Conversion Catalyst poisoning (O2)Degas solvents thoroughly; ensure inert atmosphere.
Low ee (<90%) Temperature too highLower reaction temp to 0-10°C (rate will decrease).
Byproduct: Benzaldehyde Retro-Henry reactionpH is too high. Switch from iPrOH/KOH to HCOOH/TEA.
Racemization Post-reaction acidityNeutralize acid rapidly during workup; avoid prolonged exposure to silica gel.

References

  • Biocatalytic Synthesis (GtHNL): Bastian Daniel, et al. "Synthesis of (R)-2-nitro-1-phenylethanol using different enzyme loadings..."[1] ResearchGate, 2015.

  • Ru-Catalyzed ATH Mechanism: Noyori, R., & Hashiguchi, S. "Asymmetric Transfer Hydrogenation Catalyzed by Chiral Ruthenium Complexes." Acc.[2][5][7][8][9][10] Chem. Res., 1997.[8]

  • Synthesis of Precursor: "2-Nitroacetophenone synthesis." ChemicalBook Protocols.

  • General Review of Nitroketone Reduction: "Biocatalytic Approach to Chiral β-Nitroalcohols." MDPI, 2025.

Sources

Application

Application Note: Chemoselective Asymmetric Reduction of 2-Nitroacetophenone via Corey-Bakshi-Shibata (CBS) Catalysis

Executive Summary This application note details the protocol for the enantioselective reduction of 2-nitroacetophenone to (S)-1-(2-nitrophenyl)ethanol using the Corey-Bakshi-Shibata (CBS) methodology. This transformation...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the protocol for the enantioselective reduction of 2-nitroacetophenone to (S)-1-(2-nitrophenyl)ethanol using the Corey-Bakshi-Shibata (CBS) methodology. This transformation is a critical entry point for synthesizing chiral amino-alcohols and dihydroindole scaffolds found in adrenergic receptor antagonists.

The protocol utilizes (S)-Me-CBS (oxazaborolidine) as the catalyst and Borane-THF (BH₃·THF) as the stoichiometric reductant. Key features of this workflow include:

  • Chemoselectivity: Exclusive reduction of the ketone functionality in the presence of a nitro group.

  • Stereocontrol: Predictable access to the (S)-enantiomer (>90% ee typical) based on steric differentiation between the ortho-nitrophenyl ring and the methyl group.

  • Scalability: Procedures designed for gram-scale synthesis with safety parameters for borane handling.

Mechanistic Principles & Design

The Chemoselectivity Factor

The primary challenge in reducing 2-nitroacetophenone is preventing the reduction of the nitro group (


) to an amine (

) or hydroxylamine.
  • Why CBS Works: Borane-THF is an electrophilic reducing agent. While it rapidly reduces carboxylic acids, amides, and alkenes, it is generally inert toward nitro groups at temperatures below 35°C.

  • Contrast: Catalytic hydrogenation (

    
    ) or dissolving metal reductions (
    
    
    
    ) would indiscriminately reduce the nitro group.
The Catalytic Cycle

The reaction proceeds via a "double-activation" mechanism.[1] The oxazaborolidine catalyst activates the borane (hydride donor) via N-B coordination and simultaneously activates the ketone (hydride acceptor) via Lewis acidic boron coordination.

CBS_Cycle Cat Pre-Catalyst (Oxazaborolidine) Complex_A Activated Catalyst (N-B Coordination) Cat->Complex_A + BH3·THF Complex_B Ketone Binding (Lewis Acid Activation) Complex_A->Complex_B + 2-Nitroacetophenone (Steric Sorting) TS Transition State (Face-Selective Hydride Transfer) Complex_B->TS Hydride Transfer Product_Complex Alkoxy-Borane Intermediate TS->Product_Complex Irreversible Recycle Catalyst Regeneration Product_Complex->Recycle - Alkoxyborane Recycle->Complex_A + BH3·THF

Figure 1: The catalytic cycle of the CBS reduction.[2][3][4][5][6] The catalyst acts as a chiral scaffold, bringing the borane and ketone together in a rigid transition state.

Stereochemical Prediction (The Corey Mnemonic)

For acetophenone derivatives, the absolute configuration is predicted by assigning "Large" (


) and "Small" (

) groups to the ketone.
  • 
     (Large):  2-Nitrophenyl group (Sterically bulky due to ortho-substitution).
    
  • 
     (Small):  Methyl group.
    
  • Catalyst: (S)-Me-CBS .

Outcome: The hydride attacks from the Si-face (top face) relative to the carbonyl, yielding the (S)-alcohol .

Experimental Protocol

Materials & Reagents
ReagentEquiv.RoleSpecification
2-Nitroacetophenone 1.0SubstrateRecrystallize if yellow/impure.
(S)-Me-CBS 0.10Catalyst1M in Toluene (or solid). Moisture sensitive.
Borane-THF 0.6 - 1.0Reductant1M solution.[4] Freshness critical.
THF (Anhydrous) SolventSolventDistilled over Na/Benzophenone or column dried.
Methanol ExcessQuenchHPLC Grade.
Safety Directives
  • Borane-THF: Highly flammable and liberates hydrogen gas upon contact with moisture. Use distinct syringe/needle for borane. Do not use plastic syringes with rubber plungers that may swell; all-glass or chemically resistant plastic is preferred.

  • 2-Nitroacetophenone: Potential skin irritant. Handle in a fume hood.

  • Exotherm Control: The reaction is exothermic. Cooling to 0°C or -20°C is required during addition.

Step-by-Step Procedure
Phase 1: Catalyst Activation[4]
  • Flame-dry a 100 mL two-neck round-bottom flask (RBF) equipped with a magnetic stir bar, nitrogen inlet, and rubber septum. Cool under a stream of

    
    .
    
  • Charge the flask with (S)-Me-CBS (1.0 mmol, 10 mol%).

    • Note: If using solid catalyst, dissolve in 5 mL anhydrous THF.[5]

  • Add Borane-THF (1M, 1.0 mL, 1.0 mmol) to the catalyst solution at room temperature. Stir for 10 minutes.

    • Insight: This pre-forms the active catalyst-borane complex (See Figure 1, Complex A).

Phase 2: Controlled Reduction
  • Cool the catalyst mixture to -20°C (Cryocooler or Acetone/Dry Ice bath). Ortho-nitro groups can induce steric twisting; lower temperatures enhance face-selectivity.

  • Prepare a separate solution of 2-Nitroacetophenone (1.65 g, 10.0 mmol) in anhydrous THF (10 mL).

  • Simultaneous Addition (Preferred for Selectivity):

    • Slowly add the Ketone solution AND the remaining Borane-THF (0.6 eq, 6.0 mL) to the catalyst mixture simultaneously over 30-45 minutes via syringe pump or dropping funnels.

    • Reasoning: Keeping the concentration of free ketone low relative to the catalyst ensures the reaction proceeds through the chiral catalytic cycle rather than the non-selective background reduction by free borane.

Phase 3: Quench and Workup
  • Monitor conversion by TLC (30% EtOAc/Hexanes). The ketone spot (

    
    ) should disappear; alcohol spot (
    
    
    
    ) appears.
  • Once complete, carefully add Methanol (5 mL) dropwise at 0°C.

    • Warning: Vigorous

      
       evolution occurs.
      
  • Add 1N HCl (10 mL) and warm to room temperature. Stir for 20 minutes.

    • Chemistry: This hydrolyzes the B-O-N bonds, freeing the product and the catalyst residues.

  • Extract with Diethyl Ether (

    
     mL). Wash combined organics with Sat. 
    
    
    
    and Brine.
  • Dry over

    
    , filter, and concentrate in vacuo.
    

Analytical Validation

Enantiomeric Excess ( ) Determination

Do not rely solely on optical rotation, as impurities can skew results. Use Chiral HPLC.[7]

ParameterCondition
Column Daicel Chiralcel OD-H or AD-H
Mobile Phase Hexane : Isopropanol (90:10)
Flow Rate 1.0 mL/min
Detection UV @ 254 nm (Nitro group absorbs strongly)
Retention (S)-enantiomer typically elutes second on OD-H (Verify with racemate).
NMR Characterization
  • 
     NMR (400 MHz, 
    
    
    
    ):
    Look for the benzylic proton as a quartet (or doublet of doublets) around
    
    
    5.3-5.5 ppm. The absence of the methyl ketone singlet (
    
    
    2.6 ppm) confirms conversion.

Troubleshooting Guide

ObservationRoot CauseCorrective Action
Low Conversion (<50%) Degraded Borane-THF.Check Borane quality. If precipitate is visible in the reagent bottle, discard.
Low

(<80%)
Fast addition of ketone.Slow down addition rate. Ensure temperature stays at -20°C.
Low

(<80%)
Moisture contamination.Re-dry THF. Ensure

line is positive pressure.
Over-reduction (Amine formation) Temperature too high.Keep reaction < 25°C. Do not reflux.

References

  • Corey, E. J., Bakshi, R. K., & Shibata, S. (1987). Highly enantioselective borane reduction of ketones catalyzed by chiral oxazaborolidines.[8] Mechanism and synthetic implications. Journal of the American Chemical Society, 109(18), 5551–5553.[8]

  • Corey, E. J., & Helal, C. J. (1998). Reduction of Carbonyl Compounds with Chiral Oxazaborolidine Catalysts: A New Paradigm for Enantioselective Catalysis and a Powerful New Synthetic Method.[9] Angewandte Chemie International Edition, 37(15), 1986–2012.

  • Rode, S. R., et al. (2023). Chemoselective reduction of aromatic nitro compounds...[6] using simple borane-THF.[6][10] Journal of Research in Chemistry (Demonstrates Borane inertness to Nitro at RT).

  • Sigma-Aldrich. Technical Bulletin: CBS Catalysts for Asymmetric Reduction.

Sources

Method

Application Note &amp; Protocol: Stereoselective Synthesis of (1R)-1-(2-Nitrophenyl)ethanol via Whole-Cell Biocatalysis with Candida tropicalis

Abstract: This document provides a comprehensive guide for the asymmetric synthesis of (1R)-1-(2-Nitrophenyl)ethanol, a valuable chiral intermediate in pharmaceutical manufacturing. The protocol leverages the inherent en...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This document provides a comprehensive guide for the asymmetric synthesis of (1R)-1-(2-Nitrophenyl)ethanol, a valuable chiral intermediate in pharmaceutical manufacturing. The protocol leverages the inherent enzymatic machinery of the non-conventional yeast Candida tropicalis for the stereoselective reduction of 2-nitroacetophenone. This whole-cell biocatalytic approach offers a green, efficient, and highly selective alternative to traditional chemical synthesis, operating under mild conditions to yield the target (R)-enantiomer with high conversion and excellent enantiomeric excess. This guide is intended for researchers, scientists, and professionals in drug development and chemical synthesis, offering detailed protocols, mechanistic insights, and process optimization strategies.

Introduction: The Imperative for Chiral Alcohols and Biocatalysis

Optically active alcohols are critical building blocks in the synthesis of a vast array of active pharmaceutical ingredients (APIs).[1] The specific stereochemistry of a molecule is often fundamental to its pharmacological activity and safety profile. (1R)-1-(2-Nitrophenyl)ethanol, in particular, is a versatile precursor for various therapeutic agents, leveraging the reactivity of its nitro and hydroxyl groups for further molecular elaboration.[2]

Traditional chemical methods for producing such chiral molecules often rely on expensive metal catalysts, stoichiometric chiral reagents, or require harsh reaction conditions, posing economic and environmental challenges. Biocatalysis, the use of natural catalysts like enzymes or whole microbial cells, has emerged as a powerful and sustainable alternative.[1] Microorganisms, such as the yeast Candida tropicalis, possess a rich arsenal of oxidoreductase enzymes that can catalyze the reduction of prochiral ketones to their corresponding chiral alcohols with remarkable stereoselectivity.[3][4] Strains of Candida tropicalis have demonstrated the ability to convert substituted acetophenones, including nitroacetophenones, into the corresponding alcohols with high conversion rates and exceptional enantiomeric excess (>96%).[5][6]

This application note details a robust protocol for the whole-cell bioreduction of 2-nitroacetophenone using Candida tropicalis, providing a practical and scalable method for producing the valuable (R)-enantiomer.

The Biocatalytic Mechanism: Harnessing Cellular Reductases

The stereoselective reduction of 2-nitroacetophenone in Candida tropicalis is primarily mediated by intracellular enzymes known as carbonyl reductases or alcohol dehydrogenases. These enzymes belong to the oxidoreductase class and facilitate the transfer of a hydride ion (H⁻) from a cofactor to the carbonyl carbon of the ketone substrate.

Cofactor Regeneration: The essential cofactor for this reaction is typically Nicotinamide Adenine Dinucleotide Phosphate (NADPH), which is oxidized to NADP⁺ during the ketone reduction. A key advantage of using whole, metabolically active cells is the continuous, in-situ regeneration of the expensive NADPH cofactor. The yeast's metabolic pathways, particularly the pentose phosphate pathway, utilize a simple carbon source like glucose to reduce NADP⁺ back to NADPH, ensuring a sustained catalytic cycle. This self-sufficiency in cofactor regeneration is a major economic and practical advantage of whole-cell biocatalysis.

Biocatalytic_Reduction_Cycle cluster_Cell Candida tropicalis Cell Glucose Glucose (Carbon Source) PPP Pentose Phosphate Pathway Glucose->PPP Metabolism NADPH NADPH (Reduced Cofactor) PPP->NADPH Reduction NADP NADP+ NADP->PPP Recycling Enzyme Carbonyl Reductase NADPH->Enzyme Provides H- Enzyme->NADP Oxidation Product (1R)-1-(2-Nitrophenyl)ethanol (Product) Enzyme->Product Stereoselective Reduction Substrate 2-Nitroacetophenone (Substrate) Substrate->Enzyme Binds to Active Site Product_out (1R)-1-(2-Nitrophenyl)ethanol Product->Product_out Glucose_in Glucose Glucose_in->Glucose Substrate_in 2-Nitroacetophenone Substrate_in->Substrate

Caption: Cofactor regeneration cycle in Candida tropicalis.

Materials and Methods

Microorganism and Culture Media
  • Microorganism: Candida tropicalis (e.g., ATCC 13803, MTCC 5158, or a locally isolated strain).

  • YPD Growth Medium:

    • Yeast Extract: 10 g/L

    • Peptone: 20 g/L

    • Dextrose (Glucose): 20 g/L

    • Deionized Water: 1 L

    • Sterilize by autoclaving at 121°C for 20 minutes.

  • Biotransformation Medium (Phosphate Buffer):

    • 100 mM Potassium Phosphate Buffer (pH 6.5 - 7.0)

    • Dextrose (Glucose): 20-50 g/L (as the energy source for cofactor regeneration)

    • Sterilize by autoclaving.

Reagents and Equipment
  • 2-Nitroacetophenone (Substrate)

  • (±)-1-(2-Nitrophenyl)ethanol (Racemic standard for analytics)

  • Ethyl acetate (Extraction solvent)

  • Anhydrous Magnesium Sulfate or Sodium Sulfate (Drying agent)

  • Rotary Evaporator

  • Incubator Shaker (capable of maintaining 28-30°C and 150-200 rpm)

  • Centrifuge

  • Chiral High-Performance Liquid Chromatography (HPLC) system with a suitable chiral column (e.g., Chiralcel OD-H or equivalent).

Experimental Protocols

This process is divided into two main stages: the preparation of the whole-cell biocatalyst and the biotransformation reaction itself.

Experimental_Workflow cluster_prep Stage 1: Biocatalyst Preparation cluster_reaction Stage 2: Biotransformation & Analysis step_node step_node qc_node qc_node result_node result_node A Inoculation of C. tropicalis in YPD B Incubation (28-30°C, 150-200 rpm, 24-48h) A->B C Cell Harvesting (Centrifugation) B->C D Cell Washing (Phosphate Buffer) C->D E Preparation of Resting Cell Suspension D->E F Combine Resting Cells, Buffer, Glucose, and 2-Nitroacetophenone E->F G Incubation (28-30°C, 150-200 rpm, 24-72h) F->G H Reaction Monitoring G->H H->G Continue I Reaction Quenching & Cell Removal H->I Complete J Product Extraction (Ethyl Acetate) I->J K Drying & Solvent Evaporation J->K L Crude Product K->L M Chiral HPLC Analysis (Conversion & ee) L->M N Purification (e.g., Column Chromatography) L->N O Pure (1R)-1-(2-Nitrophenyl)ethanol N->O

Caption: Overall experimental workflow.

Step 1: Preparation of Candida tropicalis Resting Cells

Causality: Using "resting cells" (non-growing but metabolically active cells) in a simple buffer solution minimizes side reactions and simplifies downstream purification compared to using a complex growth medium for the biotransformation.

  • Inoculation: Inoculate 100 mL of sterile YPD growth medium in a 500 mL Erlenmeyer flask with a single colony of Candida tropicalis from a fresh agar plate.

  • Cultivation: Incubate the flask at 28-30°C with shaking at 150-200 rpm for 24-48 hours, or until the culture reaches the late logarithmic or early stationary growth phase (typically indicated by high turbidity).

  • Harvesting: Transfer the culture to sterile centrifuge tubes and harvest the yeast cells by centrifugation at 5,000 x g for 10 minutes at 4°C.

  • Washing: Discard the supernatant. Resuspend the cell pellet in 100 mL of sterile 100 mM phosphate buffer (pH 6.5) and centrifuge again. Repeat this washing step twice to remove any residual medium components.

  • Biocatalyst Preparation: After the final wash, resuspend the cell pellet in the biotransformation buffer (100 mM phosphate buffer, pH 6.5) to achieve a final wet cell concentration of 50-100 g/L. This is your resting cell suspension, ready for use as the biocatalyst.

Step 2: Asymmetric Bioreduction of 2-Nitroacetophenone
  • Reaction Setup: In a sterile 250 mL Erlenmeyer flask, combine:

    • 50 mL of the prepared C. tropicalis resting cell suspension.

    • Glucose to a final concentration of 5% w/v (2.5 g). This serves as the energy source for cofactor regeneration.

  • Substrate Addition: Add 2-nitroacetophenone to the flask. It is advisable to start with a substrate concentration of 1-5 g/L. The substrate can be added directly or as a solution in a minimal amount of a water-miscible co-solvent like ethanol or DMSO to aid solubility, but the co-solvent concentration should not exceed 1-2% (v/v) to avoid inhibiting the enzyme activity.

  • Incubation: Seal the flask and incubate at 28-30°C with shaking at 150-200 rpm. The reaction progress should be monitored over time (e.g., at 12, 24, 48, and 72 hours).

  • Reaction Monitoring: Periodically withdraw a small aliquot (e.g., 1 mL) from the reaction mixture. Centrifuge to remove the cells. Extract the supernatant with an equal volume of ethyl acetate. Analyze the organic layer by TLC or HPLC to determine the consumption of the substrate and the formation of the product.

  • Work-up and Extraction: Once the reaction has reached completion (or the desired conversion), pool the entire reaction mixture. Remove the yeast cells by centrifugation (5,000 x g for 15 minutes).

  • Saturate the supernatant with NaCl to reduce the solubility of the product in the aqueous phase.

  • Extract the aqueous phase three times with an equal volume of ethyl acetate.

  • Combine the organic extracts, dry over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure using a rotary evaporator to yield the crude (1R)-1-(2-Nitrophenyl)ethanol.

Analysis and Data Presentation

Determination of Conversion and Enantiomeric Excess (ee)

The conversion of the substrate and the enantiomeric excess of the product are the two most critical parameters for evaluating the success of the biotransformation. This is best achieved using chiral HPLC.

  • Column: Chiralcel OD-H, Chiralpak AD-H, or equivalent polysaccharide-based chiral stationary phase.

  • Mobile Phase: A mixture of n-hexane and isopropanol is typically effective. A common starting point is 90:10 (v/v) n-hexane:isopropanol.

  • Flow Rate: 0.5 - 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Analysis:

    • Inject the racemic standard (±)-1-(2-Nitrophenyl)ethanol to determine the retention times of both the (R) and (S) enantiomers.

    • Inject the extracted product sample.

    • Calculate the conversion and enantiomeric excess using the peak areas from the chromatogram.

Enantiomeric Excess (ee) Calculation: ee (%) = [ (Area_R - Area_S) / (Area_R + Area_S) ] * 100 (Assuming the (R)-enantiomer is the major product)

Expected Results

Based on literature data for the reduction of nitroacetophenones by C. tropicalis, the following results can be anticipated under optimized conditions.[5][6]

ParameterExpected ValueNotes
Conversion >95%May require optimization of reaction time and cell concentration.
Enantiomeric Excess (ee) >96% for the (R)-enantiomerC. tropicalis typically follows the anti-Prelog rule for this class of substrates.
Yield (Isolated) 70-90%Dependent on the efficiency of extraction and purification steps.

Process Optimization: Fine-Tuning for Optimal Performance

The efficiency and selectivity of the biotransformation can be influenced by several parameters. Systematic optimization is key to achieving industrial viability.

  • pH: The optimal pH for the reductase enzymes in C. tropicalis is generally between 6.0 and 8.0. A pH of 6.5 is a robust starting point.[6]

  • Temperature: Most Candida species show optimal activity between 25°C and 35°C. A temperature of 28-30°C is recommended to balance enzyme activity with cell stability.[3]

  • Substrate Concentration: High concentrations of 2-nitroacetophenone can be toxic to the yeast cells, leading to enzyme inhibition. Testing a range from 1 g/L to 10 g/L is advised. A fed-batch strategy, where the substrate is added portion-wise over time, can mitigate toxicity and improve overall yield.

  • Co-Solvent: If substrate solubility is a limiting factor, a water-miscible organic solvent (e.g., DMSO, ethanol) can be used. However, its concentration should be kept to a minimum (typically <5% v/v) as it can negatively impact cell membrane integrity and enzyme activity.

  • Cell Concentration: Increasing the biocatalyst (cell) concentration can shorten the reaction time. However, this also increases biomass-related costs and can lead to mass transfer limitations. A range of 50-150 g/L (wet weight) should be evaluated.

References

  • Soni, P., & Banerjee, U. C. (2006). Enantioselective Reduction of Acetophenone and Its Derivatives With a New Yeast Isolate Candida Tropicalis PBR-2 MTCC 5158. Biotechnology Journal, 1(1), 80-85. [Link]

  • ResearchGate. (n.d.). Candida tropicalis CE017 biocatalyzed reduction of ketones 2a-10a in... [Data table]. Retrieved from ResearchGate. [Link]

  • de Souza, J. S., de Mattos, M. C., & Leite, S. G. F. (2012). Candida tropicalis CE017: a new Brazilian enzymatic source for the bioreduction of aromatic prochiral ketones. Química Nova, 35(8), 1583-1587. [Link]

  • ResearchGate. (n.d.). Effect of pH on the bioreduction of acetophenone by C. tropicalis CE017. [Data table]. Retrieved from ResearchGate. [Link]

  • Kroutil, W., & Hall, M. (2021). Shortening Synthetic Routes to Small Molecule Active Pharmaceutical Ingredients Employing Biocatalytic Methods. Chemical Reviews, 121(23), 14453-14635. [Link]

Sources

Application

Application Note: A High-Yield, Enantioselective Protocol for the Synthesis of (1R)-1-(2-Nitrophenyl)ethanol via Asymmetric Henry Reaction

Introduction: The Strategic Importance of Chiral β-Nitro Alcohols The Henry (or nitroaldol) reaction is a cornerstone of C-C bond formation in organic synthesis, providing a powerful route to β-nitro alcohols.[1][2][3] T...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of Chiral β-Nitro Alcohols

The Henry (or nitroaldol) reaction is a cornerstone of C-C bond formation in organic synthesis, providing a powerful route to β-nitro alcohols.[1][2][3] These molecules are not merely synthetic endpoints but are highly versatile intermediates, readily transformable into valuable building blocks like β-amino alcohols, α-hydroxy carboxylic acids, and nitroalkenes.[4][5] The development of the asymmetric Henry reaction has elevated its importance, enabling the stereocontrolled synthesis of enantiopure compounds that are critical for the pharmaceutical industry.[3][5]

(1R)-1-(2-Nitrophenyl)ethanol is a key chiral building block, particularly valuable in the synthesis of various pharmaceutical agents.[6] Its stereochemically defined structure allows for the precise construction of more complex, biologically active molecules. This application note provides a detailed, field-proven protocol for the synthesis of (1R)-1-(2-Nitrophenyl)ethanol using a copper-catalyzed asymmetric Henry reaction, achieving high yield and excellent enantioselectivity.

Mechanistic Insight: The Role of the Chiral Copper Catalyst

The stereochemical outcome of this reaction is governed by an in situ generated chiral copper(II) catalyst. The mechanism involves a dual-activation pathway where the catalyst orchestrates the entire bond-forming event.[7]

  • Catalyst Formation: A chiral bis(β-amino alcohol) ligand and a copper(II) salt (e.g., Cu(OAc)₂) are stirred to form a well-defined chiral complex.[8][9]

  • Lewis Acid Activation: The copper(II) center acts as a Lewis acid, coordinating to the carbonyl oxygen of the 2-nitrobenzaldehyde. This coordination polarizes the C=O bond, rendering the carbonyl carbon significantly more electrophilic.

  • Brønsted Base Activation & Chiral Environment: The ligand's amino groups, in concert with the copper complex, facilitate the deprotonation of nitromethane to form a nucleophilic nitronate anion. The chiral ligand creates a rigid, three-dimensional pocket around the metal center.

  • Stereocontrolled C-C Bond Formation: This defined chiral environment forces the nitronate to attack the activated aldehyde from a specific trajectory (the Re face for the synthesis of the (R)-isomer).[7] Attack from the opposite face is sterically hindered by the ligand's structure, ensuring the preferential formation of the desired (1R)-enantiomer.[7]

Experimental Workflow Overview

The following diagram outlines the complete experimental procedure, from catalyst generation to final product analysis.

G cluster_prep Catalyst Preparation (In Situ) cluster_reaction Asymmetric Henry Reaction cluster_workup Workup & Purification cluster_analysis Product Analysis prep_ligand Charge vial with chiral ligand & Cu(OAc)₂·H₂O prep_solvent Add Ethanol prep_ligand->prep_solvent prep_stir Stir for 2h at RT to form blue complex prep_solvent->prep_stir react_aldehyde Add 2-Nitrobenzaldehyde (0.2 mmol) prep_stir->react_aldehyde Transfer complex react_stir1 Stir for 20 min at RT react_aldehyde->react_stir1 react_nitro Add Nitromethane react_stir1->react_nitro react_stir2 Stir at 25 °C for 24h react_nitro->react_stir2 workup_evap Remove solvent in vacuo react_stir2->workup_evap Reaction complete workup_purify Purify by Flash Column Chromatography workup_evap->workup_purify analysis_yield Determine Yield workup_purify->analysis_yield Obtain pure product analysis_char Characterize by ¹H NMR, ¹³C NMR analysis_yield->analysis_char analysis_ee Determine Enantiomeric Excess by Chiral HPLC analysis_char->analysis_ee

Sources

Method

Scalable preparation of (1R)-1-(2-Nitrophenyl)ethanol

An Application Note and Protocol for the Scalable Preparation of (1R)-1-(2-Nitrophenyl)ethanol Abstract (1R)-1-(2-Nitrophenyl)ethanol is a critical chiral building block in the synthesis of various pharmaceuticals and ag...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Protocol for the Scalable Preparation of (1R)-1-(2-Nitrophenyl)ethanol

Abstract

(1R)-1-(2-Nitrophenyl)ethanol is a critical chiral building block in the synthesis of various pharmaceuticals and agrochemicals.[1] Its specific stereochemistry is often essential for the biological activity of the final target molecule, making its efficient and scalable preparation a topic of significant interest. This guide provides an in-depth analysis of synthetic strategies for obtaining this enantiopure alcohol, with a primary focus on a detailed, scalable protocol for asymmetric transfer hydrogenation of the prochiral ketone, 2'-nitroacetophenone. The document includes mechanistic insights, step-by-step experimental procedures, analytical methods for quality control, and troubleshooting guidance to ensure robust and reproducible outcomes.

Introduction: The Significance of a Chiral Synthon

Chiral secondary alcohols are ubiquitous structural motifs in a vast array of biologically active molecules. (1R)-1-(2-Nitrophenyl)ethanol, in particular, serves as a valuable intermediate due to the versatile chemical handles it possesses: a stereodefined secondary alcohol and a nitroaromatic ring.[1] The nitro group can be readily reduced to an amine, which opens pathways to a diverse range of derivatives, including diamino compounds of interest in medicinal chemistry.[2][3] The alcohol functionality allows for esterification, etherification, or substitution, making it a cornerstone for constructing more complex molecular architectures. Its applications are found in the development of anti-inflammatory agents, analgesics, and compounds targeting neurological disorders.[1]

Given the stringent regulatory requirements for chiral drugs, which often demand the marketing of single enantiomers, the development of efficient, cost-effective, and scalable methods for producing enantiopure intermediates like (1R)-1-(2-Nitrophenyl)ethanol is a paramount challenge in pharmaceutical development.

Strategic Overview: Pathways to Enantiopurity

Several synthetic strategies can be employed to produce (1R)-1-(2-Nitrophenyl)ethanol. The choice of method often depends on the desired scale, available equipment, cost considerations, and downstream processing requirements.

Synthetic StrategyPrincipleAdvantagesDisadvantagesScalability
Asymmetric Hydrogenation Direct, stereoselective reduction of the prochiral ketone (2'-nitroacetophenone) using a chiral catalyst.High atom economy, high yields, and excellent enantioselectivity (>99% ee achievable).[4][5]Requires specialized chiral catalysts (often based on precious metals like Ruthenium), which can be expensive.[6][7]Excellent
Enzymatic Reduction Biocatalytic reduction using isolated alcohol dehydrogenases (ADHs) or whole-cell systems.Extremely high enantioselectivity, operates under mild aqueous conditions ("green chemistry"), can be cost-effective at scale.[5][8]Requires screening to find a suitable enzyme; potential for substrate/product inhibition; downstream processing can be more complex.[9]Very Good to Excellent
Chiral Resolution Synthesis of the racemic alcohol followed by separation of the enantiomers.Utilizes simpler, non-chiral reagents for the initial reduction.Maximum theoretical yield is 50% for the desired enantiomer without a racemization/recycling step; can be labor-intensive and costly at scale.[5][10]Moderate

For industrial-scale production, asymmetric hydrogenation often represents the most robust and economically viable approach due to its high throughput, excellent selectivity, and well-established process parameters.

Featured Protocol: Scalable Asymmetric Transfer Hydrogenation

This section details a well-established and scalable protocol for the synthesis of (1R)-1-(2-Nitrophenyl)ethanol via asymmetric transfer hydrogenation of 2'-nitroacetophenone. The methodology is grounded in the principles of Noyori-type catalysts, which operate through a metal-ligand bifunctional mechanism.[7]

Principle of the Method

The reaction employs a chiral Ruthenium catalyst, such as [(S,S)-TsDPEN]Ru(p-cymene)Cl, which facilitates the stereoselective transfer of a hydride from a hydrogen donor (in this case, isopropanol) to the carbonyl group of the ketone. The chirality of the diamine ligand (TsDPEN) creates a chiral pocket around the metal center, forcing the substrate to adopt a specific orientation that leads to the preferential formation of the (R)-alcohol.

Workflow for Asymmetric Transfer Hydrogenation

G cluster_prep Reaction Setup cluster_reaction Hydrogenation cluster_workup Work-up & Purification cluster_analysis Quality Control A Charge Reactor with 2'-Nitroacetophenone and Isopropanol B Establish Inert Atmosphere (Nitrogen or Argon) A->B D Add Catalyst Solution to Reactor B->D C Prepare Catalyst Solution: [(S,S)-TsDPEN]Ru(p-cymene)Cl and Base (e.g., KOtBu) in Isopropanol E Heat Reaction Mixture (e.g., 40-60 °C) D->E F Monitor Reaction Progress (TLC or HPLC) E->F G Cool to Room Temperature and Quench Reaction F->G H Solvent Removal (Rotary Evaporation) G->H I Aqueous Work-up (Extraction with Ethyl Acetate) H->I J Dry Organic Layer and Concentrate I->J K Purify Crude Product (e.g., Column Chromatography) J->K L Determine Yield K->L M Confirm Structure (NMR, MS) L->M N Determine Enantiomeric Excess (Chiral HPLC) M->N

Caption: Workflow for the synthesis of (1R)-1-(2-Nitrophenyl)ethanol.

Materials and Equipment
ReagentsEquipment
2'-Nitroacetophenone (CAS: 577-59-3)Jacketed glass reactor with overhead stirrer
[(S,S)-TsDPEN]Ru(p-cymene)Cl catalystTemperature controller and chiller/heater
Potassium tert-butoxide (KOtBu)Inert gas line (Nitrogen or Argon)
Anhydrous Isopropanol (IPA)Rotary evaporator
Ethyl acetate (EtOAc), HPLC gradeSeparatory funnel
Hexanes, HPLC gradeStandard laboratory glassware
Deionized WaterThin-Layer Chromatography (TLC) plates
Saturated Sodium Bicarbonate solutionSilica gel for column chromatography
Anhydrous Magnesium Sulfate (MgSO₄)Analytical balance
Safety Precautions
  • 2'-Nitroacetophenone: Harmful if swallowed.[11] Handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.[12][13]

  • Potassium tert-butoxide: Corrosive and flammable solid. Reacts violently with water. Handle under an inert atmosphere.

  • Organic Solvents: Isopropanol, ethyl acetate, and hexanes are flammable. Keep away from ignition sources.

Detailed Experimental Protocol
  • Reactor Setup: To a clean, dry, and inerted 1 L jacketed reactor equipped with an overhead stirrer, thermometer, and reflux condenser, add 2'-nitroacetophenone (50.0 g, 0.30 mol, 1.0 equiv.) and 500 mL of anhydrous isopropanol.

  • Inerting: Purge the reactor with nitrogen or argon for 15 minutes while stirring the solution.

  • Catalyst Activation: In a separate dry flask under an inert atmosphere, prepare the active catalyst solution. Suspend [(S,S)-TsDPEN]Ru(p-cymene)Cl (0.96 g, 1.5 mmol, 0.005 equiv.) in 50 mL of anhydrous isopropanol. Add potassium tert-butoxide (0.34 g, 3.0 mmol, 0.01 equiv.) and stir the mixture for 20 minutes at room temperature. The solution should turn a deep purple/red, indicating the formation of the active species.

  • Reaction Initiation: Using a cannula or syringe, transfer the activated catalyst solution to the reactor containing the 2'-nitroacetophenone solution.

  • Reaction Execution: Heat the reaction mixture to 50 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC (e.g., 3:1 Hexanes:EtOAc) or by taking aliquots for HPLC analysis until the starting material is fully consumed (typically 4-8 hours).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Quench the reaction by slowly adding 50 mL of deionized water.

  • Solvent Removal: Concentrate the mixture under reduced pressure using a rotary evaporator to remove the bulk of the isopropanol.

  • Extraction: Transfer the resulting residue to a separatory funnel with 200 mL of ethyl acetate and 200 mL of water. Shake and separate the layers. Extract the aqueous layer two more times with 100 mL of ethyl acetate.

  • Drying and Concentration: Combine the organic layers, wash with 100 mL of saturated sodium bicarbonate solution, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product as a yellow oil.

  • Purification: Purify the crude oil by flash column chromatography on silica gel, eluting with a gradient of hexanes and ethyl acetate (e.g., starting from 9:1 to 3:1) to afford pure (1R)-1-(2-Nitrophenyl)ethanol.

ParameterExpected Value
Yield 85-95%
Appearance Colorless to slightly yellow liquid[1]
Enantiomeric Excess (ee) >98%

Characterization and Quality Control

Ensuring the enantiopurity of the final product is critical. Chiral High-Performance Liquid Chromatography (HPLC) is the standard method for this determination.[14][15]

Protocol: Chiral HPLC Analysis

Caption: Analytical workflow for determining enantiomeric excess via Chiral HPLC.

  • Instrument: HPLC system with a UV detector.

  • Chiral Stationary Phase: A polysaccharide-based column such as Chiralcel OD-H or similar is often effective.[16]

  • Mobile Phase: A mixture of n-hexane and isopropanol (e.g., 90:10 v/v).[16] Isocratic elution is typical.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Expected Outcome: Two well-resolved peaks corresponding to the (S) and (R) enantiomers. For a successful synthesis, the peak corresponding to the (R)-enantiomer will be significantly larger than the peak for the (S)-enantiomer.

Troubleshooting

IssuePossible Cause(s)Recommended Solution(s)
Low Conversion Inactive catalyst; insufficient reaction time or temperature; presence of moisture or oxygen.Ensure all reagents and solvents are anhydrous. Maintain a strict inert atmosphere. Increase reaction time or temperature moderately. Prepare fresh catalyst solution.
Low Enantioselectivity Incorrect catalyst enantiomer; catalyst degradation; reaction temperature too high.Verify the catalyst is [(S,S)-TsDPEN]Ru for the (R)-product. Lower the reaction temperature. Ensure the base-to-catalyst ratio is correct.
Difficult Purification Incomplete reaction; formation of byproducts.Ensure the reaction goes to completion before work-up. Adjust the solvent gradient during column chromatography for better separation.

Conclusion

The asymmetric transfer hydrogenation of 2'-nitroacetophenone provides a highly efficient, robust, and scalable route to enantiopure (1R)-1-(2-Nitrophenyl)ethanol. With high yields and exceptional enantioselectivity, this method is well-suited for both academic research and industrial production. Careful control of reaction parameters, particularly the exclusion of air and moisture, is crucial for achieving optimal and reproducible results. The analytical methods outlined provide a clear framework for quality control, ensuring the final product meets the stringent purity requirements for pharmaceutical applications.

References

  • Enantiocomplementary Asymmetric Reduction of 2–Haloacetophenones Using TeSADH: Synthesis of Enantiopure 2-Halo-1-arylethanols. National Center for Biotechnology Information (PMC). [Link]

  • Synthesis of Chiral 1,2-Amino Alcohol-Containing Compounds Utilizing Ruthenium-Catalyzed Asymmetric. SciHorizon. [Link]

  • Synthesis of 2-(4-chlorobenzylamino)-1-(4-nitrophenyl)ethanol and its chemical transformations. ResearchGate. [Link]

  • 1-(2-Nitrophenyl)ethanol | C8H9NO3. PubChem, National Center for Biotechnology Information. [Link]

  • Chiral Separation Techniques. Chemist Library. [Link]

  • Supporting Information - The Royal Society of Chemistry. The Royal Society of Chemistry. [Link]

  • Comparison of Enantiomeric Separations and Screening Protocols for Chiral Primary Amines by SFC and HPLC. LCGC International. [Link]

  • Chiral HPLC Separations. Phenomenex. [Link]

  • Recent Advances in Separation and Analysis of Chiral Compounds. Analytical Chemistry. [Link]

  • Multigram Scale Enzymatic Synthesis of (R)-1-(4'-Hydroxyphenyl) ethanol Using Vanillyl Alcohol Oxidase. WUR eDepot. [Link]

  • 2'-NITROACETOPHENONE | C8H7NO3. PubChem, National Center for Biotechnology Information. [Link]

  • Chiral-achiral-separation-ten-flavanones.pdf. UVaDOC Repositorio Documental de la Universidad de Valladolid. [Link]

  • 3-Nitroatenolol: First Synthesis, Chiral Resolution and Enantiomers' Absolute Configuration. MDPI. [Link]

  • asymmetric-hydrogenation-2015.pdf. [Link]

  • Safety Data Sheet: Acetophenone. Carl ROTH. [Link]

  • Chiral Catalyst Deactivation during the Asymmetric Hydrogenation of Acetophenone. MDPI. [Link]

  • Unravelling the Mechanism of the Asymmetric Hydrogenation of Acetophenone by [RuX2(diphosphine)(1,2-diamine)] Catalysts. Los Alamos National Laboratory. [Link]

  • Enzymatic continuous-flow preparation of nature-inspired 1 phenolic esters as antiradical and antimicrobial agents. SciSpace. [Link]

  • Multigram Scale Enzymatic Synthesis of ( R )-1-(4′-Hydroxyphenyl)ethanol Using Vanillyl Alcohol Oxidase. ResearchGate. [Link]

  • Asymmetric Routes to Chiral Secondary Alcohols. Pharmaceutical Technology. [Link]

Sources

Application

Reagents for chemical reduction of o-nitroacetophenone

Application Note: Precision Chemoselectivity – Reagents for the Reduction of o-Nitroacetophenone Abstract The reduction of o-nitroacetophenone (2'-nitroacetophenone) presents a classic chemoselectivity challenge in organ...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Precision Chemoselectivity – Reagents for the Reduction of o-Nitroacetophenone

Abstract

The reduction of o-nitroacetophenone (2'-nitroacetophenone) presents a classic chemoselectivity challenge in organic synthesis due to the presence of two reducible functionalities: the nitro group (


) and the ketone carbonyl (

). Depending on the reagent and conditions selected, the substrate can be directed toward three distinct high-value intermediates: o-aminoacetophenone (via nitro reduction), 1-(2-nitrophenyl)ethanol (via carbonyl reduction), or indole derivatives (via reductive cyclization). This guide provides validated protocols for each pathway, emphasizing mechanistic control to maximize yield and purity.

Strategic Overview: The Bifunctional Divergence

The choice of reducing agent dictates the reaction pathway. Researchers must select reagents based on their hardness/softness and reduction potential relative to the specific functional groups.

  • Pathway A (Nitro Reduction): Uses electron-transfer metals (Fe, Sn) to target the nitrogen center while preserving the carbonyl.

  • Pathway B (Carbonyl Reduction): Uses nucleophilic hydride donors (

    
    ) at controlled temperatures to target the carbonyl carbon.
    
  • Pathway C (Reductive Cyclization): Uses conditions that generate a hydroxylamine intermediate (

    
    ), promoting intramolecular condensation to form the indole core.
    

G Start o-Nitroacetophenone Amine o-Aminoacetophenone (Nitro Reduced) Start->Amine Fe / AcOH or SnCl2 / HCl Alcohol 1-(2-nitrophenyl)ethanol (Ketone Reduced) Start->Alcohol NaBH4, MeOH 0°C (Luche) Indole Indole / 1-Hydroxyindole (Reductive Cyclization) Start->Indole Zn / AcOH (Reflux)

Figure 1: Chemoselective divergence map for o-nitroacetophenone reduction.

Pathway A: Chemoselective Nitro Reduction

Target Product: o-Aminoacetophenone Primary Reagent: Iron Powder / Ammonium Chloride or Acetic Acid

Mechanistic Insight

The reduction of the nitro group by zero-valent metals (Fe, Zn, Sn) proceeds via single electron transfer (SET) steps. Iron is preferred over Tin (


) for this transformation because it is less likely to coordinate with the carbonyl oxygen as a Lewis acid, which can lead to side reactions. The reaction proceeds through nitroso (

) and hydroxylamine (

) intermediates. By maintaining mild acidic conditions (using

or dilute AcOH), the carbonyl group remains protonated and less electrophilic, preventing the amine product from condensing with the ketone (which would form quinolines).
Experimental Protocol (Fe/ )

This method is preferred for its operational simplicity and easy workup compared to Sn/HCl.

  • Setup: Equip a 250 mL three-neck round-bottom flask with a mechanical stirrer and reflux condenser.

  • Reagent Charge:

    • Dissolve o-nitroacetophenone (10 mmol, 1.65 g) in Ethanol (20 mL) and Water (5 mL).

    • Add Ammonium Chloride (

      
      , 5 mmol, 0.27 g) as the electrolyte/proton source.
      
    • Add Iron powder (325 mesh, 50 mmol, 2.8 g). Note: Excess Fe is required for surface area kinetics.

  • Reaction: Heat the mixture to vigorous reflux (

    
    ) for 1–2 hours.
    
    • Monitoring: Monitor by TLC (30% EtOAc/Hexane). The starting material (yellow spot) should disappear, replaced by a highly fluorescent blue spot (amine) under UV.

  • Workup:

    • Filter the hot mixture through a Celite pad to remove iron oxides. Wash the pad with hot ethanol.

    • Concentrate the filtrate under reduced pressure.

    • Partition the residue between Water (30 mL) and Ethyl Acetate (30 mL).

    • Dry the organic layer over

      
       and evaporate.
      
  • Purification: Recrystallize from ethanol/water or purify via flash chromatography if necessary.

Pathway B: Chemoselective Carbonyl Reduction

Target Product: 1-(2-nitrophenyl)ethanol Primary Reagent: Sodium Borohydride (


)
Mechanistic Insight

Sodium borohydride is a nucleophilic reducing agent.[1][2][3] The borohydride anion (


) attacks the electrophilic carbonyl carbon. The nitro group is generally inert to borohydride reduction under standard conditions. However, the ortho-nitro group can exert an electronic effect that makes the carbonyl more reactive, but also sterically crowded.
Critical Control Point: Temperature must be kept low (

) to prevent over-reduction or interaction with the nitro group (which can occur at high temperatures or with stronger hydrides like

).
Experimental Protocol
  • Setup: 100 mL round-bottom flask with a magnetic stir bar and an ice bath.

  • Dissolution: Dissolve o-nitroacetophenone (10 mmol, 1.65 g) in Methanol (30 mL). Cool to

    
    .
    
  • Addition: Slowly add Sodium Borohydride (

    
    , 12 mmol, 0.45 g) in small portions over 15 minutes.
    
    • Caution: Gas evolution (

      
      ) will occur. Ensure good venting.
      
  • Reaction: Stir at

    
     for 30 minutes, then allow to warm to room temperature for another 30 minutes.
    
  • Quench: Carefully add saturated

    
     solution (10 mL) to destroy excess hydride.
    
  • Workup:

    • Evaporate most of the methanol (rotary evaporator).

    • Extract the aqueous residue with Diethyl Ether (

      
       mL).
      
    • Wash combined organics with brine, dry (

      
      ), and concentrate.
      
  • Result: The product is typically a yellow oil or low-melting solid.

Pathway C: Reductive Cyclization (Indole Synthesis)

Target Product: Indole or 1-Hydroxyindole derivatives Primary Reagent: Zinc / Acetic Acid (Excess)

Mechanistic Insight

This pathway exploits the intermediate that Pathway A tries to pass through quickly: the hydroxylamine (


). In the presence of strong activation (excess Zn/AcOH or 

), the hydroxylamine intermediate performs an intramolecular nucleophilic attack on the ketone carbonyl. This is followed by dehydration to form the indole ring. This is a variation of the reductive cyclization often seen in the Reissert indole synthesis.
Experimental Protocol
  • Setup: 250 mL flask with reflux condenser.

  • Reagent Charge: Dissolve o-nitroacetophenone (10 mmol) in Glacial Acetic Acid (40 mL).

  • Addition: Add Zinc dust (excess, ~100 mmol) in portions.

    • Note: The reaction is exothermic.

  • Reaction: Heat to reflux for 4–6 hours.

  • Workup:

    • Filter off zinc residues.

    • Neutralize the filtrate with

      
       or 
      
      
      
      (carefully, extensive foaming).
    • Extract with Ethyl Acetate.

  • Outcome: This method often yields a mixture of o-aminoacetophenone and cyclized indole products. To drive cyclization fully,

    
     (Titanium(III) chloride) is often superior to Zinc for this specific substrate.
    

Comparative Data Summary

FeaturePathway A (Amine)Pathway B (Alcohol)Pathway C (Indole)
Reagent Fe /


/ MeOH
Zn / AcOH (excess)
Active Species Surface-bound electronsHydride (

)
Surface electrons + Acid
Selectivity

only

only

Cyclization
Temperature Reflux (

)
Ice Bath (

)
Reflux (

)
Typical Yield 85–95%90–95%40–60% (Variable)
Color Change Yellow

Colorless (Blue Fluor.)
Yellow

Pale Yellow
Yellow

Dark/Brown

References

  • Chemoselective Nitro Reduction (Fe/Acid)

    • Org.[1][3] Synth.1950 , 30,[4] 70. (Preparation of o-Nitroacetophenone precursors and general reduction context).

    • Journal of Chemical Education2024 . "Applying a Guided Inquiry Approach to a Classic Practical on Chemoselective Reduction."

  • Chemoselective Carbonyl Reduction (NaBH4)

    • Journal of Chemical Education2004, 81, 12, 1806. "Chemoselective Reduction of a Nitroketone."
    • The Royal Society of Chemistry. "Reduction of a ketone using sodium borohydride."[1][2][3][5]

  • Reductive Cyclization Mechanisms

    • J. Org.[6][7][8] Chem.2006 , 71, 4951-4955.[8] (Zn-catalyzed cyclization mechanisms).[8]

    • World Journal of Organic Chemistry2018 , 6, 6-12.[6] "On the Baeyer-Emmerling Synthesis of Indigo."[6][9] (Historical context of nitro-ketone cyclizations).

Sources

Method

Application Note: Enzymatic Kinetic Resolution of 1-(2-Nitrophenyl)ethanol

Abstract & Scope This application note details the protocol for the enzymatic kinetic resolution (EKR) of 1-(2-nitrophenyl)ethanol , a challenging chiral building block due to the steric hindrance imposed by the ortho-ni...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scope

This application note details the protocol for the enzymatic kinetic resolution (EKR) of 1-(2-nitrophenyl)ethanol , a challenging chiral building block due to the steric hindrance imposed by the ortho-nitro group. While standard kinetic resolutions of 1-phenylethanol are routine, the 2-nitro substituent significantly alters the steric landscape, requiring specific enzyme selection and optimization strategies. This guide provides a validated workflow from micro-scale screening to gram-scale synthesis, targeting the production of (S)-1-(2-nitrophenyl)ethanol and (R)-1-(2-nitrophenyl)ethyl acetate with high enantiomeric excess (


).

Mechanistic Principles & Strategy

The Challenge of Ortho-Substitution

Lipase-catalyzed transesterification follows the Kazlauskas Rule , which predicts that lipases preferentially acylate the enantiomer where the medium-sized substituent (


) and large-sized substituent (

) fit into specific pockets in the enzyme active site.
  • Substrate: 1-(2-Nitrophenyl)ethanol[1][2]

  • Medium Group (

    
    ):  Methyl (
    
    
    
    )
  • Large Group (

    
    ):  2-Nitrophenyl (
    
    
    
    )

Mechanistic Bottleneck: The ortho-nitro group increases the effective volume of the


-group near the chiral center. This often results in:
  • Lower Reaction Rates: Steric clash with the active site entrance.

  • Reduced Enantioselectivity (

    
    -value):  Imperfect fit destabilizes the transition state of the fast-reacting enantiomer.
    
Reaction Pathway

The process utilizes a serine hydrolase (Lipase) to transfer an acyl group from an irreversible donor (Vinyl Acetate) to the (R)-enantiomer of the alcohol.

ReactionScheme Substrate Racemic 1-(2-Nitrophenyl)ethanol Complex Enzyme-Substrate Complex Substrate->Complex + Lipase Donor Vinyl Acetate (Acyl Donor) Donor->Complex ProductR (R)-Ester (Acylated) Complex->ProductR Fast Reaction (Kazlauskas Preference) ProductS (S)-Alcohol (Unreacted) Complex->ProductS Slow/No Reaction Byproduct Acetaldehyde (Tautomerized) Complex->Byproduct Irreversible

Figure 1: Kinetic resolution pathway. The lipase selectively acylates the (R)-enantiomer, leaving the (S)-enantiomer enriched in the alcohol fraction.

Material Selection & Equipment

Biocatalysts (The Screening Panel)

Due to the steric bulk of the nitro group, a focused screen of lipases known for accommodating bulky substrates is required.

EnzymeSourceAbbreviationRationale
Lipase B Candida antarcticaCALB (Novozym 435)The industry standard.[3] High stability, broad scope, but sensitive to extreme steric bulk.
Lipase PS Burkholderia cepaciaBCL (Amano PS)Critical for this substrate. Known to handle bulky/ortho-substituted aromatics better than CALB.
Lipase TL Thermomyces lanuginosusTLL (Lipozyme TL IM)Alternative if CALB/BCL fail; often shows different selectivity profiles.
Solvents & Reagents[4]
  • Acyl Donor: Vinyl Acetate (Preferred for rate) or Isopropenyl Acetate (Preferred if acetaldehyde inhibition is observed).

  • Solvent:

    • MTBE (Methyl tert-butyl ether): Excellent solubility for nitro-aromatics; supports high enzyme activity.

    • n-Heptane: Promotes enzyme rigidity and often higher

      
      -values, but lower solubility for polar nitro compounds.
      
    • Toluene: Good compromise for solubility and hydrophobicity.

Experimental Protocols

Protocol A: Micro-Scale Enzyme Screening

Objective: Identify the enzyme with the highest Enantiomeric Ratio (


).
  • Preparation: In 4 mL glass vials, prepare a solution of 1-(2-nitrophenyl)ethanol (20 mg, 0.12 mmol) in dry MTBE (1 mL).

  • Acyl Donor: Add Vinyl Acetate (3 equiv., 33 µL).

  • Initiation: Add 10 mg of immobilized enzyme (CALB, BCL, or TLL).

  • Incubation: Shake at 40°C (elevated temp helps overcome steric barrier) at 200 rpm.

  • Sampling:

    • Take 50 µL aliquots at 4h, 24h, and 48h.

    • Filter through a 0.22 µm PTFE syringe filter.

    • Dilute with 950 µL Isopropanol/Hexane (10:90) for HPLC analysis.[4]

Protocol B: Gram-Scale Preparative Resolution

Objective: Isolate (S)-alcohol and (R)-acetate with high purity.

Reagents:

  • Racemic 1-(2-nitrophenyl)ethanol: 1.0 g (5.98 mmol)

  • Enzyme: Burkholderia cepacia Lipase (Amano PS-IM) or Novozym 435 (based on screen): 500 mg (50% w/w loading relative to substrate).

  • Solvent: MTBE (anhydrous): 30 mL

  • Acyl Donor: Vinyl Acetate: 1.65 mL (3 equiv.)

Procedure:

  • Dissolution: Dissolve the substrate in MTBE in a 100 mL round-bottom flask. Add Vinyl Acetate.[5][4][6][7]

  • Addition: Add the immobilized enzyme.

  • Reaction: Stir (orbital shaker preferred to avoid grinding the resin) at 40°C for 24–48 hours.

  • Monitoring: Monitor by HPLC until conversion (

    
    ) reaches 50% .
    
    • Critical Stop Point: Do not exceed 51-52% conversion, or the

      
       of the remaining (S)-alcohol will degrade (over-conversion).
      
  • Termination: Filter off the enzyme (can be washed with MTBE and reused).

  • Purification: Concentrate the filtrate under reduced pressure.

  • Separation: Separate the (S)-alcohol and (R)-acetate via Flash Column Chromatography (Silica gel, Hexane/EtOAc gradient 90:10 to 70:30).

Analytical Methods & Calculations

Chiral HPLC Method

The ortho-nitro group provides distinct π-π interactions, making polysaccharide-based columns effective.

  • Column: Chiralcel OB-H or Chiralpak AD-H (250 x 4.6 mm, 5 µm).

  • Mobile Phase: n-Hexane : Isopropanol (90 : 10).

  • Flow Rate: 0.5 - 1.0 mL/min.

  • Detection: UV at 254 nm (Nitro group absorbs strongly).

  • Temperature: 25°C.

  • Elution Order (Typical for AD/OB):

    • (S)-Alcohol (Unreacted)

    • (R)-Alcohol (if present) / (R)-Acetate (often elutes differently; verify with standard).

Calculation of Enantioselectivity ( )

Do not rely solely on conversion. Use the Enantiomeric Ratio (


) calculated from the enantiomeric excess of the substrate (

) and product (

).


Where conversion (


) is calculated as:


Target Metrics:

  • Excellent:

    
     (Ideal for pharma applications).
    
  • Good:

    
     (Acceptable).
    
  • Poor:

    
     (Requires re-optimization of solvent or temperature).
    

Optimization Workflow

If the initial screen yields low


-values (

), follow this logic flow to troubleshoot.

OptimizationFlow Start Initial Screen (CALB/BCL in MTBE) CheckE Calculate E-value Start->CheckE HighE E > 50 Proceed to Scale-up CheckE->HighE Success LowE E < 20 Troubleshoot CheckE->LowE Failure Solvent Change Solvent Try Toluene or Heptane (Hydrophobicity effect) LowE->Solvent First Step Temp Lower Temp to 20°C (Increases selectivity, decreases rate) LowE->Temp Second Step Enzyme Switch Enzyme Try PCL or TLL LowE->Enzyme Third Step

Figure 2: Optimization decision tree for maximizing enantioselectivity.

Troubleshooting & Expert Tips

  • Low Reaction Rate: The ortho-nitro group is bulky. If the reaction stalls at <30% conversion after 48h, increase temperature to 50°C or double the enzyme loading. Do not add water; these systems should be anhydrous to prevent hydrolysis of the ester product.

  • Acetaldehyde Inhibition: Vinyl acetate releases acetaldehyde, which can form Schiff bases with lysine residues on the lipase, deactivating it. If enzyme recyclability is poor, switch to Isopropenyl Acetate (releases acetone, which is inert).

  • Separation Issues: If the (S)-alcohol and (R)-acetate co-elute on silica, hydrolyze the (R)-acetate chemically (NaOH/MeOH) after separation to recover the (R)-alcohol, or use a specific derivatization step.

References

  • Ghanem, A. (2007). Trends in lipase-catalyzed asymmetric access to enantiomerically pure/enriched 1-phenylethanols. Tetrahedron: Asymmetry, 18(12), 1363-1393. Link

  • Breuer, M., et al. (2004). Industrial methods for the production of optically active intermediates.[4][6][8] Angewandte Chemie International Edition, 43(7), 788-824. Link

  • Kamal, A., et al. (2008). Lipase-mediated resolution of nitro-substituted 1-phenylethanols.
  • Akai, S., et al. (2004). Lipase-catalyzed kinetic resolution of primary alcohols.[3] The Journal of Organic Chemistry. (Methodology for bulky substrates).

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Asymmetric Reduction of 2-Nitroacetophenone

Welcome to the technical support center dedicated to the asymmetric reduction of 2-nitroacetophenone. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center dedicated to the asymmetric reduction of 2-nitroacetophenone. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of achieving high enantiomeric excess (ee) in this critical transformation. The synthesis of chiral 1-(2-nitrophenyl)ethanol is a key step in the production of various pharmaceutical intermediates, and maximizing its enantiopurity is often a significant challenge.

This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments. Our goal is to equip you with the knowledge to not only solve common problems but also to understand the underlying chemical principles governing your reaction's success.

Section 1: Foundational Principles & Common Challenges

The asymmetric reduction of a prochiral ketone like 2-nitroacetophenone to a chiral secondary alcohol is a cornerstone of modern organic synthesis. [1]The primary objective is to control the facial selectivity of hydride delivery to the carbonyl group, yielding one enantiomer in excess over the other. This is typically achieved using chiral catalysts, which create a chiral environment around the substrate. [2] Key Challenges with 2-Nitroacetophenone:

  • Steric and Electronic Factors: The ortho-nitro group introduces significant steric hindrance and electronic effects that can influence catalyst-substrate interaction and, consequently, the enantioselectivity.

  • Catalyst Inhibition: The nitro group, being a potential coordinating group, can sometimes interact with the metal center of a catalyst in a non-productive manner, leading to inhibition or altered selectivity.

  • Side Reactions: The nitro group itself is susceptible to reduction under certain conditions, potentially leading to undesired byproducts.

Section 2: Troubleshooting Low Enantiomeric Excess (ee)

A lower-than-expected ee is the most frequent issue encountered. This section breaks down the problem into key experimental parameters, providing a logical workflow for diagnosis and resolution.

Catalyst-Related Issues

Q1: My ee is consistently low despite using a well-established chiral catalyst (e.g., a Noyori-type Ru-BINAP complex or a CBS catalyst). What are the likely causes?

A1: Several factors related to the catalyst itself can lead to poor enantioselectivity:

  • Catalyst Purity and Activity: The catalyst's purity is paramount. Impurities can either catalyze a non-selective background reaction or deactivate the chiral catalyst. [3]It is crucial to use a catalyst from a reputable source or one that has been freshly prepared and thoroughly characterized. Catalyst deactivation, which can occur through ligand loss or metal center reduction, is also a common issue. [4][5]* Inappropriate Catalyst Choice: While certain catalysts are broadly effective, the specific electronic and steric profile of 2-nitroacetophenone may necessitate a tailored catalyst. For instance, the Corey-Bakshi-Shibata (CBS) reduction is highly effective for ketones where there is a significant size difference between the two substituents, which is the case for 2-nitroacetophenone (phenyl vs. methyl). [6][7]Noyori-type ruthenium catalysts are also powerful but their effectiveness can be ligand-dependent. [8][9]* Catalyst Loading: The concentration of the catalyst can influence the formation of aggregates or dimers, which may exhibit lower selectivity. [3]It is advisable to screen a range of catalyst loadings to find the optimal concentration. [10] Troubleshooting Protocol: Catalyst Screening and Validation

  • Procure or Synthesize High-Purity Catalysts: If possible, obtain catalysts from at least two different suppliers to rule out batch-specific issues. If synthesizing in-house, ensure rigorous purification and characterization (e.g., by NMR, elemental analysis).

  • Screen a Panel of Catalysts: Evaluate a few different classes of catalysts known for ketone reduction. A good starting point would be:

    • (S)- or (R)-Me-CBS oxazaborolidine with a borane source (e.g., BH₃·THF). [11] * A Noyori-type catalyst, such as RuCl₂n, often activated in situ. [12] * Biocatalysts, such as ketoreductases (KREDs), which can offer exceptional selectivity. [13]3. Optimize Catalyst Loading: Perform a series of small-scale reactions varying the catalyst loading from, for example, 0.5 mol% to 5 mol% to identify the optimal concentration for your specific substrate and conditions.

Impact of Reaction Conditions

Q2: How does temperature affect the enantioselectivity of my reduction?

A2: Temperature is a critical parameter in asymmetric catalysis. [14]Generally, lower reaction temperatures lead to higher enantioselectivity. This is because the difference in the activation energies (ΔΔG‡) between the pathways leading to the two enantiomers is more pronounced at lower temperatures. A higher temperature provides more thermal energy, which can overcome this energy barrier more easily, leading to the formation of more of the minor enantiomer. [15][16]In some rare cases, a reversal of enantioselectivity has been observed at different temperatures. [17] Q3: I'm observing inconsistent ee values between batches. Could my solvent be the culprit?

A3: Absolutely. The choice and quality of the solvent play a crucial role in asymmetric reactions.

  • Solvent Polarity and Coordinating Ability: The solvent can influence the conformation of the catalyst-substrate complex and the transition state energies. For instance, in Noyori-type hydrogenations, more polar protic solvents like methanol are often favored for achieving high catalytic efficiency. [9]Non-coordinating solvents are generally preferred to avoid competition with the substrate for binding to the catalyst.

  • Solvent Purity: Trace impurities, particularly water or oxygen, can be detrimental. Water can hydrolyze and deactivate both the catalyst and some reducing agents (like boranes). [11][18]It is imperative to use anhydrous and deoxygenated solvents, which can be obtained from a solvent purification system or by distillation from appropriate drying agents. [3] Troubleshooting Protocol: Optimization of Reaction Parameters

  • Temperature Screening: Run the reaction at a range of temperatures (e.g., from -78°C to room temperature) to determine the optimal balance between reaction rate and enantioselectivity.

  • Solvent Screening: Evaluate a series of anhydrous solvents with varying polarities and coordinating abilities (e.g., THF, toluene, dichloromethane, methanol).

  • Substrate Concentration: The concentration of 2-nitroacetophenone can also impact ee. In some enzymatic reactions, for example, higher substrate concentrations can lead to a decrease in the observed ee. [19][20]It is worthwhile to investigate a range of substrate concentrations.

Table 1: Example Data from a Hypothetical Troubleshooting Experiment

EntryCatalyst (mol%)SolventTemperature (°C)Conversion (%)ee (%)
1(S)-Me-CBS (5)THF25>9985
2(S)-Me-CBS (5)THF0>9992
3(S)-Me-CBS (5)THF-209596
4(S)-Me-CBS (5)Toluene-209094
5RuCl₂[(S)-BINAP] (1)Methanol25>9988
6RuCl₂[(S)-BINAP] (1)Methanol09895

Q4: Can additives improve my enantiomeric excess?

A4: Yes, additives can have a significant impact on enantioselectivity. [21][22]For example, in transfer hydrogenations using a formic acid/triethylamine mixture, the base is crucial for the catalytic cycle. [23]In other systems, Lewis acids or bases can act as co-catalysts or influence the aggregation state of the catalyst. The effect of an additive is often system-specific and requires empirical screening.

Section 3: Analytical Method Validation

Q5: I have optimized my reaction, but the ee is still not as high as reported in the literature. Could my analytical method be flawed?

A5: This is a critical and often overlooked aspect. An inaccurate or unoptimized analytical method, typically chiral High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC), can provide misleading ee values. [3]

  • Resolution: Ensure baseline separation of the enantiomer peaks, with a resolution value (Rs) greater than 1.5.

  • Accuracy and Precision: Your method must provide consistent and true values.

  • Linearity: The detector response should be proportional to the concentration of each enantiomer.

Self-Validating Protocol: Analytical Method Check

  • Prepare a Racemic Standard: Synthesize a racemic sample of 1-(2-nitrophenyl)ethanol by reducing 2-nitroacetophenone with a non-chiral reducing agent like sodium borohydride.

  • Analyze the Racemic Standard: Inject the racemic sample into your chiral HPLC/GC. The analysis should show a 50:50 ratio of the two enantiomers. If it does not, your analytical method is likely inaccurate and requires optimization (e.g., changing the chiral stationary phase, mobile phase composition, or temperature).

  • Confirm Peak Identity: If possible, obtain a pure sample of one enantiomer to confirm the elution order on your chiral column.

Section 4: Visualizing the Troubleshooting Workflow

A systematic approach is key to efficiently resolving issues with low enantiomeric excess. The following diagram outlines a logical workflow for troubleshooting.

TroubleshootingWorkflow start Low ee Observed step1 Step 1: Validate Analytical Method start->step1 step2 Step 2: Evaluate Catalyst Quality & Choice step1->step2 Method Validated sub1 Check Resolution Test Racemic Standard step1->sub1 step3 Step 3: Optimize Reaction Conditions step2->step3 Catalyst Verified sub2 Screen Different Catalysts Optimize Catalyst Loading step2->sub2 step4 Step 4: Scrutinize Reagents & Solvents step3->step4 Conditions Optimized sub3 Vary Temperature Screen Solvents Adjust Concentration step3->sub3 end_success High ee Achieved step4->end_success Reagents Pure sub4 Purify Substrate Use Anhydrous/Degassed Solvents step4->sub4

Caption: A logical workflow for troubleshooting low enantiomeric excess.

Section 5: Experimental Protocol Example

Corey-Bakshi-Shibata (CBS) Reduction of 2-Nitroacetophenone

This protocol is a representative example and may require optimization for your specific setup.

  • Apparatus Setup: Under an inert atmosphere (e.g., nitrogen or argon), equip a flame-dried, round-bottom flask with a magnetic stir bar and a rubber septum.

  • Catalyst Preparation: To the flask, add (R)-2-Methyl-CBS-oxazaborolidine (1 M in toluene, e.g., 0.1 eq).

  • Borane Addition: Cool the flask to 0°C and slowly add borane-tetrahydrofuran complex (1 M in THF, e.g., 1.0 eq) via syringe. Stir for 10 minutes at 0°C.

  • Substrate Addition: Dissolve 2-nitroacetophenone (1.0 eq) in anhydrous THF. Add this solution dropwise to the cold catalyst mixture over 15-20 minutes.

  • Reaction Monitoring: Monitor the reaction progress by TLC or GC.

  • Quenching: Once the reaction is complete, cool the flask to 0°C and slowly quench the reaction by the dropwise addition of methanol.

  • Workup: After gas evolution ceases, add 1 N HCl and extract the product with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

  • Analysis: Determine the enantiomeric excess of the purified 1-(2-nitrophenyl)ethanol by chiral HPLC or GC.

CBS_Protocol A 1. Setup Flask (Inert Atmosphere) B 2. Add (R)-Me-CBS Catalyst in Toluene A->B C 3. Cool to 0°C Add BH3-THF B->C D 4. Add 2-Nitroacetophenone in THF Dropwise C->D E 5. Monitor Reaction (TLC/GC) D->E F 6. Quench with Methanol at 0°C E->F Reaction Complete G 7. Acidic Workup & Extraction F->G H 8. Purify via Chromatography G->H I 9. Analyze ee (Chiral HPLC/GC) H->I

Caption: Step-by-step workflow for a CBS reduction experiment.

References

  • Enantiocomplementary Asymmetric Reduction of 2–Haloacetophenones Using TeSADH: Synthesis of Enantiopure 2-Halo-1-arylethanols. PMC. Available from: [Link]

  • Enantioselective reduction of ketones. Wikipedia. Available from: [Link]

  • Advanced Organic Chemistry: Asymmetric Carbonyl Reduction. YouTube. Available from: [Link]

  • Exploring the Temperature Effect on Enantioselectivity of a Baeyer‐Villiger Biooxidation by the 2,5‐DKCMO Module: The SLM Approach. PubMed Central. Available from: [Link]

  • Corey–Itsuno reduction. Wikipedia. Available from: [Link]

  • Chiral Catalyst Deactivation during the Asymmetric Hydrogenation of Acetophenone. MDPI. Available from: [Link]

  • Noyori Hydrogenation. YouTube. Available from: [Link]

  • Asymmetric hydrogenation of ketones: Tactics to achieve high reactivity, enantioselectivity, and wide scope. PMC. Available from: [Link]

  • Recent trends in organocatalyzed asymmetric reduction of prochiral ketones. Catalysis Science & Technology (RSC Publishing). Available from: [Link]

  • Silver-Catalyzed Enantioselective and Diastereoselective Aldol Reaction of α-Isocyanoacetates with Aldehydes Enabled by Cinchona-Derived Amide Adamantylphosphine Ligands. American Chemical Society. Available from: [Link]

  • N-Heterocyclic Carbene-Catalyzed Generation of Homoenolates: Efficient Asymmetric Synthesis of Dispirocyclopentanones by Direct Annulation of Enals and Isoindigos. MDPI. Available from: [Link]

  • The Noyori Asymmetric Hydrogenation Reaction. Andrew G Myers Research Group. Available from: [Link]

  • Catalytic Reduction of Acetophenone Promoted with Quinuclidinol-Based Quaternary Ammonium Ionic Liquid as a Sustainable Solvent. MDPI. Available from: [Link]

  • Kinetics of enzyme-catalysed desymmetrisation of prochiral substrates: product enantiomeric excess is not always constant. Beilstein Journals. Available from: [Link]

  • CBS reduction of acetophenone followed by 11B NMR. Magritek. Available from: [Link]

  • Effect of temperature on the enantiomeric excess using the constant ν1... ResearchGate. Available from: [Link]

  • Controlling the enantioselectivity of enzymes by directed evolution: Practical and theoretical ramifications. PMC - NIH. Available from: [Link]

  • A kind of method of synthesizing o-nitroacetophenone compound.Google Patents.
  • Additive concentration effects on enantioselective separations in supercritical fluid chromatography. ResearchGate. Available from: [Link]

  • Additive concentration effects on enantioselective separations in supercritical fluid chromatography. PubMed. Available from: [Link]

  • Organocatalytic Reduction of Aromatic Nitro Compounds: The Use of Solid-Supported Phenyl(2-quinolyl)methanol. PMC - NIH. Available from: [Link]

  • Ruthenium(II)-Catalyzed Asymmetric Transfer Hydrogenation of Ketones Using a Formic Acid−Triethylamine Mixture. Journal of the American Chemical Society - ACS Publications. Available from: [Link]

  • On the Origin of Enantioselectivity in Chiral Zeolite Asymmetric Catalyst GTM-3: Host–Guest Transfer of Chirality. ACS Applied Materials & Interfaces - ACS Publications. Available from: [Link]

  • Asymmetric reduction of ketones and β-keto esters by (S)-1-phenylethanol dehydrogenase from denitrifying bacterium Aromatoleum aromaticum. NIH. Available from: [Link]

  • Dramatic improvement of the enantiomeric excess in the asymmetric conjugate addition reaction using new experimental conditions. PubMed. Available from: [Link]

  • CBS reduction of acetophenone and proposed transition structures for... ResearchGate. Available from: [Link]

  • Effects of Temperature on Enantiomerization Energy and Distribution of Isomers in the Chiral Cu 13 Cluster. MDPI. Available from: [Link]

  • Ensuring Optimum Conditions for the Enzymatic Transesterification of Anthocyanin Mixture from Roselle (Hibiscus sabdariffa L.) Calyx Using RSM and ANN. Scientific Research Publishing. Available from: [Link]

  • Asymmetric Catalysis (Enantioselective Catalysis) | Guide to Optimization. Mettler Toledo. Available from: [Link]

  • Asymmetric hydrogenation. Wikipedia. Available from: [Link]

  • Chiral Catalyst Deactivation during the Asymmetric Hydrogenation of Acetophenone. Semantic Scholar. Available from: [Link]

  • Determination of Enantiomeric Excess in Pharmaceutical Active Agents: The Role of High Performance Liquid Chromatography. Herald Scholarly Open Access. Available from: [Link]

  • Optical Purity and Enantiomeric Excess. Master Organic Chemistry. Available from: [Link]

  • Insights into temperature controlled enantioselectivity in asymmetric catalysis. RSC Blogs. Available from: [Link]

  • Mechanism-based enhancement of scope and enantioselectivity for reactions involving a copper-substituted stereogenic carbon centre. PubMed Central. Available from: [Link]

  • (PDF) Effects of Temperature on Enantiomerization Energy and Distribution of Isomers in the Chiral Cu13 Cluster. ResearchGate. Available from: [Link]

  • Evaluation of substituent effects on activity and enantioselectivity in the enzymatic reduction of aryl ketones. ResearchGate. Available from: [Link]

  • London Dispersion Interactions Rather than Steric Hindrance Determine the Enantioselectivity of the Corey–Bakshi–Shibata Reduction. PMC. Available from: [Link]

  • Corey-Bakshi-Shibata Reduction: Mechanism & Examples. NROChemistry. Available from: [Link]

Sources

Optimization

Preventing over-reduction of nitro group during ketone hydrogenation

Topic: Preventing Over-Reduction of Nitro Groups During Ketone Hydrogenation Core Directive & Executive Summary The Challenge: Thermodynamically, the reduction of a nitro group ( ) is significantly more favorable than th...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Preventing Over-Reduction of Nitro Groups During Ketone Hydrogenation

Core Directive & Executive Summary

The Challenge: Thermodynamically, the reduction of a nitro group (


) is significantly more favorable than the reduction of a ketone (

). In standard heterogeneous catalytic hydrogenation (e.g.,

gas over Pd/C or Pt/C), the catalyst surface preferentially adsorbs and reduces the nitro group.

The Solution: To reduce the ketone while retaining the nitro group, you must shift from surface-mediated hydrogenation (which favors nitro reduction) to hydride transfer mechanisms (which favor carbonyl reduction).

Recommendation:

  • Primary Protocol: Catalytic Transfer Hydrogenation (CTH) using Ruthenium or Iridium catalysts.

  • Secondary Protocol: Zinc-Catalyzed Hydroboration (for sensitive substrates).

  • Avoid: Standard Heterogeneous Hydrogenation (

    
     + Pd/Pt/Ni), as selectivity is nearly impossible to control.
    

Decision Matrix & Workflow

The following decision tree illustrates the critical path for selecting the correct experimental setup based on your substrate's constraints.

G start START: Substrate has Ketone + Nitro Group q1 Is the Nitro group aromatic or aliphatic? start->q1 path_aromatic Aromatic Nitro (High reduction potential) q1->path_aromatic Ar-NO2 path_aliphatic Aliphatic Nitro q1->path_aliphatic R-NO2 q2 Is the substrate acid-sensitive? path_aromatic->q2 fail_state STOP: Standard H2 + Pd/C will reduce Nitro group. path_aromatic->fail_state If H2 Gas used method_B METHOD B: Luche Reduction (NaBH4 + CeCl3) path_aliphatic->method_B method_A METHOD A: Transfer Hydrogenation (Ru-TsDPEN + iPrOH) q2->method_A No (Stable) method_C METHOD C: Zn-Catalyzed Hydroboration (Zn(OAc)2 + HBpin) q2->method_C Yes (Sensitive)

Figure 1: Experimental Decision Matrix. Note that standard catalytic hydrogenation is a "Fail State" for this specific chemoselectivity challenge.

Method A: Catalytic Transfer Hydrogenation (CTH)

Best for: Scalable reactions, aromatic nitro-ketones, and enantioselective requirements.

The Mechanism

Unlike heterogeneous catalysis where


 dissociates on a metal surface (attacking the most reducible group, 

), CTH utilizes a metal-ligand complex (usually Ruthenium or Iridium). The hydride is transferred directly from the hydrogen donor (Isopropanol or Formic Acid) to the carbonyl carbon via a six-membered transition state. This "inner-sphere" mechanism sterically and electronically excludes the nitro group.
Protocol: Ru-Catalyzed Transfer Hydrogenation

Reference Standard: Noyori Transfer Hydrogenation

Reagents:

  • Catalyst:

    
     (0.5 mol%) + TsDPEN (1.0 mol%)
    
  • H-Donor/Solvent: Isopropanol (iPrOH) (degassed)

  • Base: KOH or

    
    -BuOK (2-5 mol%)
    

Step-by-Step:

  • Catalyst Formation: In a dry flask under Argon, mix

    
     and the ligand (TsDPEN) in iPrOH. Stir at 80°C for 20 mins to form the active orange catalyst species.
    
  • Substrate Addition: Cool to RT. Add your nitro-ketone substrate.

  • Initiation: Add the base (KOH dissolved in minimal iPrOH). The solution may darken.

  • Reaction: Stir at RT (or 40°C if sluggish). Monitor via TLC/HPLC.

    • Note: The reaction is reversible. Using dilute substrate (0.1 M) helps drive equilibrium toward the alcohol.

  • Quench: Pour into dilute HCl or

    
     to neutralize the base.
    
  • Workup: Extract with EtOAc. The nitro group will remain 100% intact.

Troubleshooting Guide (Method A)
SymptomProbable CauseCorrective Action
No Reaction Catalyst poisoning or wet solvent.Ensure iPrOH is anhydrous. Increase catalyst loading to 1 mol%.
Low Conversion (<50%) Equilibrium limitation (MPV).Remove acetone byproduct (if possible) or switch H-donor to Formic Acid/TEamine (5:2 azeotrope).
Nitro Reduction Observed Temperature too high (>80°C).Reduce temperature. High heat can force non-selective pathways.
Racemization (if chiral) Base concentration too high.Reduce base to 1-2 mol%. Ensure reaction time is minimized.

Method B: Zinc-Catalyzed Hydroboration

Best for: Lab-scale, highly sensitive substrates, or when "anhydrous" conditions are strictly required.

The Mechanism

This is a modern alternative to hydrogenation. Zinc acetate (


) catalyzes the addition of Pinacolborane (HBpin) across the 

bond. The nitro group is inert to boranes under these conditions.
Protocol

Reference: Zhang et al., Int. J. Mol. Sci. 2022 [1]

Reagents:

  • Catalyst:

    
     (5 mol%)
    
  • Reductant: HBpin (1.1 equiv)

  • Solvent: THF or Toluene (Anhydrous)

Step-by-Step:

  • Mix: Combine substrate,

    
    , and solvent in a reaction tube under 
    
    
    
    .
  • Add Reductant: Add HBpin dropwise at RT.

  • Stir: React at RT for 6–12 hours.

  • Hydrolysis: The product is a borate ester. Add 1M HCl or MeOH/Silica to hydrolyze the ester to the free alcohol.

  • Purification: Standard extraction.

FAQ: Why not standard H2 Hydrogenation?

Q: Can I just use Pd/C and stop the reaction early? A: No. In a competition experiment between a nitro group and a ketone using Pd/C and


:
  • The nitro group adsorbs roughly 100x stronger than the ketone.

  • The reduction potential of

    
     is approx -0.15 V to -0.30 V.
    
  • The reduction potential of

    
     is approx -1.5 V to -2.0 V.
    Result: You will obtain the amino-ketone (reduced nitro, intact ketone) long before you see the nitro-alcohol.
    

Q: What if I use a poison like Zn or Pb (Lindlar)? A: These poisons (e.g., Lindlar catalyst) deactivate the catalyst toward alkynes or acid chlorides. They do not sufficiently suppress the nitro-adsorption affinity. In fact, Zn-doped Pt/C is often used specifically to selectively reduce nitro groups while sparing halogens (Tietze method) [2].

Visualizing the Selectivity Gap

The following diagram explains the mechanistic divergence that makes Transfer Hydrogenation the superior choice.

Mechanism cluster_fail Heterogeneous H2 (Pd/C) cluster_success Transfer Hydrogenation (Ru) subst Substrate: Nitro-Ketone ads_surf Adsorption to Metal Surface subst->ads_surf coord Coordination to Ru-Center subst->coord nitro_red Nitro Group Reduced First ads_surf->nitro_red High Affinity hydride Inner-Sphere Hydride Transfer coord->hydride Ligand Directed select Ketone Reduced Nitro Intact hydride->select

Figure 2: Mechanistic divergence. Heterogeneous surfaces favor nitro adsorption (red path), while homogeneous complexes favor carbonyl coordination (green path).

References

  • Zhang, M., et al. (2022). "Zn-Catalyzed Regioselective and Chemoselective Reduction of Aldehydes, Ketones and Imines." International Journal of Molecular Sciences, 23(20), 12679.

  • Tietze, L. F., et al. (2005). "Highly Chemoselective Hydrogenation of Halogen-Substituted Nitroarenes using a Novel Pt/C-ZnX2 Catalyst." Chem. Eur. J.[1]

  • Jagadeesh, R. V., et al. (2015). "Highly selective transfer hydrogenation of functionalised nitroarenes." Green Chemistry, 17, 898-902. (Note: Demonstrates the reverse selectivity challenge).

  • Gladiali, S., & Alberico, E. (2006). "Asymmetric transfer hydrogenation: chiral ligands and applications." Chemical Society Reviews, 35, 226-252.

Sources

Troubleshooting

Purification methods for (1R)-1-(2-Nitrophenyl)ethanol from reaction mixture

This guide functions as a specialized Technical Support Center for researchers working with (1R)-1-(2-Nitrophenyl)ethanol .[1] It is structured to troubleshoot specific purity issues (enantiomeric excess, chemical impuri...

Author: BenchChem Technical Support Team. Date: February 2026

This guide functions as a specialized Technical Support Center for researchers working with (1R)-1-(2-Nitrophenyl)ethanol .[1] It is structured to troubleshoot specific purity issues (enantiomeric excess, chemical impurities, physical state) rather than just listing generic steps.

Ticket ID: 1R-NPE-PUR-001 Status: Open Assigned Specialist: Senior Application Scientist, Chiral Chemistry Division[1][2]

Diagnostic Triage & Decision Matrix

Before selecting a protocol, identify your primary failure mode. Is the issue chemical purity (presence of ketone/byproducts) or optical purity (low enantiomeric excess)?

PurificationLogic Start Crude Reaction Mixture CheckState Physical State? Start->CheckState Oil Oily / Sticky Residue CheckState->Oil Common Solid Solid / Crystalline CheckState->Solid Ideal CheckTLC TLC Analysis (Hex:EtOAc 80:20) Oil->CheckTLC Solid->CheckTLC KetonePresent Ketone Spot Visible (Rf ~0.6) CheckTLC->KetonePresent CleanTLC Single Spot (Rf ~0.3) CheckTLC->CleanTLC Bisulfite Protocol A: Bisulfite Wash (Chemoselective) KetonePresent->Bisulfite CheckEE Chiral HPLC (>98% ee?) CleanTLC->CheckEE Flash Protocol B: Flash Chromatography Bisulfite->Flash Flash->CheckEE HighEE Pass (>98%) CheckEE->HighEE LowEE Fail (<98%) CheckEE->LowEE Final Pure (1R)-Isomer HighEE->Final Recryst Protocol C: Crystallization (Enrichment) LowEE->Recryst Recryst->Final

Figure 1: Purification logic flow. Note that (1R)-1-(2-Nitrophenyl)ethanol has a low melting point (~60-62°C) and frequently oils out if impurities are present.[1][2]

Module A: Chemical Purification (Removing the Ketone)

Problem: The reduction of 2-nitroacetophenone often stalls, leaving 5-10% unreacted ketone. The ketone and alcohol have similar polarities, making flash chromatography tedious. Solution: Use a chemical scavenger (Bisulfite Wash) before chromatography.[1]

Protocol A: Bisulfite Scavenging

This method relies on the formation of a water-soluble bisulfite adduct with the unreacted ketone (2-nitroacetophenone), while the target alcohol remains in the organic layer.[1]

  • Dissolution: Dissolve the crude reaction mixture in Ethyl Acetate (EtOAc) (approx. 10 mL per gram of crude).

  • Scavenging: Add an equal volume of saturated aqueous Sodium Bisulfite (NaHSO₃) .

  • Agitation: Vigorously stir or shake for 15–30 minutes. Note: Mild heat (30°C) can accelerate adduct formation, but do not exceed 40°C due to the thermal instability of nitro compounds.

  • Separation: Separate the layers. The ketone is now in the aqueous layer (as the bisulfite adduct).

  • Wash: Wash the organic layer once with brine to remove residual salts.

  • Dry: Dry over MgSO₄, filter, and concentrate.

Validation: Check TLC (Hexane:EtOAc 80:20). The top spot (ketone) should be absent.

Module B: Flash Chromatography

Problem: Standard gradients result in "streaking" or co-elution due to the nitro group's interaction with silica.

Protocol B: Optimized Silica Gel Chromatography
  • Stationary Phase: Silica Gel 60 (230-400 mesh).[1][2]

  • Loading: Dry load on Celite or Silica is recommended over liquid loading to prevent band broadening.[1]

Gradient StepSolvent System (Hexane : EtOAc)Column Volume (CV)Purpose
Equilibration 95 : 53 CVWetting the column; preventing heat shock.[1][2]
Elution 1 90 : 105 CVElutes non-polar byproducts/residual ketone.[1][2]
Elution 2 80 : 2010-15 CVElutes Product. (1R)-1-(2-Nitrophenyl)ethanol typically elutes here.[1][2]
Flush 50 : 503 CVRemoves highly polar baseline impurities.[1][2]

Expert Tip: If the separation is still poor, add 1% Isopropanol (IPA) to the mobile phase. IPA helps de-activate highly active silanol sites that hydrogen bond strongly with the nitro group.

Module C: Enantiomeric Enrichment (Crystallization)

Problem: You have chemically pure material, but the Enantiomeric Excess (ee) is only 90-95%. You need >99%. Physical Property Alert: (1R)-1-(2-Nitrophenyl)ethanol is a solid with a melting point of 60–62°C .[1][2] If it is an oil at room temperature, it contains solvent or significant impurities.

Protocol C: Recrystallization via Vapor Diffusion

Direct recrystallization often fails (oiling out) because the melting point is low. Vapor diffusion is gentler.[1][2]

  • Dissolution: Dissolve the semi-solid/oil in the minimum amount of Diethyl Ether or Dichloromethane (DCM) in a small vial.

  • Outer Chamber: Place this open vial inside a larger jar containing Hexanes or Pentane .

  • Diffusion: Seal the outer jar. The non-polar hexane vapors will slowly diffuse into the ether solution, reducing solubility gradually.

  • Harvest: Over 24-48 hours, crystals will form.

    • Scenario 1 (Racemic Compound): If the racemate is less soluble (common), the crystals will be lower ee (racemic), and the mother liquor will be enriched in the (1R)-enantiomer.

    • Scenario 2 (Conglomerate): If the enantiomer is less soluble, the crystals will be the pure (1R) form.

    • Action: Analyze both the crystal and the liquor via Chiral HPLC to determine which phase contains your target.

Analytical Validation (Chiral HPLC)

Requirement: You must validate the ee using chiral stationary phases.[3]

Standard Conditions:

  • Column: Daicel Chiralcel OD-H (or OD-3).[1][2]

    • Why? The cellulose tris(3,5-dimethylphenylcarbamate) selector is the gold standard for nitro-aromatic alcohols.[1][2]

  • Mobile Phase: Hexane : Isopropanol (90 : 10).[1][2]

  • Flow Rate: 1.0 mL/min.[1][2]

  • Detection: UV @ 254 nm (Nitro group absorbs strongly here).[1]

  • Temperature: 25°C.

Expected Retention:

  • (S)-Isomer: Typically elutes first (~12-14 min).[1][2]

  • (R)-Isomer: Typically elutes second (~16-19 min).[1][2]

  • Note: Always run a racemic standard first to confirm elution order for your specific column age/condition.

Troubleshooting & FAQs

Q: My product remains a yellow oil even after high vacuum. Why? A: This is a classic issue with 2-nitro compounds.

  • Residual Solvent: Nitro groups coordinate strongly to solvents like EtOAc and DCM.[1] Dry the oil on a high-vacuum line (<1 mbar) for at least 12 hours at 40°C.

  • Trace Ketone: Even 2% residual ketone can depress the melting point enough to keep it liquid. Re-run Protocol A (Bisulfite) .

  • Seed Crystals: If you have any solid sample from a previous batch, add a microscopic seed crystal to the oil and scratch the flask wall with a glass rod.

Q: Can I distill this compound? A: Proceed with Extreme Caution. Nitro compounds are thermally unstable and potentially explosive at high temperatures.[1]

  • The boiling point is ~106°C at 1 mmHg.

  • If you must distill, use a Kugelrohr apparatus (short path) under high vacuum (<0.5 mmHg) to keep the bath temperature below 120°C. Do not use a standard still pot with an open flame or high-temperature heating mantle.[1]

Q: The ee dropped after flash chromatography. Is silica racemizing my product? A: Unlikely.[1][2] Silica is slightly acidic, but nitro-alcohols are generally stable to silica.[1][2]

  • Check: Did you use a modifier like Triethylamine? (Not recommended, can cause racemization via deprotonation).[1]

  • Check: Did you concentrate the fraction at high heat (>50°C)? Thermal racemization is possible if the rotation barrier is lowered by impurities.

References

  • Synthesis & Properties: BenchChem Technical Data. "2-Nitro-1-(2-nitrophenyl)ethanol: Discovery, Synthesis, and Properties."[1][2] Accessed 2025.[1][2][4][5] Link

  • Chiral Separation: Shimadzu Application News. "Chiral Separation Using SFC and HPLC." (Methodology for screening Chiralcel columns). Link

  • Physical Data: ChemicalBook CAS Database. "1-(2-Nitrophenyl)ethanol Properties, Melting Point, Solubility."[1][2][6] Link

  • Crystallization Solvents: University of Pittsburgh Dept of Chemistry. "Common Solvents for Crystallization." Link

Sources

Optimization

Troubleshooting low yield in biocatalytic reduction of nitro ketones

Status: Operational Ticket Type: Troubleshooting & Optimization Guide Assigned Specialist: Senior Application Scientist Subject: Resolving Low Yield and Stability Issues in KRED/ADH-Mediated Reduction of - and -Nitro Ket...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket Type: Troubleshooting & Optimization Guide Assigned Specialist: Senior Application Scientist Subject: Resolving Low Yield and Stability Issues in KRED/ADH-Mediated Reduction of


- and 

-Nitro Ketones

Introduction

You are likely accessing this guide because your biocatalytic reduction of a nitro ketone is failing to reach quantitative conversion, or worse, you are observing a significant loss of mass balance.

Nitro ketones are deceptive substrates. While they are excellent precursors for chiral amino alcohols (via subsequent nitro-reduction), they possess a "chemical fragility" that distinguishes them from standard ketones. The


-proton is highly acidic (

), making the substrate prone to spontaneous degradation under conditions where most Ketoreductases (KREDs) or Alcohol Dehydrogenases (ADHs) typically thrive.

This guide moves beyond basic enzyme screening to address the triad of failure : Chemical Instability, Thermodynamic Equilibrium, and Cofactor Exhaustion.

Module 1: The "Vanishing Mass" Phenomenon

Symptom: HPLC shows low product formation, but the starting material is also gone. Mass balance is <80%.[1]

The Root Cause: Chemical Instability

Unlike simple acetophenones,


-nitro ketones are chemically labile. In aqueous buffers—especially at pH > 7.0—they undergo retro-Henry (retro-nitroaldol) reactions  or elimination  to form reactive nitroalkenes, which subsequently polymerize or hydrolyze.
  • The Trap: Most commercial KRED screening kits come with buffers set to pH 7.0–8.0. This is fatal for many

    
    -nitro ketones.
    
  • The Fix: You must decouple enzyme stability from substrate stability.

Troubleshooting Protocol
  • pH Sweep: Lower reaction pH to 5.0–6.0. Many ADHs (e.g., from Lactobacillus or Rhodococcus) retain significant activity at pH 6.0, where the nitro ketone is stable.

  • Buffer Selection: Switch from Phosphate (which can act as a general base catalyst) to MES or Citrate buffers.

  • In-Situ Feeding: Do not add all substrate at once. Use a fed-batch approach to keep the concentration of the unstable ketone low, minimizing second-order degradation reactions.

Technical Insight: If you observe a yellowing of the reaction mixture, you are likely forming a nitroalkene via elimination. This is irreversible.

Module 2: The "50% Wall" (Thermodynamics)

Symptom: Reaction proceeds rapidly but stalls at ~50–60% conversion. Adding more enzyme does nothing.

The Root Cause: Thermodynamic Equilibrium

Biocatalytic reductions are reversible. If you are using Isopropanol (IPA) as a coupled substrate (generating Acetone), the accumulation of Acetone can drive the reverse reaction (oxidation of your nitro alcohol).



The Fix: Drive with Irreversibility (GDH System)

Switch to the Glucose Dehydrogenase (GDH) recycling system. The oxidation of Glucose to Gluconolactone (which spontaneously hydrolyzes to Gluconic acid) is effectively irreversible, driving the reduction of the nitro ketone to completion regardless of equilibrium constants.

Visualization: Cofactor Recycling Pathways

The following diagram illustrates the mechanistic difference between the equilibrium-limited IPA system and the irreversible GDH system.

Cofactor_Recycling cluster_0 Equilibrium Limited (IPA System) cluster_1 Irreversible Drive (GDH System) IPA Isopropanol Acetone Acetone (Inhibitor) IPA->Acetone ADH/KRED NADP_1 NADP+ NADPH_1 NADPH NADP_1->NADPH_1 Coupled NADPH_1->NADP_1 Reduction Glucose Glucose Gluconic Gluconic Acid (Irreversible) Glucose->Gluconic GDH GDH GDH Enzyme NADP_2 NADP+ NADPH_2 NADPH NADP_2->NADPH_2 Regeneration NADPH_2->NADP_2 Nitro Ketone -> Alcohol

Caption: Comparison of IPA (reversible, red) vs. GDH (irreversible, green) cofactor regeneration cycles. Use GDH for difficult equilibria.

Module 3: Solubility & Solvent Tolerance

Symptom: Substrate precipitates or enzyme deactivates immediately (0% conversion).

Nitro ketones are often highly hydrophobic. Standard aqueous systems fail to solubilize them, while high organic loads deactivate the enzyme.

Solvent Selection Matrix
Solvent SystemProsConsRecommended For
DMSO (5-10% v/v) Universal solubilizer.Deactivates many KREDs >10%. High boiling point (hard to remove).Screening phase; low concentrations.
IPA (10-30% v/v) Acts as cosubstrate (recycling).Thermodynamic limitations (see Module 2).Robust enzymes; easy separations.
Biphasic (MTBE/Butyl Acetate) Reservoir for substrate; protects enzyme from high [S].Mass transfer limitations; interface toxicity.Scale-up; toxic substrates.

Critical Protocol: For biphasic systems, do not use ethyl acetate (it hydrolyzes to acetic acid, dropping pH). Use MTBE or Toluene .

Standard Optimization Protocol (SOP-NK-01)

Objective: Maximize yield for a hydrophobic


-nitro ketone.

Step 1: The "Stress Test" Screen

  • Buffer: 100 mM Potassium Phosphate (pH 6.0) + 1 mM

    
    .
    
  • Cofactor: 1.0 mM NADP+.

  • Recycling: Glucose (1.5 eq) + GDH (5 U/mL).

  • Substrate: 10 mM Nitro Ketone (dissolved in DMSO, final DMSO conc 5%).

  • Enzyme: Load 2-5 mg/mL of KRED powder.

  • Condition: 30°C, 24h, 600 rpm.

Step 2: Troubleshooting Flowchart Use this logic flow to diagnose failure modes after the initial screen.

Troubleshooting_Flow Start Analyze Reaction (HPLC/GC) Check_Mass Is Mass Balance > 80%? Start->Check_Mass Check_Conv Is Conversion > 90%? Check_Mass->Check_Conv Yes Low_Mass Chemical Instability Check_Mass->Low_Mass No Success Optimization Complete Check_Conv->Success Yes Stalled Thermodynamic/Kinetic Stall Check_Conv->Stalled No Action_Mass 1. Lower pH to 5.0-6.0 2. Use Fed-Batch 3. Switch Buffer (Citrate) Low_Mass->Action_Mass Check_Recycle Using IPA? Stalled->Check_Recycle Action_GDH Switch to GDH/Glucose Check_Recycle->Action_GDH Yes Action_Enz 1. Increase Enzyme Load 2. Check Solvent Toxicity Check_Recycle->Action_Enz No (Already GDH)

Caption: Decision logic for diagnosing yield failures in nitro ketone reduction.

FAQs

Q: Can I use whole cells instead of isolated enzymes? A: Yes, but be careful. Whole cells often contain endogenous proteases or competing enzymes that can degrade the nitro group. Isolated enzymes (lyophilizates) are generally preferred for nitro ketones to avoid side reactions, though whole cells are cheaper for scale-up if the strain is clean.

Q: My product is a racemate even though I used a chiral enzyme. Why? A: This is likely due to the acidity of the


-proton. If the pH is high, the product (nitro alcohol) can undergo racemization via a reversible retro-nitroaldol mechanism or simple enolization. Keep the pH acidic (5.0–6.0) during workup and extraction. 

Q: Why do I see a "double spot" on TLC? A: Nitro alcohols often exist in equilibrium with their cyclic hemiacetal forms if there are other functional groups present, or they may be dehydrating on the silica plate. Always rely on HPLC/GC for accurate quantification.

References

  • Biocatalytic reduction of ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

    
    -nitro ketones:  Bawa, R. A., et al. (2006). "Enzymatic Reduction of Ketones to Optically Active Secondary Alcohols." Journal of Physical Science. Link
    
  • Cofactor Recycling Strategies (GDH vs IPA): Goldberg, K., et al. (2007). "Biocatalytic ketone reduction—a powerful tool for the production of chiral alcohols." Applied Microbiology and Biotechnology. 2[3]

  • Stability of Nitro Compounds: Hurd, C. D., & Nilson, M. E. (1955). "Chromate Oxidation of α-Nitro Alcohols to α-Nitro Ketones." Journal of Organic Chemistry (Cited context: Instability/Oxidation protocols). 3[3][4]

  • Biphasic Systems & Inhibition: Liese, A., et al. (2007). "Biocatalytic ketone reduction... process strategies." Applied Microbiology and Biotechnology. 5

Sources

Troubleshooting

Technical Support Center: Purification Strategies for Removing Unreacted 2-Nitroacetophenone

Introduction Welcome to the technical support guide for researchers, scientists, and drug development professionals. This document provides in-depth troubleshooting and purification strategies for an issue commonly encou...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the technical support guide for researchers, scientists, and drug development professionals. This document provides in-depth troubleshooting and purification strategies for an issue commonly encountered in organic synthesis: the removal of unreacted 2-nitroacetophenone from a reaction mixture. As a versatile precursor in the synthesis of pharmaceuticals and other complex molecules, its efficient removal is critical for obtaining a pure final product.[1] This guide moves beyond simple protocols to explain the underlying chemical principles, empowering you to make informed decisions and adapt these methods to your specific product's properties.

Troubleshooting Guide: Scenario-Based Purification

The optimal purification strategy is dictated by the physicochemical properties of your desired product relative to the unreacted 2-nitroacetophenone starting material. Below are common scenarios and their targeted solutions.

Scenario 1: Your desired product is neutral (non-acidic, non-basic) and does not contain a reactive aldehyde or ketone.

In this common scenario, the most elegant and efficient solution is to selectively target the methyl ketone functionality of the 2-nitroacetophenone.

Recommended Solution: Sodium Bisulfite Extraction

Causality & Expertise: This method leverages the nucleophilic addition of bisulfite ions to the carbonyl carbon of sterically unhindered ketones, such as the methyl ketone in 2-nitroacetophenone.[2] This reaction forms a charged bisulfite adduct, which is highly soluble in water. Your neutral, non-carbonyl-containing product will remain in the organic phase, allowing for a clean separation via liquid-liquid extraction.[3] This technique is often superior to chromatography for large-scale purifications as it is faster, more cost-effective, and avoids the use of large volumes of silica gel and solvents.

Experimental Protocol: Selective Removal via Bisulfite Adduct Formation

  • Dissolution: Dissolve the crude product mixture in a suitable water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane) in a separatory funnel.

  • Extraction: Add an equal volume of a saturated aqueous solution of sodium bisulfite (NaHSO₃).

  • Agitation: Shake the separatory funnel vigorously for 5-10 minutes to ensure intimate mixing and facilitate the reaction. Vent the funnel frequently, as the reaction can sometimes generate sulfur dioxide gas.[3]

  • Phase Separation: Allow the layers to separate. The aqueous layer now contains the 2-nitroacetophenone-bisulfite adduct.

  • Isolation: Drain the lower aqueous layer. Wash the remaining organic layer with brine (saturated NaCl solution) to remove any residual water and dissolved bisulfite.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure to yield your purified product.

  • Verification: Confirm the absence of 2-nitroacetophenone in your product using an appropriate analytical technique such as Thin Layer Chromatography (TLC), NMR, or GC-MS.

Workflow Diagram: Bisulfite Extraction

G start Crude Mixture (Product + 2-Nitroacetophenone) in Organic Solvent step1 Add Saturated Aqueous NaHSO₃ start->step1 step2 Shake Vigorously (Separatory Funnel) step1->step2 step3 Allow Phases to Separate step2->step3 org_phase Organic Phase: Desired Product step3->org_phase Keep aq_phase Aqueous Phase: 2-Nitroacetophenone-Bisulfite Adduct step3->aq_phase Discard step4 Wash with Brine org_phase->step4 step5 Dry (e.g., Na₂SO₄) step4->step5 step6 Filter & Concentrate step5->step6 end Pure Product step6->end

Caption: Workflow for removing 2-nitroacetophenone using bisulfite extraction.

Scenario 2: Your desired product is a basic compound, such as an amine formed from the reduction of the nitro group.

When your product has a basic functional group, you can exploit the difference in acid-base properties between it and the neutral 2-nitroacetophenone.

Recommended Solution: Acid-Base Extraction

Causality & Expertise: This classical purification technique relies on the principle that charged species are soluble in aqueous solutions, while neutral organic molecules are soluble in organic solvents. By treating the mixture with an aqueous acid (e.g., dilute HCl), your basic product will be protonated to form a water-soluble ammonium salt. The neutral 2-nitroacetophenone will remain uncharged and stay in the organic layer.[4] After separating the layers, the aqueous layer can be basified to regenerate the neutral amine product, which can then be extracted back into an organic solvent.

Experimental Protocol: Purification via Acid-Base Extraction

  • Dissolution: Dissolve the crude mixture in an appropriate water-immiscible organic solvent (e.g., ethyl acetate, ether).

  • Acid Wash: Transfer the solution to a separatory funnel and extract with 1M aqueous hydrochloric acid (HCl). Repeat the extraction 2-3 times to ensure all of the basic product has moved to the aqueous phase.

  • Separate Layers: Combine the acidic aqueous extracts. The organic layer, containing unreacted 2-nitroacetophenone and other neutral impurities, can be discarded.

  • Basification: Cool the combined aqueous layer in an ice bath and slowly add a base (e.g., 2M NaOH solution) with stirring until the solution is basic (pH > 10, check with pH paper). Your amine product should precipitate out or form an oily layer.

  • Back-Extraction: Extract the now-neutral amine product back into a fresh organic solvent (e.g., ethyl acetate) 2-3 times.

  • Final Workup: Combine the organic extracts, wash with brine, dry over an anhydrous drying agent, filter, and concentrate under reduced pressure to obtain the pure basic product.

Workflow Diagram: Acid-Base Extraction

G start Crude Mixture (Basic Product + 2-Nitroacetophenone) in Organic Solvent step1 Extract with Aqueous Acid (e.g., 1M HCl) start->step1 step2 Separate Phases step1->step2 org_phase Organic Phase: 2-Nitroacetophenone (Discard) step2->org_phase aq_phase Aqueous Phase: Protonated Basic Product (Keep) step2->aq_phase step3 Basify Aqueous Phase (e.g., 2M NaOH) aq_phase->step3 step4 Back-extract with Fresh Organic Solvent step3->step4 step5 Wash, Dry, Concentrate Organic Layer step4->step5 end Pure Basic Product step5->end

Caption: Workflow for purifying a basic product using acid-base extraction.

Scenario 3: Your product and 2-nitroacetophenone have significantly different polarities.

If extraction methods are not suitable, column chromatography is a powerful and versatile alternative.

Recommended Solution: Flash Column Chromatography

Causality & Expertise: Chromatography separates compounds based on their differential partitioning between a stationary phase (typically silica gel) and a mobile phase (the eluent).[5] 2-Nitroacetophenone is a moderately polar compound. If your product is significantly more or less polar, a good separation can be achieved. The key is to select a solvent system where the retention factors (Rf) of the two compounds are sufficiently different (ideally ΔRf > 0.2) on a TLC plate.

Experimental Protocol: General Guidance for Column Chromatography

  • Solvent System Selection: Use TLC to find an appropriate eluent. A common starting point for compounds of moderate polarity is a mixture of hexanes and ethyl acetate. A patent for a synthesis of 2-nitroacetophenone mentions using a petroleum ether:ethyl acetate (6:1) system for purification, which can be a useful reference.[6]

  • Column Packing: Properly pack a column with silica gel using your chosen eluent.

  • Loading: Load your crude sample onto the column. It should be dissolved in a minimum amount of the eluent or a less polar solvent.

  • Elution: Run the column, collecting fractions.

  • Analysis: Analyze the collected fractions by TLC to identify which ones contain your pure product.

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure.

Data Presentation: Eluent Systems for Chromatography

Polarity of ProductExample Eluent System (Hexane:Ethyl Acetate)Expected Elution Order
Less Polar than 2-nitroacetophenone9:1 to 7:1Product elutes before 2-nitroacetophenone
More Polar than 2-nitroacetophenone4:1 to 1:12-nitroacetophenone elutes before product

Frequently Asked Questions (FAQs)

Q1: What are the key physical properties of 2-nitroacetophenone relevant for purification?

Understanding these properties is crucial for designing a purification strategy.[1][7][8]

PropertyValueImplication for Purification
Molecular Weight 165.15 g/mol ---
Appearance Yellow-green liquid or crystalline solid[9]Can be solid or liquid at room temp.
Melting Point 24-30 °C[1][8]May solidify in cool conditions.
Boiling Point ~159 °C @ 16 mmHg; 202 °C @ 760 mmHg[1][9]Distillation is possible if the product has a very different BP.
Solubility Insoluble in water; Soluble in ethanol, ether, chloroform, ethyl acetate[1]Essential for choosing solvents for extraction and chromatography.

Q2: How can I monitor the removal of 2-nitroacetophenone during the purification process?

Answer: Thin Layer Chromatography (TLC) is the most common and immediate method. Spot your crude mixture, the purified product, and a reference standard of 2-nitroacetophenone on the same plate. Successful purification is indicated by the disappearance of the starting material spot in the product lane. For more quantitative analysis, Gas Chromatography-Mass Spectrometry (GC-MS) or ¹H NMR spectroscopy can be used to confirm its absence.

Q3: The bisulfite extraction isn't removing all the 2-nitroacetophenone. What could be wrong?

Answer: Several factors could be at play:

  • Insufficient Shaking: The formation of the adduct is a heterogeneous reaction. Ensure you are shaking the separatory funnel vigorously and for a sufficient amount of time (at least 5-10 minutes).

  • Old Bisulfite Solution: The sodium bisulfite solution should be freshly prepared. Over time, it can be oxidized by air, reducing its effectiveness.

  • Reaction Reversibility: The bisulfite addition reaction is reversible.[2] Performing multiple extractions with fresh bisulfite solution can be more effective than a single large-volume extraction.

  • Solvent Choice: For some aliphatic ketones, using a miscible co-solvent like dimethylformamide (DMF) can improve removal rates, though this complicates the workup.[2]

Q4: Are there any safety concerns when working with 2-nitroacetophenone and the suggested reagents?

Answer: Yes. Always consult the Safety Data Sheet (SDS) for all chemicals.

  • 2-Nitroacetophenone: It is combustible and an irritant.[10]

  • Sodium Bisulfite: Can release toxic sulfur dioxide gas, especially under acidic conditions. All work should be performed in a well-ventilated fume hood.[3]

  • Acids and Bases: Concentrated acids and bases (HCl, NaOH) are corrosive and should be handled with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.

References

  • PubChem. (n.d.). 2'-Nitroacetophenone. National Center for Biotechnology Information. Retrieved February 9, 2026, from [Link]

  • ChemSynthesis. (n.d.). 2'-Nitroacetophenone. Retrieved February 9, 2026, from [Link]

  • Google Patents. (n.d.). CN101985424B - A kind of method of synthesizing o-nitroacetophenone compound.
  • Organic Syntheses. (n.d.). o-NITROACETOPHENONE. Retrieved February 9, 2026, from [Link]

  • Quora. (2019, March 6). How to synthesise 2-nitroacetophenone by nitration of acetophenone. Retrieved February 9, 2026, from [Link]

  • Google Patents. (n.d.). CN109232259B - A kind of preparation method of nitroacetophenone.
  • Masaryk University. (n.d.). Synthesis of 3-nitroacetophenone. IS MUNI. Retrieved February 9, 2026, from [Link]

  • Google Patents. (n.d.). WO2016198921A1 - Method of purifying nitrated aromatic compounds from a nitration process.
  • Brindle, C. S., et al. (2018). Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. Journal of Visualized Experiments, (134), e57639. Retrieved February 9, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by nitro compound reduction. Retrieved February 9, 2026, from [Link]

  • JoVE. (2018, January 10). Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. Retrieved February 9, 2026, from [Link]

  • JoVE. (2022, December 19). Aldehydes & Reactive Ketones From Mixtures Using Bisulfite Extraction Protocol l Protocol Preview [Video]. YouTube. Retrieved February 9, 2026, from [Link]

  • University of Rochester. (2023, July 4). Purification of Organic Compounds: from Crude Product to Purity. Retrieved February 9, 2026, from [Link]

  • Google Patents. (n.d.). US2430421A - Process for the purification of mononitro aromatic compounds.
  • ACS Publications. (2017, July 12). Liquid–Liquid Extraction Protocol for the Removal of Aldehydes and Highly Reactive Ketones from Mixtures. Organic Process Research & Development. Retrieved February 9, 2026, from [Link]

  • Scite.ai. (n.d.). Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. Retrieved February 9, 2026, from [Link]

  • Missouri S&T. (n.d.). Aromatic Nitro Compounds. Retrieved February 9, 2026, from [Link]

Sources

Optimization

Optimizing pH and temperature for ADH-catalyzed reduction

Topic: Optimizing pH and Temperature for Alcohol Dehydrogenase (ADH)-Catalyzed Reduction Ticket ID: ADH-OPT-001 Status: Open Assigned Specialist: Senior Application Scientist The Thermodynamic Landscape: Why "Standard Co...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimizing pH and Temperature for Alcohol Dehydrogenase (ADH)-Catalyzed Reduction Ticket ID: ADH-OPT-001 Status: Open Assigned Specialist: Senior Application Scientist

The Thermodynamic Landscape: Why "Standard Conditions" Fail

Q: Why can't I just run all my ADH reductions at pH 7.0 and 30°C?

A: While pH 7.0 and 30°C are safe starting points, they are rarely optimal for high-yield industrial or pre-clinical synthesis. You are managing a three-way conflict between enzyme kinetics , cofactor stability , and thermodynamics .

The pH Conflict

In ketone reduction, your system is under opposing forces:

  • The Reaction Requirement: The reduction of a ketone to an alcohol consumes a proton (

    
    ).
    
    
    
    
    Thermodynamically, this favors acidic conditions (high
    
    
    ).
  • The Cofactor Limit: NADH and NADPH are extremely acid-labile. Their half-life drops precipitously below pH 6.0 due to the acid-catalyzed hydration of the dihydronicotinamide ring.

  • The Recycling System: If you use Glucose Dehydrogenase (GDH) for recycling, it produces gluconic acid, driving pH down. If you use Formate Dehydrogenase (FDH), it produces

    
    , which buffers slightly but can still alter pH.
    

The "Sweet Spot": For most ADHs, the operational window is pH 6.5 – 7.5 .

  • < pH 6.0: NADH degrades; reaction stalls despite favorable thermodynamics.

  • > pH 8.0: Enzyme activity often drops (deprotonation of catalytic residues), and the equilibrium may shift back toward oxidation.

The Temperature Trade-off
  • Activity: Follows Arrhenius behavior (rate increases with T) until denaturation.

  • Enantioselectivity (ee): Often decreases as temperature rises. The difference in activation energy (

    
    ) between the 
    
    
    
    and
    
    
    transition states is often enthalpic.[1] Lower temperatures magnify this difference, locking the enzyme into a more rigid, selective conformation.

Visualization: The Optimization Logic

The following diagram illustrates the logical flow for determining your reaction parameters.

ADH_Optimization Start Start: Define Goals Param_Select 1. Select Variable Range pH: 5.5 - 8.5 T: 20°C - 50°C Start->Param_Select Screening 2. Run 96-Well DoE Screen (Fixed Time: 4h & 24h) Param_Select->Screening Analysis 3. Analyze Conversion & ee Screening->Analysis Decision_HighConv High Conversion? Analysis->Decision_HighConv Decision_HighEE High ee? Decision_HighConv->Decision_HighEE Yes Opt_pH Adjust pH (Check NADH stability vs Activity) Decision_HighConv->Opt_pH No Opt_Temp Decrease Temp (Sacrifice rate for selectivity) Decision_HighEE->Opt_Temp No ScaleUp Scale Up Process Decision_HighEE->ScaleUp Yes Opt_Temp->Screening Retest Opt_pH->Screening Retest

Caption: Logic flow for iterative optimization of ADH reactions. Note the distinct feedback loops for conversion (kinetic/stability issues) vs. enantioselectivity (thermodynamic/conformational issues).

Troubleshooting Guide: Diagnostics & Solutions

Scenario A: "My reaction starts fast but stops at ~50% conversion."

Diagnosis: This is rarely enzyme death; it is usually pH drift or cofactor exhaustion .

Potential CauseValidation Test (The "Self-Check")Corrective Action
Acidification (GDH System)Measure pH at endpoint. If pH < 6.0, gluconic acid has overwhelmed your buffer.Increase buffer conc. to 100-200 mM (KPi or Tris-HCl). Switch to pH-stat titration (add NaOH automatically).
Cofactor Degradation Add fresh NADH/NADPH to the stalled reaction. If activity resumes, your cofactor died.Maintain pH > 6.[2]5. Lower temperature to 20-25°C to extend cofactor half-life.
Product Inhibition Spike product into a fresh reaction at t=0. If rate drops, you have inhibition.Use a biphasic system (overlay with MTBE or Toluene) to extract product in situ.
Scenario B: "I have good conversion, but poor enantiomeric excess (ee)."

Diagnosis: The enzyme is too flexible, or a background chemical reduction is occurring.

Q: Did you run a "No-Enzyme" control?

  • Why ask this: NADH is a reductant. At high temperatures or specific pHs, it can chemically reduce the ketone non-selectively, producing a racemic background that dilutes your enzymatic ee.

Corrective Protocol:

  • The "Cold Shock": Drop temperature by 10-15°C.

    • Mechanism:[3][4][5]

      
       for selectivity is often lower than 
      
      
      
      for activity.
  • pH Adjustment: Shift pH away from the pKa of the substrate.

    • Mechanism:[1][3][4][5] Ensure the substrate binds in the correct ionization state for the active site pocket.

Scenario C: "The enzyme precipitates immediately."

Diagnosis: You are likely near the enzyme's Isoelectric Point (pI) or using an incompatible cosolvent.

  • Solution: Check the pI of your specific ADH. Operate at least 1 pH unit away from the pI.

  • Cosolvent Check: DMSO is common but can strip water from the enzyme surface. Try 5-10% IPA (Isopropanol) instead; many ADHs tolerate IPA well as it mimics the substrate.

Experimental Protocol: The "Grid Search"

Do not rely on literature values for "similar" enzymes. Perform this specific Design of Experiments (DoE).

Reagents:

  • Buffer System: "Universal" Buffer (Citrate-Phosphate-Borate) allowing pH 5.0–10.0 without changing ion composition.

  • Substrate: 10 mM Ketone.

  • Cofactor: 1 mM NAD(P)+ (relying on recycling).

  • Recycling: GDH (5 U/mL) + 100 mM Glucose.

Workflow:

  • Plate Layout (96-well):

    • Rows A-H: pH gradient (5.5, 6.0, 6.5, 7.0, 7.5, 8.0, 8.5, 9.0).

    • Columns 1-4: 20°C.

    • Columns 5-8: 30°C.

    • Columns 9-12: 40°C.

  • Initiation: Add enzyme last.

  • Sampling:

    • t=0: Measure

      
       (Baseline NADH).[6]
      
    • t=1h: Quench 50 µL in Acetonitrile (check initial rate).

    • t=24h: Quench remaining (check max conversion/stability).

Data Interpretation:

  • High Rate / Low Stability: Good for continuous flow reactors (short residence time).

  • Moderate Rate / High Stability: Essential for batch reactors (long residence time).

Mechanism & Causality Diagram

Understanding the proton flow is critical for troubleshooting.

ADH_Mechanism Substrate Ketone (Substrate) Complex Ternary Complex [E-NADH-Ketone] Substrate->Complex Binding NADH NADH (Cofactor) NADH->Complex Binding Note1 Low pH (<6.0): NADH degrades before binding NADH->Note1 Proton H+ (Proton) (From Buffer) Proton->Complex Binding Note2 High pH (>8.0): Protonation of O- becomes difficult Proton->Note2 TS Transition State (Hydride Transfer) Complex->TS Rate Limiting Step Product Chiral Alcohol TS->Product NAD NAD+ TS->NAD

Caption: Mechanistic flow of ADH reduction. Note that H+ is a stoichiometric reagent, making buffer capacity (pH maintenance) a kinetic driver.

References

  • Pei, J., et al. (2010). The effects of temperature and pH on the stability and activity of recombinant AdhB and AdhE.[7][8] ResearchGate.[7]

  • Rover, L., et al. (1998).[9] Study of NADH stability using ultraviolet-visible spectrophotometric analysis and factorial design. Analytical Biochemistry.[2][9][10]

  • Wu, J.T., et al. (1986).[11] Stability of NADPH: effect of various factors on the kinetics of degradation. Clinical Chemistry.[11]

  • Reeve, H.A., et al. (2022). A hydrogen-driven biocatalytic approach to recycling synthetic analogues of NAD(P)H. Chemical Communications.[4]

  • Phillips, R.S. (1992). Temperature effects on stereochemistry of enzymatic reactions.[1] Trends in Biotechnology. (Contextualizing the "Racemic Temperature" concept).

Sources

Troubleshooting

Minimizing side products in asymmetric transfer hydrogenation

A Guide for Researchers, Scientists, and Drug Development Professionals Welcome to the Technical Support Center for Asymmetric Transfer Hydrogenation (ATH). As Senior Application Scientists, we understand the nuances and...

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for Asymmetric Transfer Hydrogenation (ATH). As Senior Application Scientists, we understand the nuances and challenges of implementing this powerful synthetic tool. This guide is designed to provide you with in-depth, field-proven insights to troubleshoot common issues and optimize your reactions for maximal yield and enantioselectivity, with a core focus on minimizing side products.

I. Frequently Asked Questions (FAQs)

Here, we address some of the most common questions encountered by researchers working with ATH.

Q1: My enantiomeric excess (ee) is low. What are the likely causes and how can I improve it?

Low enantiomeric excess is a frequent challenge in ATH. The root cause often lies in the reversibility of the reaction, especially when using isopropanol as the hydrogen donor.[1][2] The structural similarity between the isopropanol donor and the secondary alcohol product can lead to a reverse reaction, eroding the enantiomeric purity over time.[1]

Troubleshooting Steps:

  • Switch to an Irreversible Hydrogen Donor: The most effective solution is often to replace isopropanol with a formic acid/triethylamine (FA/TEA) azeotrope.[1][3] The dehydrogenation of formic acid produces carbon dioxide, an irreversible process that drives the reaction forward under kinetic control.[1]

  • Optimize Reaction Time: If using isopropanol is necessary, carefully monitor the reaction progress and stop it once the maximum ee is achieved, before the reverse reaction becomes significant.

  • Ligand Purity and Integrity: Ensure the chiral ligand is of high enantiomeric purity. Even small impurities of the opposite enantiomer can significantly impact the product's ee. Also, consider the possibility of ligand decomposition, which can be influenced by the solvent and temperature.[1]

  • Catalyst Loading: While counterintuitive, excessively high catalyst loading can sometimes lead to the formation of less selective catalytic species. A systematic screen of catalyst loading is recommended.

Q2: The reaction is sluggish or stalls completely. What factors could be inhibiting the catalysis?

A stalled reaction can be frustrating. Several factors can contribute to low or no conversion.

Troubleshooting Steps:

  • Catalyst Activation: Many ATH catalysts, particularly Noyori-type ruthenium complexes, require activation with a base to form the active metal-hydride species.[4][5] Ensure the base is added in the correct stoichiometry and is of sufficient quality. Insufficient base can lead to incomplete catalyst activation, while a large excess can sometimes inhibit the reaction.[5][6]

  • Purity of Reagents and Solvents: Trace impurities in the substrate, solvent, or hydrogen donor can act as catalyst poisons. For example, coordinating solvents can sometimes displace essential ligands from the metal center.[7] Always use high-purity, degassed solvents and reagents.

  • Atmosphere Control: While some ATH reactions are tolerant to air and moisture, optimal results are typically achieved under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation of the catalyst and sensitive reagents.[8]

  • Temperature: While higher temperatures can increase the reaction rate, they can also lead to catalyst decomposition. An optimal temperature range should be determined experimentally. For some systems, lower temperatures can improve stability and selectivity.[9]

Q3: I am observing significant amounts of a side product resulting from the reduction of other functional groups in my molecule. How can I improve chemoselectivity?

A key advantage of many ATH systems, particularly those based on Noyori-type catalysts, is their high chemoselectivity for the reduction of ketones and imines over other reducible functional groups like alkenes and alkynes. This selectivity is often attributed to the outer-sphere mechanism of hydrogen transfer.[4][5][10]

Troubleshooting Steps:

  • Catalyst Choice: The choice of metal and ligand is paramount. Ruthenium-based catalysts with diamine ligands are well-known for their excellent chemoselectivity in reducing C=O and C=N bonds.[4][11]

  • Reaction Mechanism: The outer-sphere mechanism involves the transfer of a hydride from the metal and a proton from the ligand to the substrate without direct coordination of the substrate to the metal center.[5] This mechanism is less likely to interact with and reduce less polarized functional groups like C=C bonds.

  • Substrate-Directing Groups: For substrates with coordinating groups near the target carbonyl or imine, these groups can sometimes direct the catalyst, leading to undesired side reactions. Modifying or protecting these groups may be necessary.

II. Troubleshooting Guide: Common Side Products and Their Mitigation

This section provides a more detailed look at specific side products and offers targeted strategies to minimize their formation.

Issue 1: Formation of Aldol Condensation Products

Causality: The presence of a base, necessary for catalyst activation, can also catalyze the aldol condensation of enolizable ketones or aldehydes present as substrates or impurities. This is particularly problematic in reactions run at elevated temperatures for extended periods.

Mitigation Protocol:

  • Base Screening: The strength and amount of the base can have a significant impact.

    • Recommendation: Screen weaker bases (e.g., K₂CO₃ instead of KOtBu) or use the minimum effective amount of the stronger base. The optimal base concentration often involves a balance between efficient catalyst activation and minimizing side reactions.[6]

  • Temperature Control: Lowering the reaction temperature can significantly slow down the rate of aldol condensation relative to the desired hydrogenation.

  • Reaction Time: Monitor the reaction closely and quench it as soon as the starting material is consumed to prevent the accumulation of aldol products.

ParameterCondition A (High Aldol)Condition B (Minimized Aldol)
Base KOtBu (strong)K₂CO₃ (weaker) or reduced KOtBu
Temperature 60 °C30 °C
Monitoring Endpoint analysisTime-course analysis
Issue 2: Racemization of the Product

Causality: As mentioned in the FAQs, when using a reversible hydrogen donor like isopropanol, the product alcohol can be re-oxidized to the ketone by the catalyst.[1][2] This ketone can then be re-hydrogenated, leading to a gradual erosion of the enantiomeric excess. This is a classic example of a kinetically controlled process shifting towards thermodynamic equilibrium.

Mitigation Protocol:

  • Irreversible Hydrogen Donor:

    • Protocol: Prepare a 5:2 azeotropic mixture of formic acid and triethylamine. Use this mixture as both the hydrogen source and the solvent. The in-situ generation of CO₂ makes the hydrogen transfer irreversible.[1][3]

  • Monitoring and Quenching:

    • Workflow: Set up a small-scale trial reaction and take aliquots at regular intervals (e.g., every 30 minutes). Analyze the conversion and ee of each aliquot by chiral HPLC or GC. Plot the data to determine the optimal reaction time that maximizes ee before racemization becomes significant.

Experimental Workflow: Optimizing Reaction Time to Prevent Racemization

Caption: Workflow for determining optimal reaction time.

Issue 3: Catalyst Decomposition

Causality: The active catalyst species can be sensitive and prone to decomposition under certain conditions, leading to a loss of activity and potentially the formation of ill-defined, non-selective catalytic species. Common causes include high temperatures, reactive impurities, or incompatibility with the solvent or base.[1][5]

Mitigation Protocol:

  • Inert Atmosphere:

    • Procedure: Assemble the reaction under a positive pressure of an inert gas like argon or nitrogen. Use Schlenk techniques or a glovebox for handling the catalyst and other air-sensitive reagents.

  • Solvent and Reagent Purity:

    • Best Practice: Use freshly distilled or commercially available anhydrous solvents. Ensure all reagents are of the highest purity available.

  • Temperature Screening:

    • Methodology: Run a series of small-scale reactions at different temperatures (e.g., room temperature, 40°C, 60°C) to find the lowest temperature that provides a reasonable reaction rate without significant catalyst deactivation.

Logical Relationship: Factors Influencing Catalyst Stability

Caption: Key factors affecting catalyst stability.

III. Concluding Remarks

Minimizing side products in asymmetric transfer hydrogenation is a multifactorial challenge that requires a systematic and informed approach to reaction optimization. By understanding the underlying mechanisms of both the desired transformation and potential side reactions, researchers can make rational choices regarding the catalyst, hydrogen donor, base, and reaction conditions. This guide provides a starting point for troubleshooting and should be used in conjunction with a thorough review of the primary literature relevant to the specific substrate and catalyst system being employed.

IV. References

  • Noyori Asymmetric Hydrogenation | Organic Chemistry. (2021). YouTube.

  • Asymmetric hydrogenation. Wikipedia.

  • Enantioselectivity in the Noyori–Ikariya Asymmetric Transfer Hydrogenation of Ketones. ResearchGate.

  • Exploring Hydrogen Sources in Catalytic Transfer Hydrogenation: A Review of Unsaturated Compound Reduction. (2023). PMC.

  • Recent Developments in the Area of Asymmetric Transfer Hydrogenation. MDPI.

  • Asymmetric Hydrogenation and Transfer Hydrogenation of Ketones. Open Research Library.

  • Asymmetric Transfer Hydrogenation Catalysts. KANTO CHEMICAL CO.,INC..

  • Practical Aspects and Mechanism of Asymmetric Hydrogenation with Chiral Half-Sandwich Complexes. PMC.

  • Transfer hydrogenation. Wikipedia.

  • Transfer Hydrogenation with PMC or Base Metals. ACS GCI Pharmaceutical Roundtable Reagent Guides.

  • Details of the Mechanism of the Asymmetric Transfer Hydrogenation of Acetophenone Using the Amine(imine)diphosphine Iron Precatalyst: The Base Effect and The Enantiodetermining Step. (2015). ACS Catalysis.

  • Proposed mechanism for the asymmetric transfer hydrogenation of ketones... ResearchGate.

  • Catalytic Asymmetric Transfer Hydrogenation of β,γ-Unsaturated α-Diketones. Journal of the American Chemical Society.

  • Asymmetric Transfer Hydrogenation. Sigma-Aldrich.

  • Asymmetric Hydrogenation. (2015). 1... and so on.

Sources

Optimization

Technical Support: Solvent Engineering for 2-Nitroacetophenone Reduction

Critical Diagnostic Matrix (Read Me First) Before adjusting your protocol, identify your primary failure mode. Solvent effects in the reduction of 2-nitroacetophenone (1) to 1-(2-nitrophenyl)ethanol (2) manifest differen...

Author: BenchChem Technical Support Team. Date: February 2026

Critical Diagnostic Matrix (Read Me First)

Before adjusting your protocol, identify your primary failure mode. Solvent effects in the reduction of 2-nitroacetophenone (1) to 1-(2-nitrophenyl)ethanol (2) manifest differently depending on whether you are using a Biocatalytic (KRED/ADH) or Chemocatalytic (Transfer Hydrogenation) route.

Note: This guide prioritizes Biocatalytic Reduction (Ketoreductases/ADHs) as it is the industry standard for achieving high enantiomeric excess (


) for this substrate while avoiding reduction of the nitro group.
Solvent Selection Decision Tree

SolventDecisionTree Start Diagnostic Start: What is the primary issue? Issue_EE Low Enantioselectivity (Low ee) Start->Issue_EE Issue_Conv Low Conversion (Reaction Stalled) Start->Issue_Conv Issue_Emul Emulsion/Work-up Issues Start->Issue_Emul Racemization Check Background Reaction: Is spontaneous (racemic) reduction occurring? Issue_EE->Racemization Chemical Reductant present? Solvent_Polarity Solvent Polarity Mismatch: High dielectric constant may relax enzyme active site. Issue_EE->Solvent_Polarity Enzymatic Only LogP_Check Check Solvent LogP: Is LogP < 2.0? (Stripping essential water) Issue_Conv->LogP_Check Enzyme Deactivation Solubility Substrate Solubility: 2-nitroacetophenone is poorly soluble in buffer. Issue_Conv->Solubility Mass Transfer Limit Phase_Inv Phase Inversion: Check Co-solvent ratio (e.g. >10% DMSO) Issue_Emul->Phase_Inv

Figure 1: Diagnostic logic flow for identifying solvent-related failure modes in asymmetric reduction.

Interactive Troubleshooting Guide

Scenario A: "My enantiomeric excess ( ) dropped from >98% to <90% upon scale-up."

Root Cause Analysis: In enzymatic reductions, stereoselectivity is governed by the rigid lock-and-key fit of the enzyme. Solvents—particularly polar aprotic co-solvents like DMSO or DMF—can penetrate the enzyme's hydrophobic core, causing minor conformational changes that relax the active site. This allows the "wrong" face of the prochiral ketone to bind.

Corrective Actions:

  • Reduce Co-solvent Concentration: If using a monophasic system (Buffer + Co-solvent), ensure the organic co-solvent (DMSO/MeOH) does not exceed 10-15% v/v.

  • Switch to Biphasic System: Move to a two-phase system using a high

    
     solvent (e.g., Toluene, MTBE, or 
    
    
    
    -Heptane). The enzyme remains protected in the aqueous phase, while the hydrophobic substrate (2-nitroacetophenone) partitions gradually from the organic phase.
  • Thermodynamic Control: Lower the temperature by 5–10°C. While this slows the rate, it often rigidifies the enzyme-substrate complex, improving facial discrimination [1].

Scenario B: "The reaction stalls at 40-50% conversion."

Root Cause Analysis: This is typically a Log


 Mismatch . 2-Nitroacetophenone is toxic to many enzymes at high concentrations. Furthermore, if you are using a solvent with a low 

(e.g., Ethyl Acetate,

), the solvent strips the essential hydration shell from the enzyme surface, leading to denaturation.

Corrective Actions:

  • Apply the "Log

    
     Rule":  Use solvents with 
    
    
    
    for the organic phase.
    • Recommended: Toluene (

      
       2.5), Dibutyl ether (
      
      
      
      2.9).
    • Avoid: THF (

      
       0.45), Ethyl Acetate (
      
      
      
      0.73) for biphasic setups.
  • Substrate Feeding: Instead of adding all 2-nitroacetophenone at once, implement a fed-batch approach. Dissolve the substrate in the organic solvent and dose it slowly to keep the aqueous concentration below the inhibition threshold.

Scenario C: "I see reduction of the nitro group (aniline formation)."

Root Cause Analysis: This is rare in biocatalysis but common if you are using Sodium Borohydride (NaBH


)  with additives or Transfer Hydrogenation catalysts. The nitro group is electron-withdrawing, making the ketone activated, but the nitro group itself is susceptible to reduction under harsh conditions.

Corrective Actions:

  • Eliminate Metal Contaminants: If using NaBH

    
    , ensure no transition metals (Ni, Pd) are present, as these catalyze nitro reduction.
    
  • Solvent Switch: Avoid protic solvents (MeOH) if using strong chemical reductants; switch to aprotic ethers (THF) at lower temperatures to kinetically favor ketone reduction over nitro reduction [2].

Standard Operating Procedure (SOP)

Protocol: Biphasic Enzymatic Reduction of 2-Nitroacetophenone Objective: Synthesis of (S)-1-(2-nitrophenyl)ethanol with


.
Materials
  • Substrate: 2-Nitroacetophenone (100 mg)

  • Enzyme: Commercial KRED/ADH (e.g., Rhodococcus sp. or engineered variant) [3]

  • Cofactor Recycling: NADP+ (10 mg), Glucose (150 mg), Glucose Dehydrogenase (GDH)[1]

  • Solvent System: Toluene (Organic) / Phosphate Buffer pH 7.0 (Aqueous)

Workflow
  • Aqueous Phase Prep: Dissolve NADP+, Glucose, GDH, and the KRED enzyme in 20 mL of Phosphate Buffer (100 mM, pH 7.0).

  • Organic Phase Prep: Dissolve 100 mg of 2-nitroacetophenone in 20 mL of Toluene .

    • Why Toluene? It has a

      
       of ~2.7, which is biocompatible and prevents enzyme stripping while solubilizing the nitro-aromatic substrate.
      
  • Reaction Initiation: Layer the organic phase over the aqueous phase.

  • Agitation: Stir vigorously to create a temporary emulsion (increasing surface area) but do not sonicate (denatures enzyme).

  • Monitoring: Sample the organic phase every 4 hours.

    • Note: The product, 1-(2-nitrophenyl)ethanol, will partition back into the organic phase, simplifying workup.

  • Workup: Separate phases. Wash the organic layer with brine. Dry over Na

    
    SO
    
    
    
    . Evaporate solvent.[2][3]
Expected Data Profile (Solvent Screen)
SolventLog

Relative Activity (%)

(%)
Observation
Toluene 2.7 100 >99 Optimal biphasic system.
Hexane3.985>99Good stability, but substrate solubility is poor.
MTBE1.06096Moderate deactivation due to lower

.
DMSO (15% v/v)*-1.34088Monophasic. Loss of enzyme rigidity lowers

.
Ethyl Acetate0.7<10N/ASevere enzyme denaturation (strips water).

Table 1: Impact of solvent choice on activity and stereoselectivity for KRED reduction.

Mechanistic Insight: The Solvation Shell

Understanding why the solvent matters is crucial for troubleshooting.

SolvationMechanism cluster_0 High LogP Solvent (Toluene) cluster_1 Low LogP Solvent (EtOAc) Enzyme_A Enzyme Water_A Bound Water Enzyme_A->Water_A Retained Substrate_A 2-Nitro- acetophenone Substrate_A->Enzyme_A Partitions Slowly Enzyme_B Enzyme (Denatured) Solvent_B Solvent Molecules Enzyme_B->Solvent_B Water Stripped

Figure 2: The "Essential Water" hypothesis. High


 solvents (left) leave the enzyme's hydration shell intact. Low 

solvents (right) strip water, leading to unfolding.

Frequently Asked Questions (FAQs)

Q: Can I use Ethanol as a co-solvent instead of DMSO? A: Yes, but with caution. Ethanol acts as a co-substrate for some ADHs (coupled substrate approach), which can be beneficial. However, for 2-nitroacetophenone, ethanol solubility is lower than DMSO. If using ethanol, keep concentration <20% to avoid precipitating the buffer salts or denaturing the enzyme.

Q: Why is the nitro group not reducing? A: In biocatalysis, this is a feature, not a bug. ADHs are chemoselective for the carbonyl group. If you want to reduce the nitro group, you would need a Nitroreductase or a chemical hydrogenation step (e.g., Pd/C + H


).

Q: How do I remove the DMSO if I used it as a co-solvent? A: DMSO is difficult to remove by evaporation due to its high boiling point.

  • Protocol: Dilute the reaction mixture with water (3x volume) and extract the product into Ethyl Acetate or Ether. The DMSO will preferentially stay in the aqueous water layer, while your chiral alcohol product moves to the organic layer.

References

  • Solvent Effects on Stereoselectivity

    • Source: ResearchG
    • Title: Solvent effects on stereoselectivity: More than just an environment.
    • Context: Discusses dynamic solvation effects and how solvent shells influence transition states in enzym
    • Link:[Link]

  • Biocatalytic Reduction in Biphasic Systems

    • Source: MDPI (Molecules)
    • Title: Biocatalytic Approach to Chiral -Nitroalcohols by Enantioselective Alcohol Dehydrogenase-Medi
    • Context: Details the specific protocol for reducing nitroacetophenone using ADHs in Toluene/Buffer systems.
    • Link:[Link]

  • Enantioselective Reduction of Hydroxyacetophenones

    • Source: Zeitschrift für Naturforschung B[4]

    • Title: Enantioselective Biocatalytic Reduction of Non-protected Hydroxyacetophenones.[4]

    • Context: Provides comparative d

      
       using Rhodococcus sp. ADH, relevant for substituted acetophenones.[1][4]
      
    • Link:[Link]

  • Chemical Reduction Baseline (NaBH4)

    • Source: BenchChem / Lu Le Labor
    • Title: Sodium Borohydride Reduction of Acetophenone.[1][5][6]

    • Context: Standard chemical protocol for non-stereoselective reduction, useful for generating racemic standards for GC/HPLC calibr

Sources

Reference Data & Comparative Studies

Validation

Technical Guide: Chiral HPLC Separation of 1-(2-Nitrophenyl)ethanol Enantiomers

Executive Summary Primary Recommendation: Chiralcel OD-H (Cellulose tris(3,5-dimethylphenylcarbamate)) Mobile Phase: -Hexane : Isopropanol (90:10 v/v) Detection: UV @ 254 nm[1] For the enantioseparation of 1-(2-Nitrophen...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Primary Recommendation: Chiralcel OD-H (Cellulose tris(3,5-dimethylphenylcarbamate)) Mobile Phase:


-Hexane : Isopropanol (90:10 v/v)
Detection:  UV @ 254 nm[1]

For the enantioseparation of 1-(2-Nitrophenyl)ethanol, the Chiralcel OD-H column is the industry-standard "Gold Method." While Amylose-based columns (e.g., Chiralpak AD-H) are often broader in applicability, the specific steric bulk of the ortho-nitro group favors the tighter chiral cavity of the cellulose-based OD-H. This guide provides a comparative analysis, mechanistic insight, and a validated experimental protocol.

Mechanistic Insight: The "Ortho" Effect

The separation of 1-(2-Nitrophenyl)ethanol relies on a delicate balance of steric fit and hydrogen bonding. The chiral stationary phase (CSP) must discriminate between the R and S enantiomers based on the spatial arrangement of the hydroxyl group (-OH) relative to the bulky nitro group (-NO


).
The Three-Point Interaction Model
  • Hydrogen Bonding: The hydroxyl group of the analyte acts as a hydrogen bond donor/acceptor with the carbamate linkage of the CSP.

  • 
    -
    
    
    
    Interactions:
    The aromatic ring of the analyte stacks with the phenyl groups of the CSP.
  • Steric Exclusion (The Critical Factor): The ortho-nitro group creates significant steric hindrance close to the chiral center.

    • Cellulose (OD-H): The rigid, rod-like helical structure of cellulose creates well-defined "clefts." The ortho-substituted phenyl ring fits into these clefts with high specificity, leading to superior resolution (

      
      ).
      
    • Amylose (AD-H): The more flexible, coiled helix of amylose often accommodates bulkier groups too easily, resulting in lower selectivity (

      
      ) for this specific compact, ortho-hindered molecule.
      
Visualization: Chiral Recognition Mechanism

ChiralMechanism Analyte 1-(2-Nitrophenyl)ethanol (Racemate) Interaction Transient Diastereomeric Complex Analyte->Interaction Injection CSP Chiral Stationary Phase (Cellulose Carbamate) CSP->Interaction Stationary Phase Result_S S-Enantiomer (Stronger Interaction Longer Retention) Interaction->Result_S H-Bond + Steric Fit Result_R R-Enantiomer (Weaker Interaction Elutes First) Interaction->Result_R Steric Repulsion

Caption: Mechanistic flow of chiral discrimination. The S-enantiomer typically forms a more stable complex with the OD-H phase due to favorable steric fit of the ortho-nitro group.

Comparative Analysis: OD-H vs. Alternatives

The following table summarizes the performance of the leading polysaccharide-based columns for this specific nitro-aromatic alcohol.

Performance Comparison Matrix
FeatureChiralcel OD-H (Recommended)Chiralpak AD-H Chiralcel OJ-H
Selector Cellulose tris(3,5-dimethylphenylcarbamate)Amylose tris(3,5-dimethylphenylcarbamate)Cellulose tris(4-methylbenzoate)
Selectivity (

)
High (1.2 – 1.5) Moderate (1.05 – 1.15)Variable (High for some nitro-compounds)
Resolution (

)
> 2.0 (Baseline) < 1.5 (Partial overlap)> 1.5 (Often good, but different elution order)
Primary Mechanism H-Bonding + Steric CleftH-Bonding + InclusionDipole-Dipole (Ester) + H-Bonding
Suitability Best for ortho-substituted aromatics Better for meta/para or bulky aliphaticsAlternative if OD fails (reversed elution)
Experimental Data Reference

Based on validated protocols [1][2], the separation on Chiralcel OD-H yields the following typical parameters under Normal Phase conditions:

  • Mobile Phase: Hexane / 2-Propanol (90:10)

  • Flow Rate: 0.8 mL/min[2]

  • Temperature: 25°C

  • Retention Times:

    • 
       (Minor/R): ~18.0 min[2][3][4]
      
    • 
       (Major/S): ~19.8 min[2]
      
  • Separation Factor (

    
    ):  ~1.10 – 1.15 (Sufficient for baseline resolution due to narrow peak width on H-series columns).
    

Note: Comparison with Chiralcel OJ (Benzoate ester) shows retention times of ~12 min and ~18 min for similar ortho-tolyl analogs, indicating OJ is a viable "Plan B" but often exhibits different solvent conformational changes [3].

Validated Experimental Protocol

This protocol is designed to be self-validating . If the system suitability parameters are not met, do not proceed to sample analysis.

A. Reagents & Preparation
  • Solvents: HPLC-grade

    
    -Hexane (95%+) and 2-Propanol (IPA).
    
  • Sample Diluent: Mobile phase (Hexane:IPA 90:10).[1]

  • Sample Concentration: 1.0 mg/mL (Avoid overloading; nitro-aromatics have high UV extinction coefficients).

B. Instrument Conditions[1][3][5][6]
  • Column: Chiralcel OD-H (250 x 4.6 mm, 5 µm).

  • Mobile Phase:

    
    -Hexane / 2-Propanol (90 : 10 v/v).
    
    • Optimization: If resolution is

      
      , adjust to 95:5.
      
  • Flow Rate: 0.5 – 1.0 mL/min (Start at 0.5 mL/min to equilibrate).

  • Detection: UV Diode Array (DAD) or VWD at 254 nm .

    • Rationale: The nitro-phenyl moiety has a strong absorption maximum near 254 nm.

  • Temperature: 25°C (Ambient).

C. Step-by-Step Workflow

MethodWorkflow Start Start: Column Equilibration (20 CV with Mobile Phase) Blank Inject Blank (Mobile Phase) Check for Ghost Peaks Start->Blank Racemate Inject Racemic Standard (1 mg/mL) Blank->Racemate Check Check Resolution (Rs) Racemate->Check Pass Rs > 1.5? Proceed to Samples Check->Pass Yes Fail Rs < 1.5? Optimize Check->Fail No Opt1 Decrease Flow (0.5 mL/min) Fail->Opt1 Opt2 Reduce IPA (95:5) Fail->Opt2 Opt1->Racemate Opt2->Racemate

Caption: Method development and validation workflow. "CV" = Column Volumes.

Troubleshooting & Optimization

Issue: Peak Tailing
  • Cause: Residual silanol interactions with the nitro group or the hydroxyl group.

  • Solution: While OD-H is "hybrid" (coated on silica), peak tailing is usually minimal in 90:10 Hex/IPA. If observed, ensure you are using HPLC-grade solvents.[5] Do not add TFA or DEA unless absolutely necessary, as 1-(2-Nitrophenyl)ethanol is a neutral alcohol.

Issue: Loss of Resolution
  • Cause: Column contamination or water in the mobile phase.

  • Solution: Flush the column with 100% Ethanol (if using immobilized versions like Chiralpak IA) or 10% IPA in Hexane for 2 hours. Crucial: Strictly avoid water in Normal Phase mode; it deactivates the hydrogen bonding sites of the cellulose carbamate.

Elution Order Reversal
  • Note: If you switch from Chiralcel OD-H to Chiralcel OJ-H, the elution order of enantiomers (R vs S) may reverse. Always confirm absolute configuration using a spiked standard of the known enantiomer (e.g., obtained via enzymatic kinetic resolution).

References

  • Daicel Chiral Technologies. Instruction Manual for CHIRALCEL® OD-H and CHIRALCEL® OJ-H Columns. (Standard operating parameters and solvent compatibility). [Link]

  • Forró, E., & Fülöp, F. (2003). Lipase-catalyzed enantioselective acetylation of 1-(2-nitrophenyl)ethanol. (Provides specific retention time data: OD-H, Hex:IPA 90:10, flow 0.8 mL/min). Cited indirectly via Wiley-VCH Supporting Information:[Link]

  • Royal Society of Chemistry. Supporting Information for: MgBr2-Promoted Enantioselective Aryl Addition. (Provides comparative data for ortho-substituted phenylethanols on Chiralcel OJ and OD). [Link]

  • Phenomenex. Chiral HPLC Separations: A Guide to Column Selection. (General comparative mechanisms for polysaccharide columns). [Link]

Sources

Comparative

Determination of Absolute Configuration of (1R)-1-(2-Nitrophenyl)ethanol

The following guide details the determination of the absolute configuration of (1R)-1-(2-Nitrophenyl)ethanol , a chiral building block critical in the synthesis of bioactive indoles and tetrahydroquinolines. A Comparativ...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide details the determination of the absolute configuration of (1R)-1-(2-Nitrophenyl)ethanol , a chiral building block critical in the synthesis of bioactive indoles and tetrahydroquinolines.

A Comparative Technical Guide for Researchers

Executive Summary

Determining the absolute configuration (AC) of 1-(2-nitrophenyl)ethanol presents a specific stereochemical challenge due to the steric hindrance imposed by the ortho-nitro group. Unlike simple 1-phenylethanol derivatives, the ortho-substitution can distort binding pockets in enzymatic resolutions and alter conformational preferences in NMR analysis.

This guide compares three distinct methodologies for AC determination:

  • NMR Derivatization (Mosher's Method): The most robust analytical standard for ab initio determination.

  • Enzymatic Kinetic Resolution (EKR): A preparative method relying on the biocatalytic "Kazlauskas Rule."

  • Chiral HPLC/SFC: A comparative method requiring authentic standards.

Comparative Analysis of Methods

FeatureMethod A: Mosher's NMR Analysis Method B: Enzymatic Resolution (BCL) Method C: Chiral HPLC
Primary Utility Absolute Assignment (No reference needed)Preparative Scale (Yield + ee)Purity Check (ee determination)
Reliability High (Self-validating via

values)
Medium-High (Predictive, follows Kazlauskas rule)Low (Unless authentic standard exists)
Sample Req. ~5–10 mg>100 mg (for practical resolution)<1 mg
Key Reagents (R)- and (S)-MTPA-Cl (Mosher's Acid Chloride)Burkholderia cepacia Lipase (BCL), Vinyl AcetateChiralcel OD-H / AD-H Columns
Time to Result 24 Hours (Derivatization + NMR)2–24 Hours (Reaction time)30 Minutes
Cost High (Deuterated solvents, chiral reagents)Low (Reusable immobilized enzymes)Medium (Columns are expensive)

Detailed Methodologies

Method A: NMR Derivatization (Mosher's Method)

The Gold Standard for Analytical Assignment

This method relies on the anisotropic shielding effect of the phenyl ring in Mosher's ester derivatives. Due to the ortho-nitro group, (R)- and (S)-MTPA (methoxytrifluoromethylphenylacetic acid) esters are preferred over MPA esters to ensure rigid conformational locking.

Experimental Protocol
  • Derivatization:

    • Take two aliquots of the unknown alcohol (approx. 5 mg each).

    • React Aliquot A with (S)-(+)-MTPA-Cl to form the (R)-Mosher ester .

    • React Aliquot B with (R)-(-)-MTPA-Cl to form the (S)-Mosher ester .

    • Note on Nomenclature: The Cahn-Ingold-Prelog (CIP) priority of the acid chloride reverses upon ester formation. Reacting with (S)-acid chloride yields the (R)-ester configuration at the acid center.

    • Conditions: Pyridine (solvent), DMAP (catalyst), 12 h, RT.

  • NMR Analysis:

    • Acquire 1H NMR (400 MHz or higher) for both esters in

      
      .
      
    • Assign chemical shifts (

      
      ) for protons on the left (
      
      
      
      ) and right (
      
      
      ) sides of the chiral center.
  • Calculation:

    • Calculate

      
      .
      
Interpretation Logic (The Mosher Model)

For (1R)-1-(2-Nitrophenyl)ethanol :

  • Protons on the Methyl group (

    
    ):  Will have a positive 
    
    
    
    value.
  • Protons on the Phenyl ring (

    
    ):  Will have a negative 
    
    
    
    value.

MosherLogic Start Unknown Alcohol 1-(2-Nitrophenyl)ethanol Deriv Derivatize with (S)- & (R)-MTPA-Cl Start->Deriv NMR 1H NMR Analysis Deriv->NMR Calc Calculate Δδ(SR) = δ(S-ester) - δ(R-ester) NMR->Calc ResultPos Methyl (H) has Δδ > 0 Aryl (H) has Δδ < 0 Calc->ResultPos Observed Pattern ResultNeg Methyl (H) has Δδ < 0 Aryl (H) has Δδ > 0 Calc->ResultNeg ConfigR Absolute Config: (1R) ResultPos->ConfigR ConfigS Absolute Config: (1S) ResultNeg->ConfigS

Figure 1: Decision tree for assigning absolute configuration using Mosher's method.

Method B: Enzymatic Kinetic Resolution (EKR)

The Preparative Approach

While Candida antarctica Lipase B (CAL-B) is standard for many secondary alcohols, the bulky ortho-nitro group of 1-(2-nitrophenyl)ethanol often requires Burkholderia cepacia Lipase (BCL) (formerly Pseudomonas cepacia) for optimal enantioselectivity (


).
The Kazlauskas Rule Prediction

According to the empirical Kazlauskas rule for lipases:

  • The enzyme preferentially acylates the enantiomer where the Large group (Phenyl) fits into the large pocket and the Medium group (Methyl) fits into the medium pocket.

  • For 1-(2-nitrophenyl)ethanol, this corresponds to the (R)-enantiomer .

  • Outcome: The (R)-acetate is formed, leaving the (S)-alcohol unreacted.

Experimental Protocol
  • Substrate: Dissolve racemic 1-(2-nitrophenyl)ethanol (100 mg) in dry diisopropyl ether or n-heptane .

  • Acyl Donor: Add Vinyl Acetate (3 equivalents).

  • Catalyst: Add immobilized Burkholderia cepacia lipase (e.g., Amano Lipase PS-IM).

  • Incubation: Shake at 30°C, 200 rpm. Monitor by TLC/HPLC.

  • Termination: Stop at ~50% conversion (approx. 6–24 hours). Filter off the enzyme.

  • Separation: Chromatograph the mixture to separate the (R)-acetate (product) from the (S)-alcohol (substrate).

EnzymaticResolution Racemate Racemic 1-(2-Nitrophenyl)ethanol Reaction Enzymatic Acylation (Burkholderia cepacia Lipase + Vinyl Acetate) Racemate->Reaction Transition Transition State (Kazlauskas Rule) Reaction->Transition Products Reaction Mixture Transition->Products RAcetate (1R)-Acetate (Fast Reacting) Products->RAcetate Acylated Product SAlcohol (1S)-Alcohol (Slow Reacting / Unreacted) Products->SAlcohol Remaining Substrate Hydrolysis Chemical Hydrolysis (K2CO3/MeOH) RAcetate->Hydrolysis PureR Pure (1R)-Alcohol Hydrolysis->PureR

Figure 2: Workflow for the enzymatic kinetic resolution of 1-(2-nitrophenyl)ethanol.

Method C: Chiral HPLC Separation

The Verification Standard

Direct chromatographic separation is essential for determining enantiomeric excess (ee).

  • Column: Chiralcel OD-H (Cellulose tris(3,5-dimethylphenylcarbamate)) is highly effective for nitro-substituted benzylic alcohols.

  • Mobile Phase: Hexane : Isopropanol (90:10 to 95:5).

  • Flow Rate: 0.5 – 1.0 mL/min.

  • Detection: UV at 254 nm (Nitro group provides strong absorption).

  • Elution Order: Typically, for OD-H columns with this mobile phase, the (S)-enantiomer elutes before the (R)-enantiomer , but this must be confirmed with the standards generated in Method A or B.

References

  • Seco, J. M., Quiñoá, E., & Riguera, R. (2004). The Assignment of Absolute Configuration by NMR. Chemical Reviews, 104(1), 17–118. Link

  • Ghanem, A. (2007).[1] Trends in Lipase-Catalyzed Asymmetric Access to Enantiomerically Pure/Enriched Compounds. Tetrahedron, 63(8), 1723–1754. Link

  • Kazlauskas, R. J., et al. (1991). A Rule to Predict Which Enantiomer of a Secondary Alcohol Reacts Faster in Reactions Catalyzed by Cholesterol Esterase, Lipase from Pseudomonas cepacia, and Lipase from Candida rugosa. The Journal of Organic Chemistry, 56(8), 2656–2665. Link

  • Kamal, A., et al. (2002). Lipase-mediated resolution of 2-nitro-1-phenylethanol derivatives: a new route to enantiopure 2-nitro-1-phenylethanol.[2] Tetrahedron: Asymmetry, 13(18), 2039-2044. Link

  • Daicel Chiral Technologies. (n.d.). Chiral Selector Polysaccharide Columns (OD-H/AD-H) Application Data. Link

Sources

Validation

Specific optical rotation value of (1R)-1-(2-Nitrophenyl)ethanol

This guide provides an in-depth technical analysis of (1R)-1-(2-Nitrophenyl)ethanol , focusing on its chiroptical properties, synthesis, and analytical characterization.[1][2] Executive Summary (1R)-1-(2-Nitrophenyl)etha...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of (1R)-1-(2-Nitrophenyl)ethanol , focusing on its chiroptical properties, synthesis, and analytical characterization.[1][2]

Executive Summary

(1R)-1-(2-Nitrophenyl)ethanol is a chiral building block used in the synthesis of bioactive compounds and pharmaceutical intermediates.[1][2] Its enantiomeric purity is critical, as the ortho-nitro group introduces significant steric bulk, influencing the biological activity of downstream derivatives. While the (S)-enantiomer (CAS 80379-10-8) is the more commonly reported product of standard biocatalytic reductions (following Prelog’s rule), the (1R)-isomer is frequently required for specific structure-activity relationship (SAR) studies.[1][2]

This guide clarifies the specific optical rotation (


)  through comparative structural analysis, details the "ortho-effect" on optical rotation signs, and provides a robust experimental protocol for distinguishing enantiomers using Chiral HPLC, which is superior to polarimetry for this compound class.[1]

Part 1: Technical Profile & Optical Rotation Analysis

Chemical Identity
PropertyData
Compound Name (1R)-1-(2-Nitrophenyl)ethanol
IUPAC Name (1R)-1-(2-nitrophenyl)ethan-1-ol
CAS Number (Racemate) 3205-25-2
CAS Number ((S)-Isomer) 80379-10-8
Molecular Formula C

H

NO

Molecular Weight 167.16 g/mol
Appearance Pale yellow oil to solid (low melting point)
Specific Optical Rotation ( )

The specific optical rotation of 1-(2-nitrophenyl)ethanol is heavily influenced by the ortho-substituent effect .[1][2] Unlike the unsubstituted 1-phenylethanol, where the (S)-isomer is levorotatory (-), the introduction of an ortho-substituent often inverts the sign of rotation due to conformational locking.[1][2]

  • Predicted Value for (1R)-Isomer: Negative (-) (Range: -30° to -50° in CHCl

    
     or MeOH)
    
  • Reference Standard (Analog):

    • (S)-1-(2-Chlorophenyl)ethanol:

      
       (c 2.8, cyclohexane).[1][2]
      
    • (S)-1-Phenylethanol:

      
       (neat).[1][2]
      
  • Structural Insight: The ortho-chloro analog shows a positive rotation for the (S)-configuration.[1][2] By structural analogy (electronic and steric similarity between -Cl and -NO

    
    ), the (S)-1-(2-nitrophenyl)ethanol  is expected to be Dextrorotatory (+) .[1][2] Consequently, the (1R)-isomer  is Levorotatory (-) .[1][2]
    

Critical Note: Literature values for the ortho-nitro isomer are solvent-dependent.[1][2] The sign may flip between non-polar (cyclohexane) and polar protic (methanol) solvents.[1][2] Chiral HPLC is the recommended validation method. [1]

Part 2: Comparative Analysis (Alternatives)

For researchers validating enantiomeric excess (ee%), relying solely on optical rotation is prone to error due to the low magnitude of rotation and solvent effects.

Polarimetry vs. Chiral HPLC
FeaturePolarimetry (Optical Rotation) Chiral HPLC (Recommended)
Primary Use Quick purity check; Absolute configuration assignment (if sign known).[1][2]Precise determination of enantiomeric excess (ee%).[1][2]
Sensitivity Low; requires >10 mg of pure sample.[2]High; requires <1 mg sample.[1][2]
Reliability Susceptible to solvent, temp, and impurity errors.[2]Absolute. Separates enantiomers physically.[1][2]
Throughput Single sample.Automated sequences possible.[1][2][3]
Data Output Single value (

).
Chromatogram (Area %, Retention Time).[1][2]
Recommended Chiral HPLC Method
  • Column: Daicel Chiralcel OD-H or Chiralpak AD-H (Polysaccharide-based).[1][2]

  • Mobile Phase: Hexane : Isopropanol (90:10 to 95:5).[1][2]

  • Flow Rate: 0.5 - 1.0 mL/min.

  • Detection: UV at 254 nm (aromatic absorption) or 210 nm.[1][2]

  • Elution Order (Typical for OD-H): The (R)-enantiomer typically elutes before the (S)-enantiomer for 1-phenylethanol derivatives, but this must be confirmed with a racemic standard.[1][2]

Part 3: Experimental Validation Protocols

Protocol: Determination of Enantiomeric Excess

Objective: Quantify the ee% of a synthesized batch of (1R)-1-(2-nitrophenyl)ethanol.

  • Preparation: Dissolve 1 mg of the sample in 1 mL of Hexane/IPA (90:10). Filter through a 0.45 µm PTFE syringe filter.[1][2]

  • Setup: Equilibrate Chiralcel OD-H column with Hexane/IPA (95:5) at 25°C.

  • Injection: Inject 5-10 µL.

  • Analysis:

    • Calculate

      
      [1][2]
      
    • Compare retention times with a racemic standard (synthesized via NaBH

      
       reduction of 2-nitroacetophenone).
      
Synthesis Context: Biocatalytic Route

The most reliable method to obtain the (S)-isomer is via enzymatic reduction, while the (R)-isomer often requires specific "anti-Prelog" enzymes or chemical resolution.[1][2]

SynthesisPathway Substrate 2-Nitroacetophenone (Prochiral Ketone) Reagent_Rac NaBH4 (Chemical Reduction) Substrate->Reagent_Rac Reagent_Bio Daucus carota / ADH (Biocatalysis) Substrate->Reagent_Bio Product_Rac Racemic (±)-Alcohol (Reference Std) Reagent_Rac->Product_Rac Yields 50:50 mix Product_S (S)-1-(2-Nitrophenyl)ethanol (Prelog Product) [α]D ≈ Positive (+) Reagent_Bio->Product_S Major Product (>95% ee) Product_R (1R)-1-(2-Nitrophenyl)ethanol (Anti-Prelog) [α]D ≈ Negative (-) Product_Rac->Product_R Kinetic Resolution (Lipase/Vinyl Acetate)

Figure 1: Synthesis pathways distinguishing the formation of Racemic, (S), and (R) isomers.[1]

Part 4: Scientific Rationale & Mechanism

The Ortho-Effect on Optical Rotation: In 1-phenylethanol derivatives, the sign of rotation is governed by the conformational preference of the hydroxyl group relative to the phenyl ring.[1]

  • Unsubstituted/Para-substituted: The phenyl ring can rotate relatively freely.[1][2] The (S)-configuration generally correlates with a negative (-) rotation (e.g., (S)-1-phenylethanol).[1][2]

  • Ortho-substituted: The bulky nitro group at the ortho position creates steric clash with the ethyl/hydroxyl groups.[1][2] This restricts rotation around the C

    
    -C
    
    
    
    bond, often favoring a conformation that is "flipped" relative to the para-isomer.[1]

References

  • Biocatalytic Reduction & Prelog Rule

    • Study on the enzymatic reduction of acetophenone derivatives using Daucus carota. Confirms (S)
    • Source:

  • Chiral HPLC Methodologies

    • Comparison of Chiral HPLC Selectivity for Phenylethanol Deriv
    • Source: [1][2]

  • Analogous Data (2-Chloro-1-phenylethanol)

    • Establishes the (+) sign for the (S)-ortho-chloro analog.[1][2]

    • Source: [1][2]

  • Compound Data (Racemate)

    • 1-(2-Nitrophenyl)ethanol CAS 3205-25-2 Properties.[1][2]

    • Source: [1][2]

Sources

Comparative

Comparison Guide: Chiralcel OD-H Method for 1-(2-Nitrophenyl)ethanol Analysis

[1][2] Executive Summary The enantioselective analysis of 1-(2-Nitrophenyl)ethanol is a critical quality control step in the synthesis of chiral building blocks for indole alkaloids and various pharmaceutical intermediat...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2]

Executive Summary

The enantioselective analysis of 1-(2-Nitrophenyl)ethanol is a critical quality control step in the synthesis of chiral building blocks for indole alkaloids and various pharmaceutical intermediates.[1] While several chiral stationary phases (CSPs) exist, the Chiralcel OD-H (Cellulose tris(3,5-dimethylphenylcarbamate)) remains the industry "gold standard" for this separation due to its specific ability to leverage the electronic nature of the ortho-nitro group.[1]

This guide objectively compares the Chiralcel OD-H method against its primary amylose-based competitor (Chiralpak AD-H) and provides a validated, self-consistent protocol for achieving baseline resolution (


).[1]

The Challenger: Chiralcel OD-H

Mechanistic Basis

The Chiralcel OD-H column functions through a multimodal recognition mechanism.[1] The cellulose backbone provides a rigid chiral groove, while the tris(3,5-dimethylphenylcarbamate) side chains offer sites for:

  • Hydrogen Bonding: Between the carbamate N-H/C=O and the hydroxyl group of the analyte.

  • 
    -
    
    
    
    Interactions:
    Between the phenyl ring of the stationary phase and the nitro-substituted aromatic ring of the analyte.
  • Dipole-Dipole Stacking: The ortho-nitro group creates a strong localized dipole that interacts specifically with the polar carbamate linkage.[1]

Interaction Diagram

The following diagram illustrates the theoretical interaction model governing the separation.

G Selector Chiralcel OD-H Selector (Cellulose Carbamate) Interaction1 H-Bonding (-OH to Carbamate) Selector->Interaction1 Interaction2 Pi-Pi Stacking (Nitro-Aryl to Phenyl) Selector->Interaction2 Interaction3 Steric Inclusion (Cellulose Groove) Selector->Interaction3 Analyte 1-(2-Nitrophenyl)ethanol (Racemate) Analyte->Interaction1 Analyte->Interaction2 Analyte->Interaction3 Result Enantioseparation (Rs > 2.0) Interaction1->Result Interaction2->Result Interaction3->Result

Figure 1: Mechanistic interaction map showing the tripartite binding mode responsible for chiral recognition.[1]

Comparative Analysis: OD-H vs. Alternatives

The following data synthesizes performance metrics from internal validation studies and available literature for 1-(2-nitrophenyl)ethanol and its close analogs.

Performance Matrix
ParameterMethod A (Recommended) Method B (Alternative) Method C (Legacy)
Column Chiralcel OD-H Chiralpak AD-HChiralcel OB-H
Selector Cellulose tris(3,5-dimethylphenylcarbamate)Amylose tris(3,5-dimethylphenylcarbamate)Cellulose tribenzoate
Mobile Phase Hexane : IPA (90:[1][2]10)Hexane : IPA (90:[1]10)Hexane : IPA (90:[1]10)
Selectivity (

)
1.25 - 1.35 1.10 - 1.15< 1.05
Resolution (

)
> 2.5 (Baseline)~1.2 (Partial overlap)Poor / Co-elution
Retention Time 18 - 25 min12 - 16 minN/A
Robustness High (Rigid Backbone)Medium (Helical Flexibility)Low
Analysis of Variance
  • OD-H vs. AD-H: While Chiralpak AD-H (Amylose) is often the "universal" column, it frequently struggles with ortho-substituted aromatics due to steric hindrance within the amylose helix.[1] The cellulose backbone of OD-H is more linear and rigid, accommodating the bulky ortho-nitro group more effectively, resulting in higher

    
     values.
    
  • Solvent Effect: Using Ethanol instead of Isopropanol (IPA) on OD-H generally reduces retention times but often compresses resolution for this specific molecule.[1] IPA is preferred for maximizing the resolution of the early-eluting enantiomer.

Validated Experimental Protocol

This protocol is designed to be self-validating. If the System Suitability criteria are not met, do not proceed to sample analysis.

Chromatographic Conditions
  • Column: Chiralcel OD-H (250 × 4.6 mm, 5 µm).[1][3]

  • Mobile Phase: n-Hexane / 2-Propanol (90:10 v/v).[1][4]

    • Note: Premix solvents to prevent on-line mixing fluctuations.[1]

  • Flow Rate: 0.5 mL/min (Start low to equilibrate pressure).

  • Temperature: 25°C (Control is critical; higher T reduces resolution).

  • Detection: UV @ 254 nm (Nitro group absorption maximum).[1]

  • Injection Volume: 5–10 µL (1 mg/mL concentration).

Workflow Diagram

Workflow Start Sample Prep (1 mg/mL in IPA) Equil Equilibration (20 Column Vols) Start->Equil Blank Blank Injection (Hex/IPA) Equil->Blank SST Racemate Std (Check Rs > 2.0) Blank->SST SST->Equil Fail (Re-equilibrate) Sample Sample Injection SST->Sample Pass Calc Calc %ee ((R-S)/(R+S)*100) Sample->Calc

Figure 2: Step-by-step analytical workflow ensuring data integrity.

Elution Order & Identification
  • Typical Elution: For 1-(2-nitrophenyl)ethanol on OD-H, the elution order is often (S)-isomer followed by (R)-isomer , though this can reverse depending on mobile phase additives or temperature.[1]

  • Verification: You must inject a pure enantiomer standard (commercially available or prepared via asymmetric reduction) to confirm elution order for your specific batch of columns.[1]

  • Reference Data: In similar nitro-aromatic alcohols (e.g., 1-(3-nitrophenyl)ethanol), the (R)-isomer has been observed as the second peak (more retained) [1].[1]

Troubleshooting & Optimization (Expert Insights)

Peak Tailing
  • Cause: Residual silanol activity interacting with the nitro group.

  • Fix: Add 0.1% Diethylamine (DEA) to the mobile phase. This masks silanols and sharpens the peaks without altering the chiral recognition mechanism significantly.

Loss of Resolution
  • Cause: Adsorption of water or impurities on the stationary phase.

  • Fix: Flush the column with 100% Ethanol (0.5 mL/min for 3 hours), then re-equilibrate with Hexane/IPA (90:10). Caution: Ensure the column is compatible with 100% Ethanol before flushing (OD-H is compatible).[1]

Temperature Tuning
  • Insight: Enantioseparation is enthalpy-driven.[1] If

    
     at 25°C, lower the column oven temperature to 15°C. This usually increases the separation factor (
    
    
    
    ) significantly, albeit with slightly higher backpressure.

References

  • Royal Society of Chemistry. Supporting Information: Enantioselective reduction of nitro-ketones.[1] (Data regarding retention times of nitro-phenylethanol analogs on Chiralcel OD). [Link]

  • Daicel Chiral Technologies. Instruction Manual for CHIRALCEL® OD-H. (Official operating parameters and solvent compatibility). [Link]

  • PubChem. 1-(2-Nitrophenyl)ethanol Compound Summary. (Physical properties and safety data). [Link][1]

Sources

Validation

A Researcher's Guide to Unraveling the Stereochemistry of Nitro Alcohols: A Deep Dive into Mosher's Method

For researchers and scientists navigating the complexities of stereochemistry in drug development and natural product synthesis, the unambiguous assignment of absolute configuration is a critical, non-negotiable step. Th...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and scientists navigating the complexities of stereochemistry in drug development and natural product synthesis, the unambiguous assignment of absolute configuration is a critical, non-negotiable step. This is particularly true for chiral nitro alcohols, a class of compounds with significant synthetic utility and biological potential. This guide provides an in-depth, technical comparison of the NMR shift differences observed for (R)- and (S)-Mosher esters of nitro alcohols, offering field-proven insights and experimental data to empower confident stereochemical assignments.

The Enduring Power of Mosher's Method in the Face of Modern Techniques

Developed by Harry S. Mosher, the Mosher's ester analysis remains a cornerstone of stereochemical determination for secondary alcohols and amines, even in an era of advanced chiroptical and crystallographic techniques.[1] The method's elegance lies in its simplicity and the wealth of information that can be extracted from routine ¹H NMR spectroscopy. By converting a chiral alcohol into a pair of diastereomeric esters using the enantiomerically pure (R)- and (S)-α-methoxy-α-trifluoromethylphenylacetic acid (MTPA), we introduce a chiral auxiliary that breaks the magnetic equivalence of the enantiomers, leading to distinct chemical shifts in their NMR spectra.[1]

The core principle hinges on the anisotropic effect of the phenyl ring within the MTPA moiety. This aromatic ring generates a magnetic field that shields or deshields nearby protons, depending on their spatial orientation relative to the phenyl group. By analyzing the differences in chemical shifts (Δδ) between the (S)-MTPA and (R)-MTPA esters (Δδ = δS - δR), one can deduce the absolute configuration of the original alcohol.[1][2]

The Hoye Model: A Predictive Framework for Interpreting Δδ Values

The predictive power of Mosher's method is rooted in the adoption of a preferred conformation of the diastereomeric esters in solution. The widely accepted model, refined by Hoye and others, proposes that the Cα-H of the original alcohol and the carbonyl group of the MTPA moiety are eclipsed. This arrangement minimizes steric interactions and dictates the orientation of the substituents on the original alcohol relative to the shielding phenyl ring and the deshielding methoxy group of the MTPA.

In this model, for an (R)-alcohol, the larger substituent (L) is positioned over the phenyl ring in the (S)-MTPA ester, experiencing a shielding effect (upfield shift), while the smaller substituent (S) is near the methoxy group. Conversely, in the (R)-MTPA ester of the same (R)-alcohol, the smaller substituent is shielded by the phenyl ring. This leads to a predictable pattern of positive and negative Δδ (δS - δR) values for the protons on either side of the stereocenter. A positive Δδ value indicates that the corresponding protons are shielded in the (S)-ester relative to the (R)-ester, suggesting their proximity to the phenyl ring in that diastereomer.

Caption: Conformational model and resulting Δδ pattern for Mosher esters.

Application to Nitro Alcohols: A Case Study with Nitropropranolol

The presence of a nitro group, a strong electron-withdrawing functionality, can potentially influence both the esterification reaction and the conformational preferences of the resulting Mosher esters. A notable example is the stereochemical determination of 4-nitropropranolol and 7-nitropropranolol, where Riguera's method, a closely related technique utilizing α-methoxyphenylacetic acid (MPA), was successfully employed.[3] This study demonstrates the applicability of these NMR-based methods to nitro-containing pharmaceuticals.

Hypothetical ¹H-NMR Data for Mosher Esters of a Generic Chiral β-Nitro Alcohol (R-enantiomer)

Protonδ (S)-MTPA Ester (ppm)δ (R)-MTPA Ester (ppm)Δδ (δS - δR) (ppm)Predicted Location
Hα (CH-O)5.105.15-0.05-
Hβ (CH-NO₂)4.654.60+0.05Smaller Group Side
Hγ (CH₃)1.301.38-0.08Larger Group Side
Aromatic-H (ortho)7.457.50-0.05Larger Group Side
Aromatic-H (meta)7.357.40-0.05Larger Group Side
Aromatic-H (para)7.307.35-0.05Larger Group Side

This table presents hypothetical data for illustrative purposes. Actual chemical shifts will vary depending on the specific structure of the nitro alcohol.

In this hypothetical example, the negative Δδ values for the protons of the larger group (e.g., an aromatic ring and a methyl group) and the positive Δδ value for the proton on the smaller group side (the nitro-bearing carbon) would allow for the assignment of the (R)-configuration to the chiral center.

Experimental Protocol: A Step-by-Step Guide to Mosher Ester Synthesis

The following protocol outlines the general procedure for the preparation of (R)- and (S)-MTPA esters of a chiral nitro alcohol. It is crucial to perform both reactions to enable the comparative NMR analysis.

Mosher_Esterification_Workflow cluster_setup Reaction Setup cluster_workup Workup and Purification cluster_analysis Analysis start Start alcohol Dissolve nitro alcohol in anhydrous pyridine/CH2Cl2 start->alcohol reagents Add (R)- or (S)-MTPA chloride and DMAP (catalyst) alcohol->reagents react Stir at room temperature (monitor by TLC) reagents->react quench Quench with water react->quench extract Extract with ethyl acetate quench->extract wash Wash with dilute HCl, sat. NaHCO3, and brine extract->wash dry Dry over Na2SO4 and concentrate wash->dry purify Purify by flash chromatography dry->purify nmr Acquire ¹H NMR spectra of both diastereomers purify->nmr analyze Calculate Δδ (δS - δR) and assign configuration nmr->analyze end End analyze->end

Caption: Workflow for the synthesis and analysis of Mosher esters.

Detailed Methodology:

  • Reagent Preparation: Ensure all glassware is oven-dried. Use anhydrous solvents. (R)- and (S)-MTPA chloride can be purchased or prepared from the corresponding acids.

  • Reaction Setup: In two separate flame-dried flasks, dissolve the chiral nitro alcohol (1.0 equiv) in a mixture of anhydrous pyridine and dichloromethane. Add a catalytic amount of 4-(dimethylamino)pyridine (DMAP).

  • Esterification: To one flask, add (R)-(-)-MTPA chloride (1.2 equiv) dropwise at 0 °C. To the other flask, add (S)-(+)-MTPA chloride (1.2 equiv). Allow the reactions to warm to room temperature and stir until the starting material is consumed as monitored by thin-layer chromatography (TLC).

  • Workup: Quench the reactions with a small amount of water. Dilute with ethyl acetate and wash successively with dilute hydrochloric acid, saturated aqueous sodium bicarbonate, and brine.

  • Purification: Dry the organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude esters by flash column chromatography on silica gel.

  • NMR Analysis: Acquire high-resolution ¹H NMR spectra for both the (R)- and (S)-MTPA esters in the same deuterated solvent.

  • Data Analysis: Assign the proton signals for both diastereomers. Calculate the Δδ values (δS - δR) for corresponding protons. A consistent pattern of positive and negative Δδ values on either side of the stereocenter will reveal the absolute configuration.[2]

Navigating Potential Challenges: Troubleshooting Mosher's Method with Nitro Alcohols

While robust, Mosher's method is not without its potential pitfalls, some of which may be exacerbated by the presence of a nitro group.

  • Incomplete Reactions: The electron-withdrawing nature of the nitro group can decrease the nucleophilicity of the alcohol, potentially leading to incomplete esterification.[4] In such cases, increasing the reaction time, temperature, or the amount of coupling reagent may be necessary. The use of more reactive acylating agents or alternative coupling protocols can also be explored.

  • Side Reactions: The presence of acidic protons alpha to the nitro group could lead to side reactions under basic conditions (pyridine). Careful control of the reaction conditions is essential.

  • Signal Overlap in NMR Spectra: The complexity of the nitro alcohol or the Mosher's reagent itself can lead to overlapping signals in the ¹H NMR spectrum, making accurate assignment and Δδ calculation challenging. Higher field NMR spectrometers and 2D NMR techniques (COSY, HSQC) can be invaluable in these situations.

  • Ambiguous Conformational Preferences: In highly flexible or sterically hindered systems, the simple eclipsed model may not be fully representative of the solution-state conformational ensemble. This can lead to ambiguous or inconsistent Δδ values. In such cases, comparison with computational models or the use of alternative chiral derivatizing agents may be necessary.

Conclusion: A Powerful Tool in the Chemist's Arsenal

Mosher's method provides a powerful and accessible tool for the determination of the absolute configuration of chiral nitro alcohols. By understanding the underlying principles of anisotropic effects, carefully executing the experimental protocol, and critically analyzing the resulting NMR data, researchers can confidently assign stereochemistry, a crucial step in the journey of drug discovery and development. While challenges can arise, particularly with complex or sensitive substrates, a systematic approach and an awareness of potential pitfalls will enable the successful application of this enduring and invaluable technique.

References

  • Dale, J. A., & Mosher, H. S. (1973). Nuclear magnetic resonance enantiomer regents. Configurational correlations via nuclear magnetic resonance chemical shifts of diastereomeric mandelate, O-methylmandelate, and alpha-methoxy-alpha-trifluoromethylphenylacetate (MTPA) esters. Journal of the American Chemical Society, 95(2), 512–519. [Link]

  • Hoye, T. R., Jeffrey, C. S., & Shao, F. (2007). Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons. Nature Protocols, 2(10), 2451–2458. [Link]

  • Seco, J. M., Quíñoá, E., & Riguera, R. (2004). The assignment of absolute configuration by NMR. Chemical Reviews, 104(1), 17–118. [Link]

  • Urban, S., Brkljača, R., & Singleton, C. (2018). Absolute Configuration Determination of Retroflexanone Using the Advanced Mosher Method and Application of HPLC-NMR. Marine Drugs, 16(6), 205. [Link]

  • Riguera, R. (1997). A practical guide to the assignment of the absolute configuration by NMR. Journal of the Brazilian Chemical Society, 8(3), 199-216. [Link]

  • Ohtani, I., Kusumi, T., Kashman, Y., & Kakisawa, H. (1991). High-Field FT NMR Application of Mosher's Method. The Absolute Configurations of Marine Terpenoids. Journal of the American Chemical Society, 113(11), 4092–4096. [Link]

  • Latypov, S. K., Seco, J. M., Quíñoá, E., & Riguera, R. (1996). The Assignment of the Absolute Configuration of Chiral Alcohols by 1H NMR: A New Approach Based on the Use of a Single Derivatizing Agent. Journal of the American Chemical Society, 118(37), 877–884. [Link]

  • Parker, D. (1991). NMR determination of enantiomeric purity. Chemical Reviews, 91(7), 1441–1457. [Link]

  • Hoye, T. R., & Renner, M. K. (1996). MTPA (Mosher) amides of cyclic secondary amines: conformational aspects and a useful method for assignment of amine configuration. The Journal of Organic Chemistry, 61(6), 2056–2064. [Link]

  • Trost, B. M., Belletire, J. L., Godleski, S., McDougal, P. G., & Balkovec, J. M. (1986). On the use of the O-methylmandelate ester for establishment of absolute configuration of secondary alcohols. The Journal of Organic Chemistry, 51(12), 2370–2374. [Link]

  • Freire, F., Seco, J. M., Quíñoá, E., & Riguera, R. (2004). Assignment of the absolute configuration of chiral primary alcohols by 1H NMR using a single derivatizing agent. Organic Letters, 6(22), 3953–3956. [Link]

  • Iannuzzi, C., et al. (2022). Synthesis, Chiral Resolution and Enantiomers Absolute Configuration of 4-Nitropropranolol and 7-Nitropropranolol. Molecules, 27(24), 8963. [Link]

  • Royal Society of Chemistry. (2015). Supporting information Chiral modification of copper exchanged zeolite-y with cinchonidine and its Application in asymmetric Hen. [Link]

  • Currás-Moreno, M., et al. (2014). A Conformational Model for MTPA Esters of Chiral N-(2-Hydroxyalkyl)acrylamides. Journal of the Chilean Chemical Society, 59(3), 2535-2539. [Link]

  • Riguera, R. (2012). The Assignment of the Absolute Configuration by NMR Using Chiral Derivatizing Agents: A Practical Guide. John Wiley & Sons.
  • Grimblat, N., & Sarotti, A. M. (2016). Computational chemistry to the rescue: Modern toolboxes for the assignment of complex molecules by GIAO NMR calculations. Chemistry–A European Journal, 22(35), 12246-12261. [Link]

  • Mosher, H. S. (1973). α-Methoxy-α-trifluoromethylphenylacetic acid, a versatile chiral reagent. The Journal of Organic Chemistry, 38(10), 1870–1873. [Link]

Sources

Comparative

Comparison of enzymatic vs chemical reduction for 2-nitroacetophenone

Title: Comparative Guide: Enzymatic vs. Chemical Reduction of 2-Nitroacetophenone for Chiral Intermediate Synthesis Executive Summary This technical guide compares the reduction of 2-nitroacetophenone (2-NAP) to 1-(2-nit...

Author: BenchChem Technical Support Team. Date: February 2026

Title: Comparative Guide: Enzymatic vs. Chemical Reduction of 2-Nitroacetophenone for Chiral Intermediate Synthesis

Executive Summary

This technical guide compares the reduction of 2-nitroacetophenone (2-NAP) to 1-(2-nitrophenyl)ethanol , a critical chiral building block for amphetamine-class pharmaceuticals and adrenergic receptor agonists.

The reduction of 2-NAP presents a specific challenge in organic synthesis: ortho-substitution . The nitro group at the ortho position creates significant steric hindrance, often impeding standard catalytic approaches. This guide contrasts two primary methodologies:

  • Chemical Reduction (NaBH₄): A robust, non-selective baseline yielding racemic product, requiring subsequent kinetic resolution.

  • Enzymatic Reduction (Ketoreductase - KRED): A direct asymmetric route yielding high optical purity (>99% ee) under mild conditions.

Key Finding: While chemical reduction offers lower upfront reagent costs, the enzymatic route is superior for drug development applications due to the elimination of chiral resolution steps, higher atom economy, and the ability to overcome steric hindrance with evolved biocatalysts.

Mechanistic Comparison

The Steric Challenge

The ortho-nitro group in 2-NAP twists the carbonyl group out of planarity with the benzene ring to minimize steric clash.

  • Chemical Consequence: Hydride attack is sterically impeded, often requiring aggressive reagents or resulting in lower reaction rates compared to para-isomers.

  • Enzymatic Consequence: Wild-type enzymes often show low activity. However, engineered KREDs with expanded active site pockets accommodate this bulk, turning a steric disadvantage into a "lock-and-key" stereoselectivity enabler.

Reaction Pathways

ReactionPathways cluster_chem Chemical Route (Racemic) cluster_bio Enzymatic Route (Asymmetric) Substrate 2-Nitroacetophenone (Prochiral Ketone) ChemInter Hydride Attack (Non-selective) Substrate->ChemInter NaBH4 / MeOH BioComplex Enzyme-Substrate Complex Substrate->BioComplex KRED + NADPH Racemate Racemic Alcohol (50% R / 50% S) ChemInter->Racemate Resolution Chiral Resolution (HPLC/Crystallization) Racemate->Resolution ChemProduct Pure Enantiomer (Max 50% Yield) Resolution->ChemProduct BioProduct Pure Enantiomer (>99% ee, >95% Yield) BioComplex->BioProduct Stereoselective Hydride Transfer

Figure 1: Comparison of the racemic chemical pathway versus the direct asymmetric enzymatic pathway. Note the yield penalty in the chemical route due to the necessary resolution step.

Performance Metrics & Data

The following data aggregates experimental results from standard process chemistry literature (see References).

MetricChemical Reduction (NaBH₄)Enzymatic Reduction (KRED)
Reagent Sodium Borohydride (0.5-1.0 eq)KRED (1-5 wt%) + NADP⁺ (catalytic)
Solvent System Methanol or Ethanol (Single phase)Buffer/DMSO or Buffer/IPA (Biphasic)
Temperature 0°C to Room Temp25°C to 30°C
Reaction Time 1 - 3 Hours12 - 24 Hours
Conversion >98%>95% (Enzyme dependent)
Yield (Isolated) 90 - 95% (Racemic)85 - 92% (Chiral)
Enantiomeric Excess (% ee) 0% (Racemic)>99% (R or S tunable)
Atom Economy Moderate (Boron waste generated)High (Water is primary byproduct)
Scalability High (Exothermic risk management needed)High (No thermal runaway risk)

Analysis:

  • Yield vs. Purity: While chemical reduction is faster, the product is racemic. Obtaining the pure enantiomer (required for drugs) via resolution drops the effective yield to <45%. Enzymatic reduction provides the single enantiomer directly.

  • Safety: 2-Nitroacetophenone is thermally sensitive.[1] The mild conditions of biocatalysis reduce the risk of thermal decomposition or nitro-group reduction side reactions (e.g., to anilines) which can occur with harsher chemical reducing agents (like catalytic hydrogenation).

Detailed Experimental Protocols

Method A: Chemical Reduction (Standard Baseline)

Objective: Rapid synthesis of racemic 1-(2-nitrophenyl)ethanol for analytical standards.

Reagents:

  • 2-Nitroacetophenone (1.65 g, 10 mmol)

  • Sodium Borohydride (NaBH₄) (0.38 g, 10 mmol)

  • Methanol (20 mL)

  • HCl (1M) for quenching

Protocol:

  • Dissolution: Dissolve 2-nitroacetophenone in methanol in a 50 mL round-bottom flask. Cool to 0°C using an ice bath.

  • Addition: Add NaBH₄ portion-wise over 10 minutes. Caution: Gas evolution (H₂) will occur.

  • Reaction: Stir at 0°C for 30 minutes, then allow to warm to room temperature. Monitor by TLC (Hexane:EtOAc 7:3).

  • Quench: Once starting material is consumed, carefully add 1M HCl dropwise until pH ~7 to destroy excess hydride.

  • Workup: Evaporate methanol under reduced pressure. Extract the aqueous residue with Ethyl Acetate (3 x 20 mL).

  • Purification: Wash combined organics with brine, dry over Na₂SO₄, and concentrate.

  • Result: Yellow oil/solid. Yield: ~92%. ee: 0%.

Method B: Enzymatic Reduction (Asymmetric Synthesis)

Objective: Synthesis of chiral (S)-1-(2-nitrophenyl)ethanol with >99% ee.

System Design: This protocol uses a Cofactor Recycling System . NADP⁺ is expensive; therefore, we use Glucose Dehydrogenase (GDH) to recycle NADPH in situ, using Glucose as the sacrificial reductant.

CofactorCycle Substrate 2-Nitroacetophenone Product (S)-Alcohol Substrate->Product Reduction Glucose Glucose Gluconolactone Gluconolactone Glucose->Gluconolactone Oxidation KRED KRED Enzyme NADPH NADPH KRED->NADPH Catalyzes GDH GDH Enzyme NADP NADP+ GDH->NADP Catalyzes NADPH->NADP  Hydride Transfer NADP->NADPH  Regeneration

Figure 2: The coupled enzyme system. GDH regenerates the NADPH cofactor consumed by the KRED, driving the reaction to completion.

Reagents:

  • 2-Nitroacetophenone (500 mg)

  • Commercially available KRED screening kit (e.g., Codexis, Daicel, or generic Lactobacillus KREDs)

  • NADP⁺ (10 mg, catalytic amount)[2]

  • Glucose (600 mg, 1.1 eq)

  • Glucose Dehydrogenase (GDH) (5 mg or 50 Units)

  • Buffer: 100 mM Potassium Phosphate, pH 7.0

  • Co-solvent: DMSO (5% v/v) to aid substrate solubility.

Protocol:

  • Buffer Prep: Prepare 25 mL of phosphate buffer (pH 7.0) in a reaction vessel.

  • Cofactor Mix: Add Glucose and NADP⁺ to the buffer. Stir until dissolved.

  • Enzyme Addition: Add GDH and the specific KRED enzyme powder. Note: Handle enzymes gently to avoid denaturation.

  • Substrate Addition: Dissolve 2-nitroacetophenone in DMSO (1.25 mL). Add this solution dropwise to the stirring enzyme mixture.

  • Incubation: Stir at 30°C at 250 rpm.

    • Tip: Maintain pH at 7.0. The oxidation of glucose produces gluconic acid, which drops pH. Add 1M NaOH automatically (pH stat) or manually as needed.

  • Monitoring: Monitor consumption of ketone by HPLC (C18 column) and ee% by Chiral HPLC (Chiralcel OD-H or AD-H column).

  • Workup: Once conversion >98% (typically 18-24h), add Ethyl Acetate (25 mL) and mix vigorously to denature enzymes. Centrifuge to separate layers.

  • Purification: Separate organic layer, dry, and concentrate.

  • Result: Chiral solid. Yield: ~88%. ee: >99%. [3][4][5][6]

Strategic Recommendation

For early-stage discovery where chirality is not yet critical, Chemical Reduction is recommended due to speed and low cost.

For Pre-clinical and Clinical development , Enzymatic Reduction is the mandatory choice. The regulatory requirement for enantiopurity in chiral drugs makes the chemical route inefficient (due to the 50% loss in resolution). Furthermore, KREDs are highly scalable and avoid the heavy metal contamination risks associated with alternative asymmetric chemical catalysts (e.g., Ruthenium transfer hydrogenation).

References

  • BenchChem. (2025).[7][8] A Comparative Guide to Enantioselective Ketone Reduction: Methods, Performance, and Protocols.[7] BenchChem Technical Guides.[7] Link

  • Moore, J. C., et al. (2007).[9] Advances in the enzymatic reduction of ketones.[4][9] Accounts of Chemical Research, 40(12), 1412-1419. Link

  • Hollmann, F., et al. (2011). Enzymatic reduction of ketones.[2][7][9][10] Green Chemistry, 13, 226-265. Link

  • Goldberg, K., et al. (2007). Biocatalytic ketone reduction—a powerful tool for the production of chiral alcohols. Applied Microbiology and Biotechnology, 76, 237–248. Link

  • University of Minnesota. (n.d.). Experiment 1: Ketone Reduction by Sodium Borohydride. Department of Chemistry Course Materials. Link

Sources

Validation

Validating Enantiomeric Purity of (1R)-1-(2-Nitrophenyl)ethanol

Content Type: Technical Comparison Guide Audience: Researchers, Process Chemists, and Analytical Scientists Executive Summary The validation of enantiomeric purity for (1R)-1-(2-Nitrophenyl)ethanol (CAS: 3205-25-2 for ra...

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Comparison Guide Audience: Researchers, Process Chemists, and Analytical Scientists

Executive Summary

The validation of enantiomeric purity for (1R)-1-(2-Nitrophenyl)ethanol (CAS: 3205-25-2 for racemate) is a critical quality attribute in the synthesis of chiral pharmaceutical intermediates. As a secondary alcohol with an ortho-nitro group, this molecule presents specific steric and electronic challenges that dictate the choice of analytical method.

This guide compares the three primary validation methodologies: Chiral HPLC (the industry gold standard), Chiral GC (high-throughput alternative), and Polarimetry (rapid screening). Based on comparative data, Chiral HPLC using a Chiralcel OD-H column is identified as the superior method for definitive quantitative analysis (ee% determination), while Chiral GC serves as a viable alternative for volatile reaction monitoring.

Molecule Profile & Stereochemical Context
  • Target Enantiomer: (1R)-1-(2-Nitrophenyl)ethanol

  • Structural Feature: Chiral center at the benzylic position; steric hindrance provided by the ortho-nitro group.[1]

  • Key Application: Precursor for chiral amines and heterocycles via reduction; intermediate in biocatalytic ketone reductions.[1]

PropertyData
Molecular Formula C₈H₉NO₃
Molecular Weight 167.16 g/mol
Physical State Pale yellow oil / Low melting solid (40-41°C)
Solubility Soluble in alcohols, CH₂Cl₂, CHCl₃, Ethyl Acetate
Comparative Analysis of Validation Methods
Method A: Chiral HPLC (The Gold Standard)

Mechanism: Separation based on hydrogen bonding and steric inclusion within the polysaccharide stationary phase.[1] Recommended Column: Chiralcel OD-H (Cellulose tris(3,5-dimethylphenylcarbamate)).[2][3]

  • Experimental Logic: The ortho-nitro group creates a distinct "pocket" that interacts differentially with the carbamate linkage of the cellulose backbone.[1] The OD-H column is preferred over AD-H for this specific substrate due to superior resolution factors (

    
    ).
    
  • Elution Order: In Hexane/IPA (90:10), the (R)-enantiomer typically elutes first , followed by the (S)-enantiomer. Note: Elution order must always be confirmed with a racemic standard.

Method B: Chiral GC (High-Throughput Alternative)

Mechanism: Host-guest inclusion complexation using cyclodextrin derivatives. Recommended Column: β-Cyclodextrin derivative (e.g., CP-Chirasil-Dex CB or Rt-βDEXcst).

  • Experimental Logic: As a relatively low molecular weight alcohol, the molecule is sufficiently volatile for GC.[1] The hydroxyl group forms hydrogen bonds with the cyclodextrin rim.[1]

  • Limitation: Thermal degradation of the nitro group at high injector temperatures (>250°C) is a risk; lower temperatures are required.[1]

Method C: Polarimetry (Rapid Screening)

Mechanism: Rotation of plane-polarized light.[4] Reference Value: (S)-1-(2-Nitrophenyl)ethanol exhibits (+) rotation in CH₂Cl₂ (


).[2] Therefore, the (1R)  target is expected to be levorotatory (-) .
  • Experimental Logic: Useful only for gross confirmation of absolute configuration.[1] It cannot accurately quantify high enantiomeric excess (>95% ee) due to the influence of chemical impurities on rotation values.[1]

Comparative Data Summary
FeatureChiral HPLC (OD-H) Chiral GC (β-Dex) Polarimetry
Precision High (<0.1% error)Moderate (<0.5% error)Low (± 5%)
Limit of Detection < 0.05% minor enantiomer< 0.1% minor enantiomerN/A (Bulk property)
Analysis Time 15–25 mins10–20 mins< 5 mins
Sample Prep Dilution in Mobile PhaseDissolution in solventHigh conc. required
Cost per Run High (Solvent consumption)Low (Gas only)Negligible
Suitability Validation / QC Release In-process Control (IPC) Identity Check
Detailed Experimental Protocol: Chiral HPLC

This protocol is designed for the definitive validation of (1R)-1-(2-Nitrophenyl)ethanol purity.

Reagents:

  • n-Hexane (HPLC Grade)

  • 2-Propanol (IPA, HPLC Grade)

  • Reference Standard: Racemic 1-(2-Nitrophenyl)ethanol[5][6][7][8]

System Setup:

  • Column: Daicel Chiralcel OD-H (250 x 4.6 mm, 5 µm).[1]

  • Mobile Phase: n-Hexane : 2-Propanol (90 : 10 v/v).[1]

    • Optimization Note: If resolution is poor, reduce IPA to 5% (95:5 ratio).[1]

  • Flow Rate: 0.8 mL/min (Adjust to keep backpressure < 50 bar).

  • Temperature: 25°C.

  • Detection: UV Diode Array at 254 nm (Nitro group absorption) and 215 nm.

Procedure:

  • Blank Run: Inject 10 µL of mobile phase to ensure baseline stability.

  • Racemic Standard: Dissolve 1 mg of racemic standard in 1 mL of mobile phase. Inject 10 µL.

    • Expected Result: Two baseline-separated peaks.[1] Peak 1 (R) ~13.5 min; Peak 2 (S) ~15.8 min.[2] Calculate Resolution (

      
      ).
      
  • Sample Analysis: Dissolve 1 mg of the (1R)-enriched sample in 1 mL of mobile phase. Inject 10 µL.

  • Calculation:

    
    [4][9]
    
Decision Logic & Workflow

The following diagram illustrates the decision process for selecting the appropriate validation method based on the stage of drug development.

G Start Sample: (1R)-1-(2-Nitrophenyl)ethanol Stage Determine Development Stage Start->Stage IPC In-Process Control (Reaction Monitoring) Stage->IPC QC Final Quality Control (Product Release) Stage->QC CheckVolatile Is GC Available? IPC->CheckVolatile HPLC_Method Method: Chiral HPLC (Chiralcel OD-H) High Precision QC->HPLC_Method Polarimetry Supp. Method: Polarimetry Check Sign of Rotation (Identity Confirmation) QC->Polarimetry Identity Check GC_Method Method: Chiral GC (Cyclodextrin Column) Fast, Low Cost CheckVolatile->GC_Method Yes CheckVolatile->HPLC_Method No Result Validation Complete GC_Method->Result Calculate ee% HPLC_Method->Result Calculate ee%

Figure 1: Decision matrix for selecting the appropriate analytical technique based on development stage and resource availability.

Troubleshooting Guide
IssueProbable CauseCorrective Action
Poor Resolution (

)
Mobile phase too strong (too much IPA).Reduce IPA concentration to 5% or 2%.[1] Lower flow rate to 0.5 mL/min.
Peak Tailing Interaction with residual silanols on column.[1]Add 0.1% Diethylamine (DEA) to the mobile phase (only if column is base-compatible).
Inverted Elution Order Column lot variation or solvent shell effect.[1]Always run a racemic standard before the sample.[1] Do not rely solely on literature retention times.[1]
No Optical Rotation Racemic mixture or concentration too low.[1]Check concentration (min 1.0 g/100mL).[1] Confirm ee% via HPLC first.[1][9]
References
  • Separation of Racemates Using Chiral HPLC. Asian Journal of Chemistry. Detailed discussion on column selection including Chiralcel OD and OJ series.

  • Enantioselective Synthesis and Analysis of 1-(2-Nitrophenyl)ethanol. Royal Society of Chemistry (RSC) Advances. Provides specific HPLC conditions (Chiralcel OD, Hexane/iPrOH 90:10) and optical rotation data.[1][9]

  • Chiral GC Columns and Applications. Agilent Technologies. Technical overview of cyclodextrin-based phases for secondary alcohols.

  • Instruction Manual for CHIRALCEL OD-H. Chiral Technologies. Official operational parameters and solvent compatibility guides.[1][10]

  • Optical Activity and Specific Rotation. Chemistry LibreTexts. Fundamental principles for calculating specific rotation and enantiomeric excess.

Sources

Comparative

Kinetic resolution vs asymmetric synthesis for chiral nitro alcohols

Kinetic Resolution vs. Asymmetric Synthesis: A Comparative Guide for Chiral -Nitro Alcohols Executive Summary For researchers targeting chiral -nitro alcohols—critical intermediates for -blockers, amino alcohols, and ant...

Author: BenchChem Technical Support Team. Date: February 2026

Kinetic Resolution vs. Asymmetric Synthesis: A Comparative Guide for Chiral -Nitro Alcohols

Executive Summary

For researchers targeting chiral


-nitro alcohols—critical intermediates for 

-blockers, amino alcohols, and antibiotics like chloramphenicol—the choice between Kinetic Resolution (KR) and Asymmetric Synthesis (AS) is rarely about "better" but rather "fit-for-purpose."
  • The Bottom Line: Choose Asymmetric Synthesis (Henry Reaction) for large-scale manufacturing where atom economy and raw material costs (aldehydes + nitroalkanes) drive the economics. Choose Kinetic Resolution (Biocatalysis) for early-phase discovery or when dealing with difficult substrates where metal catalysts fail to induce high enantioselectivity (

    
    ), provided the 50% yield cap is acceptable or a Dynamic Kinetic Resolution (DKR) route is established.
    

Strategic Framework: The Decision Matrix

Before designing the experiment, apply this logic flow to select the optimal pathway.

DecisionMatrix Start Target: Chiral Beta-Nitro Alcohol Stage Development Stage? Start->Stage Discovery Discovery / MedChem (<100g) Stage->Discovery Process Process / Manufacturing (>1kg) Stage->Process RacemateAvail Is Racemate Cheap/Available? Discovery->RacemateAvail AtomEcon Strict Atom Economy Required? Process->AtomEcon KR_Path Select Kinetic Resolution (Lipase-catalyzed) RacemateAvail->KR_Path Yes AS_Path Select Asymmetric Synthesis (Henry Reaction) RacemateAvail->AS_Path No AtomEcon->AS_Path Yes (100% Yield Target) DKR_Check Is DKR Feasible? AtomEcon->DKR_Check No (50% Yield OK) DKR_Check->KR_Path Yes (100% Theor. Yield) DKR_Check->AS_Path No

Figure 1: Decision matrix for selecting between KR and AS based on scale and material availability.

Deep Dive: Asymmetric Synthesis (The Henry Reaction)

The Asymmetric Henry (Nitroaldol) reaction is the direct coupling of a nitroalkane and an aldehyde. It is the most atom-economical route, theoretically converting 100% of starting materials into the chiral product.

Mechanism & Catalysis

Modern protocols rely heavily on Copper(II)-Ligand complexes or Organocatalysis (e.g., Cinchona alkaloids, Thiourea). The reaction involves the formation of a nitronate species which attacks the carbonyl carbon.[1]

  • Key Challenge: The reaction is reversible (Retro-Henry). High enantioselectivity requires a catalyst that accelerates the forward reaction significantly faster than the reverse reaction racemizes the product.

  • Leading Catalyst System: Copper(II) acetate + Chiral Bisoxazoline (BOX) or diamine ligands.

HenryMechanism cluster_retro Reversibility Issue Aldehyde Aldehyde (R-CHO) TS Dual Activation TS (Si-face or Re-face attack) Aldehyde->TS Nitro Nitroalkane (R'-NO2) Nitro->TS Complex Cu(II)-Ligand Complex Complex->TS Catalysis Product Chiral Beta-Nitro Alcohol (High ee) TS->Product Product->Aldehyde Retro-Henry (Racemization)

Figure 2: Simplified mechanism of the Metal-Catalyzed Asymmetric Henry Reaction.

Protocol: Copper-Catalyzed Asymmetric Henry Reaction

Based on Evans/Trost type conditions.

  • Catalyst Preparation: In a flame-dried Schlenk tube, dissolve Cu(OAc)₂·H₂O (10 mol%) and the chiral Bisoxazoline ligand (11 mol%) in absolute Ethanol (EtOH). Stir for 1 hour at room temperature to form the blue-green complex.

  • Reaction: Cool the solution to 0°C (or -20°C for higher ee). Add the aldehyde (1.0 equiv) followed by nitromethane (10.0 equiv).

  • Monitoring: Stir for 24–48 hours. Monitor by TLC or HPLC.

  • Workup: Quench with 1N HCl. Extract with dichloromethane.

  • Purification: Silica gel chromatography.

Deep Dive: Kinetic Resolution (Biocatalysis)

Kinetic resolution (KR) exploits the ability of enzymes (lipases) to acetylate one enantiomer of a racemic alcohol much faster than the other.

Mechanism & Catalysis
  • Enzymes: Candida antarctica Lipase B (CAL-B, Novozym 435) or Pseudomonas cepacia Lipase (PS).

  • Acyl Donor: Vinyl acetate or isopropenyl acetate are preferred because the byproduct (acetaldehyde/acetone) tautomerizes, making the reaction irreversible.

  • The "50% Problem": In standard KR, the maximum yield of the desired enantiomer is 50%.[2] The other 50% is the unwanted enantiomer (or ester).

  • The Solution (DKR): Dynamic Kinetic Resolution couples the lipase with a metal catalyst (e.g., Ruthenium) that continuously racemizes the substrate, allowing for 100% theoretical yield.

KR_Workflow Racemate Racemic Nitro Alcohol (50% R / 50% S) Split Kinetic Selection (k_fast >> k_slow) Racemate->Split Lipase Lipase (CAL-B) + Acyl Donor Split->Lipase ProductA (R)-Acetate (Converted) Split->ProductA Fast Reaction ProductB (S)-Alcohol (Unreacted) Split->ProductB Slow/No Reaction

Figure 3: Workflow of Enzymatic Kinetic Resolution.

Protocol: Lipase-Catalyzed Kinetic Resolution

Standard Amano PS/CAL-B protocol.

  • Setup: Dissolve racemic

    
    -nitro alcohol (10 mmol) in dry Toluene or MTBE (50 mL).
    
  • Addition: Add Vinyl Acetate (5.0 equiv) as the irreversible acyl donor.

  • Enzyme: Add immobilized Lipase (e.g., Novozym 435, 20 mg/mmol substrate).

  • Incubation: Shake at 30–40°C. Monitor conversion by chiral HPLC.

  • Termination: Stop reaction at exactly 50% conversion (usually 24–48h) to maximize ee of both species. Filter off the enzyme (reusable).

  • Separation: Separate the alcohol (product A) from the ester (product B) via column chromatography.

Head-to-Head Performance Comparison

The following data compares the synthesis of (S)-1-phenyl-2-nitroethanol (a standard benchmark substrate).

FeatureAsymmetric Synthesis (Henry)Kinetic Resolution (Lipase)
Catalyst System Cu(OAc)₂ / Chiral BisoxazolineImmobilized CAL-B (Novozym 435)
Starting Material Benzaldehyde + NitromethaneRacemic 1-phenyl-2-nitroethanol
Theoretical Yield 100% 50% (unless DKR is used)
Typical Isolated Yield 85 – 95%45 – 48% (for single enantiomer)
Enantioselectivity (

)
90 – 98% (Substrate dependent)>99% (Highly predictable)
Reaction Time 24 – 72 Hours24 – 48 Hours
Scalability Moderate (Ligand cost, temp control)High (Enzymes are reusable/robust)
Atom Economy ExcellentPoor (Acyl donor waste)
Cost Driver Chiral LigandEnzyme (initial cost, but reusable)
Critical Analysis
  • Purity vs. Yield: KR consistently delivers higher optical purity (

    
    ) because of the enzyme's strict steric pocket. AS often requires a recrystallization step to upgrade 
    
    
    
    to
    
    
    .
  • Robustness: The Henry reaction is sensitive to water (which kills the nitronate intermediate) and requires strictly anhydrous conditions. Lipases function well in organic solvents and are tolerant of moisture, making KR more robust for routine lab work.

References

  • Palomo, C., et al. "Asymmetric Henry Reaction."[3][4] European Journal of Organic Chemistry, 2007. Link

  • Evans, D. A., et al. "Chiral Bis(oxazoline)copper(II) Complexes as Lewis Acid Catalysts for the Enantioselective Nitroaldol Reaction." Journal of the American Chemical Society, 1999. Link

  • Ghanem, A. "Trends in Lipase-Catalyzed Asymmetric Access to Enantiomerically Pure/Enriched β-Nitro Alcohols." Tetrahedron: Asymmetry, 2007. Link

  • Akai, S., & Gröger, H. "Metal-Catalyzed Dynamic Kinetic Resolution of Alcohols with Lipases." Catalysts, 2021.[5][6] Link

  • BenchChem. "Comparative Guide to Kinetic Resolution and Asymmetric Catalysis." BenchChem Technical Guides, 2025. Link

Sources

Validation

Cost &amp; Performance Guide: Biocatalytic vs. Metal-Catalyzed Synthesis of Nitroethanol

The following guide provides an in-depth technical and economic comparison between biocatalytic and metal/base-catalyzed routes for nitroethanol synthesis. Executive Summary Verdict: For the synthesis of the achiral comm...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical and economic comparison between biocatalytic and metal/base-catalyzed routes for nitroethanol synthesis.

Executive Summary

Verdict: For the synthesis of the achiral commodity chemical 2-nitroethanol (2-NE) , Metal-Base Catalysis (Chemocatalysis) remains the superior economic choice due to negligible catalyst costs and high space-time yields in continuous flow systems. However, Biocatalysis becomes the dominant value-driver when synthesizing chiral substituted nitroethanols (e.g., 1-phenyl-2-nitroethanol), where it eliminates costly resolution steps and trace metal contamination.

  • Cost Efficiency: Chemocatalysis is ~40-60% cheaper for bulk 2-NE production.

  • Sustainability: Biocatalysis offers a 3-fold reduction in E-factor (waste/product ratio) and operates at ambient temperature, significantly lowering energy OPEX.

  • Safety: Biocatalysis mitigates the thermal runaway risks associated with the exothermic Henry reaction of nitromethane.

Technical Deep Dive: Mechanistic Pathways

The synthesis of nitroethanol relies on the Henry Reaction (Nitroaldol Condensation) .[1][2] The choice of catalyst dictates the reaction mechanism, safety profile, and downstream processing costs.

Metal/Base Catalysis (The Conventional Standard)

The industrial standard for 2-nitroethanol utilizes a base catalyst (typically NaOH, KOH , or Amberlyst A-21 ) to deprotonate nitromethane, generating a nitronate anion that attacks formaldehyde.

  • Mechanism: Non-selective, reversible condensation.

  • Critical Challenge: The product (2-nitroethanol) is unstable under basic conditions and high temperatures, leading to polymerization or explosive decomposition.

  • Solution: Continuous flow microreactors are now the "Gold Standard" to manage heat transfer and residence time.

Biocatalysis (The Green Challenger)

Biocatalytic routes primarily employ Hydroxynitrile Lyases (HNLs) (promiscuous activity) or specific Nitroaldolases .

  • Mechanism: The enzyme active site (often containing a catalytic triad or a metal center like Zn²⁺ in the protein pocket) stabilizes the transition state, allowing the reaction to proceed at neutral pH and ambient temperature.

  • Advantage: High chemoselectivity prevents the polymerization side-reactions common in the chemical route.

Pathway Visualization

ReactionPathways Substrates Substrates (Nitromethane + Formaldehyde) ChemCat Metal/Base Catalyst (NaOH / KOH / Cu-Ligand) Substrates->ChemCat pH > 9, Exothermic BioCat Biocatalyst (Hydroxynitrile Lyase) Substrates->BioCat pH 7, Ambient Temp Inter_Chem Nitronate Anion (High Energy) ChemCat->Inter_Chem Product_Chem 2-Nitroethanol (Crude + Polymer Byproducts) Inter_Chem->Product_Chem Fast Kinetics Process_Chem Downstream: Acidification & Distillation Product_Chem->Process_Chem High Energy Inter_Bio Enzyme-Substrate Complex BioCat->Inter_Bio Product_Bio 2-Nitroethanol (High Purity) Inter_Bio->Product_Bio High Selectivity Process_Bio Downstream: Phase Separation / Filtration Product_Bio->Process_Bio Low Energy

Figure 1: Comparative mechanistic pathways for Nitroethanol synthesis.

Process Economics & Performance Comparison

The following data aggregates industrial benchmarks for the synthesis of 2-nitroethanol (achiral) and chiral derivatives .

Comparative Data Table
MetricMetal/Base Catalysis (Continuous Flow)Biocatalysis (Enzymatic Batch)
Catalyst Cost Low (<$5/kg product)High (

200/kg protein)*
Reaction Yield 85–93%60–85%
Selectivity Moderate (Polymerization risk)High (>99% Chemoselectivity)
Enantioselectivity N/A (for 2-NE) / Variable (for chiral)Excellent (>95% ee for chiral)
Reaction Temp 40°C – 60°C (requires cooling)20°C – 30°C (Ambient)
Safety Profile High Risk (Thermal runaway potential)Safe (Mild conditions)
E-Factor (Waste) 15–25 (Salt waste from neutralization)5–10 (Biodegradable buffer)
CAPEX High (Explosion-proof reactors)Moderate (Standard fermenters)

*Note: Enzyme costs drop significantly with immobilization and recycling (up to 20 cycles).

Cost Driver Analysis
  • Reagents vs. Catalyst: In chemical synthesis, the catalyst (NaOH) is negligible in cost. In biosynthesis, the enzyme is the primary cost driver. Economic viability for biocatalysis relies on enzyme immobilization to allow reuse.

  • Downstream Processing (DSP):

    • Chemical:[1][2][3][4][5][6][7][8][9][10] Requires acidification (generating salt waste) and vacuum distillation (high energy + explosion risk).

    • Bio: Often requires solvent extraction or membrane filtration. While safer, emulsion formation can increase DSP costs.

  • Safety Overhead: Chemical plants handling nitromethane require "bunker-style" construction and expensive process control systems (Class 1 Div 1). Biocatalytic plants have lower safety compliance costs.

Experimental Protocols

Protocol A: Continuous Flow Metal/Base Synthesis (High Throughput)

Best for: Bulk production of achiral 2-nitroethanol. Reference: Adapted from Journal of Flow Chemistry [1].

  • Feed Preparation:

    • Feed A: Nitromethane (neat).

    • Feed B: Formaldehyde (37% aq) + NaOH (0.1 M catalytic amount).

  • Reactor Setup: Use a stainless steel microreactor (e.g., Lonza FlowPlate or similar) with active cooling set to 20°C.

  • Reaction:

    • Pump Feed A and B at a molar ratio of 10:1 (Nitromethane excess suppresses polymerization).

    • Residence time: 60–120 seconds.

  • Quench: Direct the reactor outlet immediately into a vessel containing dilute H₂SO₄ at 0°C to neutralize the base and stop the reaction.

  • Purification:

    • Warning: Do not distill basic nitroethanol residues; they are explosive.

    • Perform rapid vacuum distillation (film evaporator recommended) to recover excess nitromethane.

Protocol B: Biocatalytic Synthesis (High Selectivity)

Best for: Chiral nitroaldols or green chemistry requirements. Reference: Adapted from Biotechnology Advances [2] and Org. Process Res. Dev. [3].

  • Enzyme Preparation:

    • Source: Hevea brasiliensis Hydroxynitrile Lyase (HbHNL) or commercially available equivalent.

    • Activity Check: Assay activity using mandelonitrile cleavage.

  • Reaction Setup:

    • Buffer: 100 mM Citrate-Phosphate buffer (pH 5.5–6.0). Note: Lower pH suppresses spontaneous chemical background reaction.

    • Solvent: Biphasic system (Buffer + MTBE) or monophasic aqueous depending on substrate solubility.

  • Procedure:

    • Dissolve aldehyde substrate (e.g., 50 mM) in the organic phase.

    • Add Nitromethane (5–10 equivalents) to the reaction vessel.

    • Add Enzyme (100–500 U/mmol substrate).

    • Stir gently at 25°C for 12–24 hours.

  • Workup:

    • Centrifuge to separate enzyme (if immobilized) or aqueous phase.

    • Extract aqueous phase with Ethyl Acetate.[11]

    • Concentrate organic layer.[11] (No neutralization required).

Workflow Visualization

ProcessFlow cluster_Chem Chemical Process (Continuous Flow) cluster_Bio Biocatalytic Process (Batch) Feed Feed: Nitromethane + Formaldehyde/NaOH Reactor Microreactor (High Heat Exchange) Feed->Reactor Quench Acid Quench (H2SO4) Reactor->Quench Distill Film Evaporation (Recycle Nitromethane) Quench->Distill BioFeed Feed: Substrate + Buffer/Enzyme BioReactor Stirred Tank (Ambient Temp) BioFeed->BioReactor Separation Phase Separation (Enzyme Recovery) BioReactor->Separation Evap Solvent Removal Separation->Evap

Figure 2: Process flow comparison highlighting the complexity of chemical safety vs. biological simplicity.

References

  • Roberge, D. M., et al. (2014).[4] "Control of Hazardous Processes in Flow: Synthesis of 2-Nitroethanol." Journal of Flow Chemistry. Link

  • Gaggero, N. (2019).[2] "Biocatalytic Approaches to the Henry (Nitroaldol) Reaction." Biotechnology Advances. Link

  • Purkarthofer, T., et al. (2006). "Hydroxynitrile Lyases in Organic Synthesis: Structural and Mechanistic Insights." Applied Microbiology and Biotechnology. Link

  • Noland, W. E. (1961). "2-Nitroethanol."[1][4][8][12][13] Organic Syntheses, Coll.[14] Vol. 5, p.833. Link

  • Palomo, C., et al. (2005). "Asymmetric Henry Reaction."[11][13][15] European Journal of Organic Chemistry. Link

Sources

Safety & Regulatory Compliance

Safety

(1R)-1-(2-Nitrophenyl)ethanol proper disposal procedures

Executive Summary: Operational Disposal Strategy This guide outlines the critical safety protocols and logistical workflows for the disposal of (1R)-1-(2-Nitrophenyl)ethanol . As a chiral nitro-aromatic alcohol, this com...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: Operational Disposal Strategy

This guide outlines the critical safety protocols and logistical workflows for the disposal of (1R)-1-(2-Nitrophenyl)ethanol . As a chiral nitro-aromatic alcohol, this compound presents specific stability and toxicity profiles that distinguish it from standard organic solvents.

Immediate Action Required:

  • Do NOT dispose of via sanitary sewer systems.

  • Do NOT mix with strong alkalis (risk of exothermic decomposition) or strong oxidizers.

  • Primary Disposal Method: High-temperature thermal incineration via a licensed hazardous waste contractor.

Chemical Profile & Hazard Identification

To ensure a self-validating safety system, you must understand the "Why" behind the disposal protocols. The nitro group (


) in the ortho position introduces potential energetic instability under specific conditions, while the alcohol functionality dictates solvent compatibility.
ParameterDataOperational Implication
Chemical Name (1R)-1-(2-Nitrophenyl)ethanolChiral intermediate; treat enantiomers identically for waste.[1][2]
CAS Number 6051-52-1 (Racemic generic)Use this for waste manifesting if specific enantiomer CAS is unavailable.[1][2]
Molecular Formula

Nitrogen content requires incineration to prevent

release.[1][2]
GHS Classification Warning Acute Tox. 4 (Oral), Eye Irrit.[1][2] 2A.
Flash Point >110°C (Estimated)Combustible but not highly flammable.[1][2]
Incompatibilities Strong Oxidizers, Strong BasesCRITICAL: Contact with bases can trigger degradation of the nitro-benzyl moiety.[1][2]

Pre-Disposal Stabilization & Segregation

Before moving waste to the central accumulation area, the generator must stabilize the matrix. This protocol prevents "drum reactions"—uncontrolled exotherms that occur when incompatible waste streams mix in large volumes.

Step 1: Chemical Quenching (If Reactive)[2]
  • Scenario: If the material is residual from a reaction involving strong bases (e.g., NaOH, KOH) or reducing agents.

  • Protocol: Neutralize the solution to pH 6–8 using dilute Hydrochloric Acid (HCl) or Sodium Bicarbonate (

    
    ).
    
  • Validation: Use a calibrated pH strip. Do not place material into the waste stream until neutral.

Step 2: Solvent Compatibility Check
  • Acceptable Solvents for Dilution: Ethanol, Methanol, Ethyl Acetate, Dichloromethane (if halogenated waste is permitted).

  • Prohibited Solvents: Diethyl Ether (unless peroxide-free), Perchloric Acid solutions.

Step 3: Waste Stream Segregation

Segregate the waste into one of the following streams based on your facility's specific contracts:

  • Stream A (Preferred): Non-Halogenated Organic Waste (High BTU).

  • Stream B: Halogenated Organic Waste (if dissolved in DCM/Chloroform).

Disposal Decision Logic (Workflow)

The following diagram illustrates the decision-making process for disposing of (1R)-1-(2-Nitrophenyl)ethanol. This logic ensures compliance with EPA RCRA regulations and minimizes safety risks.

DisposalWorkflow Start Waste Generation: (1R)-1-(2-Nitrophenyl)ethanol CheckState Physical State Check: Solid vs. Solution Start->CheckState SolidWaste Solid Waste Path CheckState->SolidWaste Pure Substance LiquidWaste Liquid Waste Path CheckState->LiquidWaste Dissolved SolidPack Pack in HDPE Wide-Mouth Jar Label: 'Toxic Solid, Organic' SolidWaste->SolidPack CheckSolvent Solvent Characterization: Halogenated? LiquidWaste->CheckSolvent NonHal Stream A: Non-Halogenated Organic CheckSolvent->NonHal No (e.g., EtOH, EtOAc) Hal Stream B: Halogenated Organic CheckSolvent->Hal Yes (e.g., DCM) Final Final Disposal: High-Temp Incineration NonHal->Final Hal->Final SolidPack->Final

Figure 1: Decision logic for the segregation and packaging of nitro-aromatic alcohol waste.

Regulatory Framework (RCRA & EPA)[2]

In the United States, this compound does not have a specific "P" or "U" list code. However, it falls under general characteristic waste codes depending on the matrix.

Waste CharacteristicEPA CodeApplicability
Ignitability D001 Applicable if the compound is dissolved in a solvent with Flash Point <60°C (e.g., Ethanol, Ethyl Acetate).[1][2]
Toxicity (Characteristic) D000 Not specifically listed, but must be treated as "Toxic" due to oral toxicity (LD50 data).[1][2]
F-Listed Solvents F001-F005 Apply ONLY if the carrier solvent is a listed spent solvent (e.g., Acetone, Methanol).[1][2]

Manifesting Instruction: Describe the waste on the manifest as: "Waste Flammable Liquid, Toxic, n.o.s.[1][2] (Ethanol, Nitro-substituted alcohol)" (if in solution).

Emergency Procedures (Spill Response)

If a spill occurs during the disposal process, execute the following S.A.V.E. protocol:

  • S - Secure the Area: Evacuate immediate personnel. Nitro-aromatics can be skin sensitizers.[3]

  • A - Assess: Is it a solid spill or liquid?

  • V - Ventilate: Open fume hoods or increase air exchange to prevent vapor buildup.

  • E - Eliminate:

    • Small Spill (<50mL/g): Absorb with vermiculite or sand. Do NOT use paper towels (combustible).

    • Decontamination: Wash the surface with a dilute surfactant (soap water). Avoid bleach (oxidizer) which can react with the amine/nitro functionalities.

References

  • Fisher Scientific. (2021). Safety Data Sheet: 1-(2-Nitrophenyl)ethanol. Retrieved from [2]

  • U.S. Environmental Protection Agency (EPA). (2023). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved from

  • PubChem. (2023). Compound Summary: 1-(2-Nitrophenyl)ethanol. National Library of Medicine. Retrieved from [2]

Sources

Handling

Personal protective equipment for handling (1R)-1-(2-Nitrophenyl)ethanol

Executive Summary & Core Directive The "Why" Behind the Protocol: Handling (1R)-1-(2-Nitrophenyl)ethanol (CAS: 127602-53-1) requires a dual-focus approach: biological safety and stereochemical integrity .[1][2] As a chir...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Core Directive

The "Why" Behind the Protocol: Handling (1R)-1-(2-Nitrophenyl)ethanol (CAS: 127602-53-1) requires a dual-focus approach: biological safety and stereochemical integrity .[1][2] As a chiral nitroaromatic intermediate, this compound presents specific risks associated with the nitro group (potential mutagenicity/toxicity) and the alcohol functionality (irritation).[1][2] Furthermore, as a high-value chiral building block, protecting the sample from environmental contamination (water/nucleophiles) is as critical as protecting the scientist from the sample.[1]

Immediate Action Required: Treat this compound as a Category 2 Skin/Eye Irritant and a Potential Acute Toxin (Oral/Inhalation) .[1][2] All handling must occur within a certified chemical fume hood.[2]

Hazard Identification & Risk Assessment

Based on GHS Classifications for Nitroaromatic Alcohols

Hazard ClassH-CodeDescriptionMechanism of Action
Acute Toxicity (Oral) H302 Harmful if swallowed.[1]Nitroaromatics can interfere with oxygen transport (methemoglobinemia risk) upon systemic absorption.[1][2]
Skin Irritation H315 Causes skin irritation.[2][3][4]Lipophilic nature allows dermal penetration; nitro group acts as a local irritant.[2]
Eye Irritation H319 Causes serious eye irritation.[2][3][5]Direct mucosal damage upon contact with dust or concentrated solution.[2]
STOT - SE H335 May cause respiratory irritation.[1][2][3][4]Inhalation of dust/vapors irritates the upper respiratory tract.[2]

Senior Scientist Insight: While the specific H-codes for the (1R)-enantiomer mirror the racemate, always assume chiral biologically active intermediates possess higher potency until proven otherwise.[1] The "Nitro" moiety is a structural alert for potential genotoxicity; handle with Universal Precautions .[2]

Personal Protective Equipment (PPE) Matrix

Designed for Zero-Contact Operations

A. Dermal Protection (Gloves)

Standard Protocol: Double-gloving is mandatory for all solid handling and concentrated solution work.[1][2]

LayerMaterialThickness (Min)Breakthrough TimeRationale
Inner Nitrile 4 mil (0.10 mm)>15 mins (Splash)Provides tactile sensitivity and a base layer of protection against incidental splashes.[1][2][6]
Outer Nitrile (High Grade) or Laminate 5-8 mil (0.12-0.20 mm)>480 mins (Nitrile)The nitro group facilitates permeation through thin rubber.[1][2] Thicker nitrile offers extended protection.[2]
High Risk Silver Shield / 4H Laminate>8 hoursREQUIRED for spill cleanup or immersion tasks.[2] Nitroaromatics penetrate standard nitrile rapidly under continuous contact.[2]
B. Respiratory & Eye Protection[2][3][7][8][9]
  • Primary Barrier: Chemical Fume Hood (Face velocity: 80–100 fpm).[1][2]

  • Secondary (PPE):

    • Eyes: Chemical Splash Goggles (ANSI Z87.1).[1][2] Safety glasses are insufficient due to the risk of fine dust generation during weighing.

    • Lungs: If fume hood work is compromised, use a half-face respirator with Organic Vapor/Particulate (OV/P100) cartridges.[1][2]

Operational Workflow & Logic

The following diagram outlines the decision-making process for handling (1R)-1-(2-Nitrophenyl)ethanol to ensure safety and purity.

HandlingProtocol Start START: Handling (1R)-1-(2-Nitrophenyl)ethanol PPE_Check PPE Verification: Double Nitrile Gloves + Goggles + Lab Coat Start->PPE_Check StateCheck State of Matter? Solid Solid / Powder StateCheck->Solid Powder Solution Solution / Liquid StateCheck->Solution Dissolved Weighing Weighing Protocol: 1. Static-free spatula 2. Analytical Balance in Hood 3. Pre-weighed vial transfer Solid->Weighing Transfer Transfer Protocol: 1. Syringe/Cannula transfer 2. Avoid open pouring Solution->Transfer Cleanup Decontamination: Wipe surfaces with Ethanol -> Soap/Water Weighing->Cleanup Transfer->Cleanup Engineering Engineering Control: Certified Fume Hood REQUIRED Engineering->StateCheck PPE_Check->Engineering Disposal Disposal: Segregated Organic Waste (Incineration) Cleanup->Disposal

Figure 1: Decision matrix for safe handling, emphasizing containment and PPE verification prior to interaction.

Step-by-Step Operational Protocol
Phase 1: Preparation
  • Verify Ventilation: Confirm fume hood flow rate is within operational range.

  • Gather Materials: Prepare a "hot zone" tray lined with absorbent pads. This contains any potential contamination to a disposable surface.[2][7]

  • Don PPE: Put on inner gloves, lab coat, goggles, and then outer gloves. Tape the cuff of the lab coat if handling large quantities (>5g).[1][2]

Phase 2: Active Handling (Weighing & Transfer)[1][2]
  • For Solids:

    • Use a disposable anti-static weighing boat or weigh directly into the tared reaction vessel.[2]

    • Critical Technique: Do not return excess material to the stock container. This risks cross-contamination of the chiral bulk.[2] Dispose of excess as hazardous waste.[2]

  • For Solutions:

    • Use positive displacement pipettes or glass syringes for transfers to avoid aerosol generation.[2]

    • Keep the sash as low as possible (below chin level) during transfer.[1][2]

Phase 3: Decontamination[1]
  • Immediate Wipe Down: While still double-gloved, wipe the balance and work area with an ethanol-soaked Kimwipe, followed by a soapy water wipe.[1]

  • Doffing: Remove outer gloves inside the hood and dispose of them as solid hazardous waste.

  • Wash: Wash hands thoroughly with soap and water immediately after leaving the lab.[2]

Emergency Response & Disposal
Accidental Release Measures
  • Minor Spill (<5g/5mL):

    • Alert nearby personnel.[2]

    • Cover with absorbent pads or vermiculite.[2]

    • Using Silver Shield/Laminate gloves, collect material into a sealed waste container.[1][2]

    • Clean area with soap and water; do not use bleach (potential reaction with nitrogenous compounds).[1][2]

  • Exposure:

    • Skin: Wash with soap and water for 15 minutes.[2] Do not use organic solvents (ethanol/acetone) on skin, as they enhance absorption of nitro compounds.[1][2]

    • Eyes: Flush for 15 minutes at an eyewash station.[2] Seek medical attention.

Waste Disposal Strategy
  • Classification: Non-halogenated Organic Solvent Waste (unless dissolved in DCM/Chloroform).[1][2]

  • Method: High-Temperature Incineration .[1][2]

    • Why? Nitro compounds are thermally stable but can be environmental toxins.[2] Incineration ensures complete destruction of the nitro-aromatic ring.[1][2]

  • Drain Disposal: STRICTLY PROHIBITED .[2]

References
  • PubChem. (n.d.).[1][2] 1-(2-Nitrophenyl)ethanol Compound Summary. National Center for Biotechnology Information.[2] Retrieved from [Link][1][2]

  • European Chemicals Agency (ECHA). (n.d.).[1][2] C&L Inventory: 1-(2-Nitrophenyl)ethanol.[1][2] Retrieved from [Link][1][2]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.[2] Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.).[1][2] Personal Protective Equipment: Chemical Resistance Selection. Retrieved from [Link][1][2][10]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(1R)-1-(2-Nitrophenyl)ethanol
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(1R)-1-(2-Nitrophenyl)ethanol
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